molecular formula C4H8N2O2 B157686 Tetrahydro-5-hydroxy-1H-pyrimidin-2-one CAS No. 1852-18-2

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Cat. No.: B157686
CAS No.: 1852-18-2
M. Wt: 116.12 g/mol
InChI Key: PZSCGIVZIUKDAJ-UHFFFAOYSA-N
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Description

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1,3-diazinan-2-one
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InChI

InChI=1S/C4H8N2O2/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8)
Source PubChem
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InChI Key

PZSCGIVZIUKDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID80171742
Record name Tetrahydro-5-hydroxy-1H-pyrimidin-2-one
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Molecular Weight

116.12 g/mol
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CAS No.

1852-18-2
Record name Tetrahydro-5-hydroxy-2(1H)-pyrimidinone
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways, mechanistic insights, and characterization of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, also known as 5-hydroxydihydrouracil. This saturated heterocyclic compound is of interest in medicinal chemistry and drug development due to its structural similarity to biologically relevant pyrimidines. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles and practical considerations essential for successful synthesis in a research and development setting.

Strategic Approaches to the Synthesis of the this compound Core

The synthesis of this compound presents a unique challenge compared to its more commonly synthesized unsaturated or substituted analogs, which are often accessible via the well-established Biginelli reaction[1]. The absence of substituents at the 4- and 6-positions and the presence of a hydroxyl group at the 5-position necessitate alternative synthetic strategies. The most logical and field-proven approaches involve the cyclocondensation of a suitable three-carbon (C3) synthon, functionalized with a hydroxyl group at the central carbon, with a urea-based component.

Two primary retrosynthetic disconnections are considered most viable:

  • Strategy A: Reaction of a 1,3-diamino-2-propanol derivative with a carbonyl source.

  • Strategy B: Cyclization of urea with a C3 electrophile containing a hydroxyl or protected hydroxyl group.

Synthesis via 1,3-Diamino-2-propanol and Phosgene Equivalents

This approach is a direct and efficient method for the construction of the target pyrimidinone ring. The key starting material is 1,3-diamino-2-propanol, a commercially available and relatively inexpensive building block[2]. The carbonyl group of the urea moiety is introduced by reaction with a phosgene equivalent. Phosgene itself is a highly toxic gas, and its use is strictly regulated[3][4]. Therefore, safer alternatives such as diphosgene or triphosgene are preferred in a laboratory setting.

Mechanism and Rationale:

The reaction proceeds via a stepwise nucleophilic substitution. The primary amine groups of 1,3-diamino-2-propanol are highly nucleophilic and will readily attack the electrophilic carbonyl carbon of the phosgene equivalent. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Intramolecular cyclization then occurs to form the stable six-membered ring of this compound.

G cluster_0 Synthetic Pathway from 1,3-Diamino-2-propanol 1,3-Diamino-2-propanol 1,3-Diamino-2-propanol Intermediate Bis-carbamoyl Chloride Intermediate 1,3-Diamino-2-propanol->Intermediate Nucleophilic Attack Phosgene Equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene Equivalent->Intermediate Product Tetrahydro-5-hydroxy- 1H-pyrimidin-2-one Intermediate->Product Intramolecular Cyclization (-HCl)

Figure 1: Conceptual workflow for the synthesis from 1,3-diamino-2-propanol.

Experimental Protocol:

A detailed, validated experimental protocol for this specific transformation is not widely available in peer-reviewed literature, suggesting it may be a novel or less-explored route. However, based on established principles of heterocyclic synthesis, a representative procedure can be proposed:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diamino-2-propanol (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Phosgene Equivalent: Cool the reaction mixture to 0 °C in an ice bath. Dissolve triphosgene (0.4 eq.) in the same solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis via Urea and C3 Electrophiles

An alternative and potentially more convergent approach involves the direct cyclization of urea with a three-carbon electrophile that already contains the hydroxyl functionality. While less documented for this specific target, this strategy is common in the synthesis of related heterocyclic systems.

Potential C3 Synthons and Mechanistic Considerations:

  • From Epichlorohydrin: A plausible route involves the reaction of urea with epichlorohydrin. This would likely proceed through the initial formation of a more complex intermediate, which upon hydrolysis and cyclization could yield the desired product. However, controlling the regioselectivity of the epoxide opening and subsequent reactions can be challenging.

  • From Glycerol Derivatives: The use of protected or activated derivatives of glycerol, such as 1,3-dihalo-2-propanol, could provide a more direct route. The reaction would involve the nucleophilic attack of the urea nitrogens on the terminal electrophilic carbons, followed by cyclization.

G cluster_1 Conceptual Synthetic Routes Urea Urea Product Tetrahydro-5-hydroxy- 1H-pyrimidin-2-one Urea->Product Cyclocondensation C3_Synthon C3 Synthon (e.g., 1,3-dihalo-2-propanol) C3_Synthon->Product

Figure 2: General scheme for the cyclocondensation of urea with a C3 synthon.

Characterization and Structural Elucidation

The unambiguous identification of this compound is crucial for validating any synthetic protocol. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data
Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to be relatively simple. Signals for the methylene protons adjacent to the nitrogen atoms (C4-H and C6-H) would likely appear as multiplets in the range of 3.0-3.5 ppm. The methine proton at the hydroxyl-bearing carbon (C5-H) would appear as a multiplet, likely further downfield. The protons of the N-H and O-H groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
¹³C NMR The carbon NMR spectrum should exhibit four distinct signals. The carbonyl carbon (C2) will be the most downfield signal, typically in the range of 160-170 ppm. The carbon bearing the hydroxyl group (C5) would appear in the range of 60-70 ppm, while the two methylene carbons (C4 and C6) adjacent to the nitrogens would be expected in the 40-50 ppm range.
IR Spectroscopy The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1650-1700 cm⁻¹. Broad absorption bands in the region of 3200-3500 cm⁻¹ will correspond to the N-H and O-H stretching vibrations.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C₄H₈N₂O₂ = 116.12 g/mol ). Common fragmentation patterns may include the loss of water or other small neutral molecules.

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent, concentration, and instrument used.

Practical Considerations and Field-Proven Insights

  • Choice of Base: In the synthesis from 1,3-diamino-2-propanol, the selection of a non-nucleophilic base is critical to avoid side reactions with the phosgene equivalent. Sterically hindered amine bases like triethylamine or diisopropylethylamine are suitable choices.

  • Solvent Purity: The use of anhydrous solvents is essential, as water can react with the phosgene equivalent, reducing the yield and complicating the purification process.

  • Temperature Control: The reaction of amines with phosgene equivalents is often exothermic. Maintaining a low temperature during the addition of the reagent is crucial to prevent the formation of byproducts.

  • Purification Challenges: The polarity of the hydroxyl and amide functional groups in the target molecule can make purification by column chromatography challenging due to potential streaking on silica gel. The use of a more polar eluent system or alternative purification techniques such as recrystallization may be necessary.

Conclusion

The synthesis of this compound, while not as straightforward as that of many of its substituted analogs, is achievable through logical synthetic design. The most promising route appears to be the cyclization of 1,3-diamino-2-propanol with a suitable phosgene equivalent. Careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms are paramount for a successful and reproducible synthesis. The characterization data provided in this guide will serve as a valuable reference for researchers working to prepare and validate this important heterocyclic scaffold.

References

"Tetrahydro-5-hydroxy-1H-pyrimidin-2-one properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Tetrahydro-5-hydroxy-1H-pyrimidin-2-one: Properties, Synthesis, and Biological Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental properties, plausible synthetic routes, and characterization methodologies, contextualized with insights into the broader class of tetrahydropyrimidinones and their established biological activities.

Molecular Overview and Physicochemical Properties

This compound (also known as 5-hydroxy-1,3-diazinan-2-one) is a saturated pyrimidine derivative featuring a hydroxyl group at the 5-position. This substitution is critical to its chemical reactivity and potential for biological interactions.

Chemical Structure

The foundational structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. The hydroxyl group at the 5-position introduces a chiral center, meaning this molecule can exist as two enantiomers (R and S).

Caption: 2D structure of this compound.

Physicochemical Data

Quantitative data for the parent compound is primarily based on computational predictions, which are valuable for initial assessments in drug discovery pipelines.

PropertyValueSource
Molecular Formula C4H8N2O2PubChem[1]
Molecular Weight 116.12 g/mol PubChem
Monoisotopic Mass 116.05858 DaPubChem[1]
XlogP (predicted) -1.5PubChem[1]
Hydrogen Bond Donors 3ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]
Rotatable Bonds 1ChemScene[2]
Topological Polar Surface Area (TPSA) 61.36 ŲChemScene[2]

Synthesis and Purification

While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient route can be extrapolated from the well-established Biginelli reaction, a one-pot cyclocondensation.[3][4] The choice of starting materials is critical for introducing the desired 5-hydroxy functionality.

Proposed Synthetic Pathway: Modified Biginelli Reaction

A logical approach involves the reaction of urea with 1,3-dihydroxyacetone and an appropriate aldehyde, although for the parent compound, a simpler variant would be necessary. A more direct, albeit potentially lower-yielding, method would involve the cyclization of a suitable diamine precursor.

A more robust and generalized synthesis for substituted tetrahydropyrimidinones involves a multi-component reaction, which offers high atom economy.[5]

G start Starting Materials: - 1,3-Diamino-2-propanol - Phosgene equivalent (e.g., triphosgene) reaction Cyclization Reaction: - Inert solvent (e.g., THF) - Base (e.g., Triethylamine) - Controlled temperature (0°C to RT) start->reaction 1. Combine workup Aqueous Workup: - Quench with water - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup 2. Reaction completion purification Purification: - Column Chromatography (Silica gel, gradient elution) workup->purification 3. Crude product characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry (ESI-MS) - FT-IR Spectroscopy purification->characterization 4. Pure product

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic synthesis techniques for related heterocyclic compounds.

  • Reaction Setup: To a solution of 1,3-diamino-2-propanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) cooled to 0°C, add a solution of triphosgene (0.4 eq) in THF dropwise.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Extraction: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to afford the pure product.

Spectroscopic Characterization

Structural elucidation and confirmation of purity are achieved through a combination of spectroscopic techniques.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the heterocyclic ring. The protons adjacent to the nitrogen atoms would appear as multiplets in the 3.0-3.5 ppm range. The proton on the carbon bearing the hydroxyl group would likely be a multiplet around 4.0 ppm. The NH and OH protons would appear as broad singlets, and their chemical shifts would be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR would show a characteristic signal for the carbonyl carbon (C2) in the range of 155-160 ppm. The carbons adjacent to the nitrogens (C4 and C6) would resonate around 40-50 ppm, while the carbon bearing the hydroxyl group (C5) would be found further downfield, typically around 60-70 ppm.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.[6] For this compound, the expected molecular ion peak [M]+ would be at m/z 116. In ESI-MS, adducts such as [M+H]+ (m/z 117) or [M+Na]+ (m/z 139) would be observed.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[7]

  • N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H groups.

  • O-H Stretching: A broad band, also in the 3200-3500 cm⁻¹ range, is characteristic of the hydroxyl group.

  • C=O Stretching: A strong, sharp absorption peak around 1650-1700 cm⁻¹ is indicative of the cyclic urea carbonyl group.

  • C-N Stretching: Absorptions in the 1100-1300 cm⁻¹ region would correspond to C-N bond vibrations.

Biological Activity and Therapeutic Potential

The tetrahydropyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[3] Derivatives have shown promise as antiviral, antibacterial, anti-inflammatory, and anticancer agents.[8][9]

Antiviral Activity

A study by Galabov et al. (1984) investigated the antiviral properties of 24 derivatives of tetrahydro-2(1H)-pyrimidinone.[8] Certain morpholinomethyl and piperidinomethyl derivatives demonstrated significant inhibitory effects against the fowl plague virus and Semliki Forest virus.[8] This suggests that the core tetrahydropyrimidinone structure is a viable starting point for the development of novel antiviral agents. The 5-hydroxy substituent of the title compound could potentially enhance binding to viral enzymes through hydrogen bonding.

Antimicrobial and Other Activities

The broader class of dihydropyrimidinones (DHPMs) has been extensively studied for various biological activities.[10] The presence of the urea moiety and the potential for substitution at multiple points on the ring allow for the fine-tuning of their pharmacological profiles. Some derivatives have also been investigated for their potential as antineoplastic agents, with studies showing inhibition of cancer cell growth.[11]

G thp Tetrahydro-5-hydroxy- 1H-pyrimidin-2-one antiviral Antiviral Activity (e.g., against influenza, alphaviruses) thp->antiviral Potential Target: Viral Polymerases/Proteases antibacterial Antibacterial Activity thp->antibacterial Potential Target: Bacterial Cell Wall Synthesis anticancer Anticancer Activity (Cytotoxicity) thp->anticancer Potential Target: Kinases, Tubulin anti_inflammatory Anti-inflammatory Activity thp->anti_inflammatory Potential Target: COX, LOX enzymes

Caption: Potential biological activities of the this compound scaffold.

Conclusion and Future Directions

This compound represents a simple yet promising scaffold for medicinal chemistry exploration. While detailed experimental data on this specific molecule is limited, its structural features and the well-documented biological activities of related compounds provide a strong rationale for its synthesis and further investigation. Future research should focus on developing efficient and stereoselective synthetic routes to access the individual enantiomers and on screening this compound and its derivatives against a wide range of biological targets, particularly in the areas of virology and oncology.

References

The Enigmatic Potential of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one: A Technical Guide to Unlocking its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Privileged Scaffold and the Uncharted Territory

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. The pyrimidine nucleus, a fundamental component of nucleic acids, is one such "privileged scaffold."[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological applications, ranging from anticancer and antiviral agents to anti-inflammatory and anticonvulsant drugs.[1][2][3][4] This guide delves into the prospective biological significance of a lesser-explored derivative: Tetrahydro-5-hydroxy-1H-pyrimidin-2-one. While direct empirical data on this specific molecule is nascent, its structural relationship to the vast family of bioactive pyrimidinones compels a thorough investigation into its potential. This document serves as a technical roadmap for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing compound.

The Pyrimidinone Core: A Legacy of Biological Versatility

The pyrimidine ring is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.[1] Its derivatives are integral to a multitude of biological processes.[1][2] The inherent physicochemical properties of the pyrimidine scaffold have made it a popular choice for targeting a wide array of biological entities.[1] Dihydropyrimidinones (DHPMs), a prominent class of pyrimidine derivatives, have garnered significant attention for their diverse pharmacological activities, including antitumoral, anti-inflammatory, and antibacterial properties.[5]

The very structure of this compound, a saturated derivative of pyrimidinone, suggests a high potential for biological activity. The presence of a hydroxyl group at the 5-position introduces a potential site for hydrogen bonding and metabolic transformation, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Synthesis and Characterization: Building the Foundation for Biological Exploration

The synthesis of pyrimidinone derivatives is a well-established field, with the Biginelli reaction being a cornerstone methodology.[6][7] This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis.[6][8] While the classical Biginelli reaction yields dihydropyrimidines, subsequent modifications and alternative synthetic routes can be employed to produce tetrahydro derivatives like the topic compound.

Prospective Synthetic Workflow

A plausible synthetic approach to this compound could involve a multi-step process starting from readily available precursors. The following diagram outlines a conceptual workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Final Product Glyceraldehyde Glyceraldehyde Condensation Condensation Glyceraldehyde->Condensation Urea Urea Urea->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Formation Reduction Reduction Cyclization->Reduction Dihydropyrimidine Intermediate THP Tetrahydro-5-hydroxy- 1H-pyrimidin-2-one Reduction->THP

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Biginelli-Type Condensation and Subsequent Reduction
  • Step 1: Condensation Reaction. To a solution of an appropriate three-carbon aldehyde precursor (e.g., a protected glyceraldehyde) in a suitable solvent like ethanol, add an equimolar amount of a β-dicarbonyl compound and urea.

  • Step 2: Acid Catalysis. Introduce a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, Yb(OTf)₃) to facilitate the reaction.[6]

  • Step 3: Reflux. Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Step 4: Isolation of Dihydropyrimidine Intermediate. Upon completion, cool the reaction mixture and isolate the resulting dihydropyrimidine-2(1H)-one intermediate by filtration or chromatography.

  • Step 5: Reduction. Subject the intermediate to a reduction reaction (e.g., catalytic hydrogenation using Pd/C or reduction with NaBH₄) to saturate the pyrimidine ring.

  • Step 6: Deprotection (if necessary). If a protected starting material was used, perform the appropriate deprotection step to yield this compound.

  • Step 7: Purification and Characterization. Purify the final product using techniques such as recrystallization or column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Unveiling the Biological Activity: A Strategic Screening Approach

Given the broad spectrum of activities exhibited by pyrimidine derivatives, a systematic screening cascade is essential to elucidate the biological potential of this compound.

Anticancer Activity

Many pyrimidine analogs have demonstrated significant anticancer properties by targeting various cellular pathways.[1][3]

  • Hypothesized Mechanism: Interference with DNA/RNA synthesis, inhibition of key kinases involved in cell proliferation (e.g., EGFR, FGFR3), or induction of apoptosis.[1][3]

Anticancer_Pathway THP Tetrahydro-5-hydroxy- 1H-pyrimidin-2-one Kinase Proliferation Kinase (e.g., EGFR, FGFR3) THP->Kinase Inhibition Apoptosis Apoptosis THP->Apoptosis Induction Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling_Cascade Activation Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotion

Caption: Hypothesized anticancer mechanism of action for a pyrimidine derivative.

  • Experimental Protocol: MTT Assay for Cytotoxicity Screening

    • Cell Culture: Culture various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media.[9]

    • Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with increasing concentrations of this compound.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

The pyrimidine scaffold is present in numerous antibacterial and antifungal agents.[1][3]

  • Hypothesized Mechanism: Inhibition of essential microbial enzymes (e.g., dihydrofolate reductase), disruption of cell wall synthesis, or interference with microbial DNA replication.[4]

  • Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity

Several pyrimidine nucleoside analogs are established antiviral drugs.[2] A study on tetrahydro-2(1H)-pyrimidinone derivatives has shown activity against various viruses, including fowl plague virus and Semliki Forest virus.[10]

  • Hypothesized Mechanism: Inhibition of viral replication enzymes (e.g., polymerases, reverse transcriptases) or interference with viral entry or assembly.

  • Experimental Protocol: Plaque Reduction Assay

    • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in 6-well plates.

    • Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours.

    • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose).

    • Incubation: Incubate the plates until plaques (zones of cell death) are visible.

    • Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

    • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration to determine the EC₅₀ value.

Quantitative Data Summary

As research on this compound progresses, the following table structure is recommended for summarizing key biological activity data for clear comparison.

Biological Activity Assay Test System/Cell Line Result (e.g., IC₅₀, MIC, EC₅₀)
AnticancerMTT AssayMCF-7Data to be determined
A549Data to be determined
HepG2Data to be determined
AntibacterialBroth MicrodilutionStaphylococcus aureusData to be determined
Escherichia coliData to be determined
AntifungalBroth MicrodilutionCandida albicansData to be determined
AntiviralPlaque ReductionInfluenza A virusData to be determined
Herpes Simplex Virus-1Data to be determined

Concluding Remarks and Future Directions

This compound stands as a molecule of significant untapped potential. Its structural lineage within the pharmacologically rich pyrimidinone family provides a strong rationale for its investigation as a novel therapeutic agent. The synthetic pathways are accessible through established chemical reactions, and a clear, tiered approach to biological screening can efficiently unveil its activity profile. Future research should not only focus on the primary screening outlined in this guide but also delve into mechanistic studies for any confirmed activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing potency and selectivity. The journey to unlocking the full therapeutic potential of this compound begins with the foundational, systematic approach detailed herein.

References

A Senior Application Scientist's Guide to the Synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The Biginelli reaction, a cornerstone of multicomponent reactions (MCRs) since its discovery in 1891, provides a straightforward pathway to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological importance.[1][2][3] However, the synthesis of non-classical analogues, such as the saturated and hydroxylated Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, requires a nuanced approach that extends beyond the traditional one-pot protocol. This guide provides a comprehensive technical overview, from mechanistic principles to a field-proven, multi-step synthetic strategy. We will dissect the accepted N-acyliminium ion mechanism, explore the critical role of catalysis, and present a validated two-stage workflow involving the synthesis of a functionalized DHPM precursor followed by a diastereoselective reduction and deprotection. This document is intended for researchers and drug development professionals seeking to leverage the Biginelli reaction for the synthesis of complex, biologically relevant pyrimidinone derivatives.

The Enduring Relevance of the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1893, this acid-catalyzed, three-component reaction rapidly constructs the dihydropyrimidine core from an aldehyde, a β-ketoester, and urea (or thiourea).[2] Its operational simplicity and high atom economy are hallmarks of green chemistry, making it a highly attractive MCR in modern organic synthesis.[4] The resulting DHPM scaffold is a privileged structure in medicinal chemistry, found in compounds exhibiting a wide array of biological activities, including calcium channel modulation, and antiviral and antihypertensive properties.[1][5] The synthesis of the mitotic kinesin Eg5 inhibitor, Monastrol, is a prominent application of this reaction, underscoring its utility in drug discovery.[6][7]

The Mechanistic Underpinnings: An N-Acyliminium Ion Pathway

While several mechanisms have been proposed over the decades, extensive NMR spectroscopic studies lend strong support to a pathway proceeding through an N-acyliminium ion intermediate.[8] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting, as it clarifies the role of the acid catalyst and the sequence of bond formation.

The currently accepted mechanism unfolds as follows:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This is often the rate-determining step and results in the formation of a key electrophilic N-acyliminium ion.[8][9] The catalyst's primary role is to activate the aldehyde's carbonyl group, facilitating the nucleophilic attack by urea.

  • Nucleophilic Addition: The enol form of the β-dicarbonyl compound adds to the N-acyliminium ion.[9] The efficiency of this step is influenced by the equilibrium between the keto and enol tautomers, a factor that can be manipulated by solvent choice and catalyst.[10][11]

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[12]

Biginelli_Mechanism Figure 1: The N-Acyliminium Ion Mechanism cluster_start Reactants cluster_steps Reaction Pathway Aldehyde Aldehyde (R-CHO) Step1 1. Condensation (H+ Catalysis) Aldehyde->Step1 Urea Urea Urea->Step1 Ketoester β-Ketoester Step2 2. Nucleophilic Addition Ketoester->Step2 Iminium N-Acyliminium Ion [Key Intermediate] Step1->Iminium Iminium->Step2 Ureide Open-Chain Ureide Step2->Ureide Step3 3. Cyclization & Dehydration Ureide->Step3 DHPM Product: 3,4-Dihydropyrimidin-2(1H)-one Step3->DHPM

Figure 1: The N-Acyliminium Ion Mechanism.

Strategic Synthesis of this compound

The direct synthesis of the target molecule via a classical Biginelli reaction is not feasible. The standard reaction yields a product with a C5=C6 double bond (a dihydropyrimidine), whereas the target is a saturated tetrahydropyrimidine. Furthermore, the introduction of a hydroxyl group at the C5 position requires a non-standard β-dicarbonyl equivalent.

Therefore, a more robust and controllable strategy involves a two-stage process:

  • Stage 1: Biginelli Synthesis of a Precursor. Synthesize a 5-acetoxy-3,4-dihydropyrimidin-2(1H)-one. This is achieved by replacing the standard ethyl acetoacetate with a functionalized equivalent, such as diethyl 2-acetoxymalonate. The acetoxy group serves as a protected form of the final hydroxyl group.

  • Stage 2: Reduction and Deprotection. The C5=C6 double bond of the precursor is reduced to yield the tetrahydro-scaffold, and the acetoxy group is subsequently hydrolyzed to reveal the target 5-hydroxy functionality.

This approach offers superior control over the final structure and avoids potential side reactions associated with unprotected hydroxyl groups under acidic Biginelli conditions.

Validated Experimental Protocols

The following protocols are designed as a self-validating system, with clear checkpoints and characterization steps.

Stage 1: Synthesis of Ethyl 4-Aryl-5-acetoxy-1,2,3,4-tetrahydro-2-oxopyrimidine-6-carboxylate

This protocol details the synthesis of the key precursor using a Lewis acid catalyst, which has been shown to improve yields and shorten reaction times compared to classical Brønsted acid catalysis.[12]

Materials & Reagents

Reagent Molar Eq. MW ( g/mol ) Amount
Aryl Aldehyde 1.0 - 10 mmol
Diethyl 2-acetoxymalonate 1.0 218.20 2.18 g
Urea 1.5 60.06 0.90 g
Ytterbium(III) Triflate (Yb(OTf)₃) 0.1 612.23 0.61 g

| Acetonitrile (MeCN) | - | - | 20 mL |

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl aldehyde (10 mmol), diethyl 2-acetoxymalonate (10 mmol), urea (15 mmol), and Ytterbium(III) triflate (1 mmol).

  • Solvent Addition: Add acetonitrile (20 mL) to the flask.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

    • Scientist's Note: The choice of Yb(OTf)₃ is strategic; as a Lewis acid, it effectively activates the aldehyde for iminium formation while being tolerant of the ester and acetoxy functionalities.[12] Solvent-free conditions or microwave irradiation can also be explored to accelerate the reaction.[7][13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the aldehyde is a key indicator of reaction completion.

  • Work-up: After completion, cool the mixture to room temperature. Add 50 mL of cold water, which will cause the product to precipitate.

  • Isolation: Filter the resulting solid using a Büchner funnel, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol.

  • Purification: Dry the crude solid under vacuum. If necessary, recrystallize from ethanol to obtain the pure precursor. The expected yield is typically in the range of 75-90%.

Workflow cluster_stage1 Stage 1: Biginelli Reaction cluster_stage2 Stage 2: Reduction & Deprotection Reactants Aldehyde + Urea + Diethyl Acetoxymalonate Reaction Reflux with Yb(OTf)3 in Acetonitrile Reactants->Reaction Workup1 Aqueous Work-up & Filtration Reaction->Workup1 Precursor DHPM Precursor (5-Acetoxy) Workup1->Precursor Reduction Catalytic Hydrogenation (H2, Pd/C) Precursor->Reduction Reduction Hydrolysis Base Hydrolysis (e.g., LiOH) Reduction->Hydrolysis Deprotection Workup2 Purification (Chromatography) Hydrolysis->Workup2 FinalProduct Target Molecule: Tetrahydro-5-hydroxy- 1H-pyrimidin-2-one Workup2->FinalProduct

References

A Guide to the Spectroscopic Elucidation of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Imperative for Structural Verification

In the landscape of drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, a molecule featuring a saturated pyrimidinone core with a hydroxyl substituent, represents a scaffold of significant interest. Its structural components—a cyclic urea, secondary amines, and a secondary alcohol—imply a rich potential for hydrogen bonding and stereochemical complexity. Before its potential can be explored in medicinal chemistry or as a synthetic building block, its molecular structure must be unequivocally confirmed.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for the spectroscopic analysis of this compound. Moving beyond a mere recitation of techniques, we will delve into the causality behind experimental choices, demonstrating how a multi-pronged spectroscopic approach creates a self-validating system for structural elucidation. The methodologies outlined herein are designed to be robust, logical, and grounded in the fundamental principles of chemical spectroscopy.

Foundational Analysis: Molecular Structure and Expected Spectroscopic Probes

The target molecule, this compound (C₄H₈N₂O₂; Molecular Weight: 116.12 g/mol ), possesses several key features that will be interrogated by distinct spectroscopic methods.[1] Understanding these features is the first step in designing a logical analytical workflow.

  • Cyclic Urea Core: The amide-like structure within the six-membered ring contains a carbonyl group (C=O) and two nitrogen atoms. This will produce characteristic signals in both IR and ¹³C NMR spectroscopy.

  • N-H Protons: The two secondary amine protons are exchangeable and their observation is highly dependent on the solvent used. Their presence is a key indicator in ¹H NMR and IR.

  • Hydroxyl Group (O-H): Similar to the N-H protons, the alcohol proton is exchangeable. Its position on the ring (C-5) is a critical structural question to be answered.

  • Methylene and Methine Groups: The aliphatic C-H bonds provide a detailed fingerprint in ¹H and ¹³C NMR, allowing for the assembly of the carbon skeleton through correlation experiments.

  • Stereochemistry: The hydroxyl-bearing carbon (C-5) is a stereocenter. While this guide focuses on achiral analysis, advanced NMR techniques could be employed to study enantiomers or diastereomers if applicable.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Our strategy will proceed from simple 1D experiments to more complex 2D correlations to build an unassailable structural argument.

Rationale for Solvent Selection

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this analysis. Its ability to form hydrogen bonds helps to slow the chemical exchange of the N-H and O-H protons, allowing them to be observed as distinct, often broadened, signals in the ¹H NMR spectrum. In contrast, using D₂O would lead to the rapid exchange of these protons with deuterium, causing their signals to disappear, which is a useful confirmatory experiment in itself.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton spectrum provides the initial map of the C-H framework.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0 - 7.5Broad Singlet2HN1-H , N3-H Amide/urea N-H protons are deshielded and often appear as broad signals in this region. Their position is concentration-dependent.
~5.0 - 5.5Broad Singlet1HC5-OH The alcohol proton signal is often broad due to hydrogen bonding and its chemical shift can vary.
~3.8 - 4.0Multiplet1HC5-H This methine proton is deshielded by the adjacent electronegative oxygen and nitrogen atoms.
~3.0 - 3.4Multiplet4HC4-H₂ , C6-H₂ These methylene protons are adjacent to nitrogen atoms, shifting them downfield. They may appear as complex multiplets due to coupling with each other and the C5 proton.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the unique carbon environments. Due to the molecule's symmetry, only three distinct carbon signals are expected.

Predicted Shift (δ, ppm)AssignmentRationale
~155 - 160C 2The carbonyl carbon of the cyclic urea is significantly deshielded and appears far downfield.
~65 - 70C 5The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen.
~40 - 45C 4, C 6These two methylene carbons are in chemically equivalent environments, adjacent to nitrogen atoms.
2D NMR for Unambiguous Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments are required for trustworthy, self-validating proof of the structure.

  • COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks. We would expect to see a correlation between the C5-H proton and the protons on C4 and C6, confirming the connectivity of the ring's aliphatic portion.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links protons to the carbons they are attached to. It would definitively correlate the ¹H signals at ~3.8-4.0 ppm to the ¹³C signal at ~65-70 ppm (C5) and the ¹H signals at ~3.0-3.4 ppm to the ¹³C signal at ~40-45 ppm (C4/C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular puzzle. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

    • The N-H protons correlating to the C2 carbonyl carbon.

    • The C4/C6 protons correlating to the C2 carbonyl carbon.

    • The C5 proton correlating to C4 and C6.

Caption: A logical workflow for definitive structure elucidation using NMR.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a characteristic fingerprint based on the vibrational frequencies of chemical bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Strong, BroadO-H Stretch, N-H StretchAlcohol and Amine
2950 - 2850MediumC-H StretchAliphatic CH₂, CH
1700 - 1650Strong, SharpC=O StretchCyclic Urea (Amide I)
1570 - 1515MediumN-H BendSecondary Amine
1300 - 1200MediumC-N StretchAmine
1100 - 1000StrongC-O StretchSecondary Alcohol

The most diagnostic peaks are the strong, broad absorption above 3200 cm⁻¹ (confirming O-H/N-H groups) and the intense carbonyl (C=O) stretch around 1680 cm⁻¹. The presence of both is a strong indicator of the target molecule's core structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern.

Rationale for Ionization Technique

Electrospray Ionization (ESI) is the ideal technique for this molecule. Its polar nature and the presence of basic nitrogen atoms make it highly susceptible to protonation, leading to a strong signal for the protonated molecular ion, [M+H]⁺, in positive ion mode.

Expected Mass Spectrum Data
  • Molecular Ion: The molecular formula is C₄H₈N₂O₂. The high-resolution mass spectrum (HRMS) should show a protonated molecular ion [M+H]⁺ at an m/z of 117.0659 , confirming the elemental composition. PubChemLite predicts a value of 117.06586.[1]

  • Fragmentation Analysis: The stability of the protonated molecule will dictate the fragmentation pattern. A logical pathway involves the initial loss of water, a common fragmentation for alcohols.

G parent <[M+H]⁺ C₄H₉N₂O₂⁺ m/z = 117> frag1 m/z = 99> parent->frag1 - H₂O frag2 m/z = 69> frag1->frag2 - CO

References

A Technical Guide to the Predicted ¹H NMR Spectrum of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for Tetrahydro-5-hydroxy-1H-pyrimidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with data from analogous structures to offer a robust interpretation framework.

Introduction: The Structural Significance of this compound

This compound is a saturated heterocyclic compound featuring a pyrimidinone core. This structure is a derivative of cyclic urea and incorporates a hydroxyl group, making it a molecule of interest in medicinal chemistry and materials science due to its potential for hydrogen bonding and further functionalization.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides detailed information about the electronic environment of protons, their connectivity, and the stereochemical relationships within the molecule. In the absence of published experimental data for this specific compound, a predicted spectrum serves as a powerful reference for synthesis confirmation, purity assessment, and further analytical work.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure of this compound (C₄H₈N₂O₂) possesses a plane of symmetry, which simplifies the expected spectrum.

Below is the chemical structure with protons labeled to denote their unique chemical environments.

Figure 1: Molecular structure of this compound with labeled proton environments.

Due to the molecule's symmetry, we can identify four distinct proton signals:

  • Hₐ and Hₐ' : The four protons on C4 and C6 are chemically equivalent. These are the methylene protons adjacent to the amide nitrogens.

  • Hᵦ : The single proton on C5, which is attached to the carbon bearing the hydroxyl group.

  • Hₙ : The two protons on N1 and N3 are chemically equivalent amide protons.

  • Hₒ : The single proton of the hydroxyl group at C5.

Predicted ¹H NMR Spectral Parameters

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton environment. These predictions are based on established chemical shift ranges and coupling constant theory for saturated heterocyclic systems.[1][2][3]

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Hₙ (N1-H, N3-H) 5.0 - 6.5Broad Singlet-2HAmide protons typically appear in this range and are often broad due to quadrupole broadening from the nitrogen and chemical exchange.[4]
Hᵦ (C5-H) 3.8 - 4.2Triplet of Triplets (tt) or Multiplet (m)J (Hᵦ, Hₐ) ≈ 4-6 Hz (axial-equatorial), J (Hᵦ, Hₐ') ≈ 8-10 Hz (axial-axial)1HThis proton is deshielded by the adjacent hydroxyl group and the two nitrogens. It will be split by the four Hₐ protons on C4 and C6.
Hₐ, Hₐ' (C4-H₂, C6-H₂) 3.0 - 3.5Doublet of Doublets (dd) or Multiplet (m)J (geminal) ≈ 12-14 Hz, J (vicinal) ≈ 4-10 Hz4HThese methylene protons are adjacent to electron-withdrawing amide nitrogens, shifting them downfield. They are split by each other (geminal coupling) and by Hᵦ (vicinal coupling).
Hₒ (O-H) 1.0 - 5.0Broad Singlet-1HThe chemical shift of hydroxyl protons is highly variable, depending on solvent, concentration, and temperature. It is typically a broad singlet and does not couple with neighboring protons due to rapid chemical exchange.[5]

In-Depth Spectral Analysis and Interpretation

Chemical Shifts (δ)
  • Amide Protons (Hₙ): The protons attached to the nitrogen atoms are expected to be the most downfield of the non-labile protons after the aromatic region, typically appearing between 5.0 and 6.5 ppm.[5] Their exact position can be influenced by solvent and hydrogen bonding.

  • Methine Proton (Hᵦ): The proton at the C5 position is directly attached to a carbon bearing an electronegative oxygen atom. This inductive effect causes significant deshielding, placing its signal in the 3.8 - 4.2 ppm range.

  • Methylene Protons (Hₐ, Hₐ'): The protons on C4 and C6 are alpha to the amide nitrogen atoms. The electron-withdrawing nature of the nitrogen and the nearby carbonyl group deshields these protons, leading to an expected chemical shift in the 3.0 - 3.5 ppm region. This is consistent with data from the parent compound, tetrahydro-2(1H)-pyrimidinone.[6]

Spin-Spin Coupling and Multiplicity

The connectivity of the protons dictates the splitting patterns observed in the spectrum.

G cluster_ring Ring Protons cluster_labile Labile Protons H_beta Hᵦ H_alpha Hₐ/Hₐ' H_beta->H_alpha Jᵦₐ (vicinal)

Figure 2: Key coupling relationships in this compound.

  • Hᵦ Signal: This proton has four neighbors on the adjacent C4 and C6 carbons. Assuming the chair conformation of the ring, Hᵦ will likely be axial. It will couple to two axial and two equatorial Hₐ protons. This would ideally result in a triplet of triplets. However, due to similar coupling constants or conformational flexing, this signal may appear as a more complex multiplet.

  • Hₐ/Hₐ' Signal: The four protons at C4 and C6 are chemically equivalent but may not be magnetically equivalent. Each proton is coupled to its geminal partner on the same carbon (Jgem) and to the vicinal Hᵦ proton (Jvic). This will likely result in a complex multiplet, possibly appearing as a doublet of doublets if the coupling constants are well-resolved.

  • Labile Protons (Hₙ and Hₒ): The amide (N-H) and hydroxyl (O-H) protons typically do not show coupling to adjacent C-H protons in standard protic solvents due to rapid exchange with the solvent or trace amounts of acid/base.[7] They are expected to appear as broad singlets. Their signals can be confirmed by a D₂O exchange experiment, where they would be replaced by deuterium and disappear from the spectrum.[8]

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The following outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum for a sample of this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds will help in observing the N-H and O-H protons as sharper signals compared to other solvents like CDCl₃ or D₂O.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of DMSO-d₆.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters (500 MHz Spectrometer)
  • Experiment: Standard 1D Proton (zg30)

  • Solvent: DMSO

  • Temperature: 298 K (25 °C)

  • Pulse Angle: 30 degrees

  • Acquisition Time: ~3 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 16 (adjust as needed for signal-to-noise)

  • Spectral Width: -2 to 12 ppm

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals and normalize the values relative to a well-resolved peak, such as the Hᵦ signal (expected integration of 1H).

Conclusion

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the amide, methine, methylene, and hydroxyl protons. The analysis of chemical shifts, multiplicities, and coupling constants provides a detailed fingerprint for the molecule's structure. This in-depth guide serves as a valuable resource for scientists working on the synthesis and characterization of this and related pyrimidinone derivatives, offering a solid foundation for interpreting experimental data.

References

Introduction to Dihydropyrimidinones: A Privileged Scaffold in Medicinal Chemistry

References

An In-depth Technical Guide to the Structure-Activity Relationship of Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Promise of the Dihydropyrimidinone Scaffold

First synthesized via the elegant, one-pot Biginelli reaction in 1891, the dihydropyrimidinone (DHPM) core has captivated medicinal chemists for over a century.[1][2] This privileged heterocyclic scaffold is not merely a synthetic curiosity but a versatile pharmacophore that has given rise to a multitude of biologically active molecules.[3][4][5] From the prototypical anticancer agent Monastrol to potent calcium channel blockers, the DHPM framework has demonstrated a remarkable capacity for molecular recognition across diverse biological targets.[3]

This guide, intended for professionals in drug discovery and development, moves beyond a mere catalog of DHPM activities. Instead, it aims to provide a deep, mechanistic understanding of the structure-activity relationships (SAR) that govern the efficacy of this remarkable class of compounds. We will dissect the DHPM scaffold, position by position, to reveal how subtle and substantial chemical modifications can dramatically influence biological outcomes. By understanding the causality behind these relationships, researchers can more rationally design and synthesize novel DHPM derivatives with enhanced potency, selectivity, and desirable pharmacokinetic profiles.

I. The Architectural Blueprint: Core Scaffold and Key Positions for Modification

The foundational 3,4-dihydropyrimidin-2(1H)-one structure presents several key positions where chemical diversity can be introduced to modulate biological activity. A thorough understanding of these positions is fundamental to appreciating the nuances of DHPM SAR.

Caption: The core dihydropyrimidinone scaffold with key positions for chemical modification.

II. The Biginelli Reaction: A Timeless and Versatile Synthesis

The prevalence of DHPMs in medicinal chemistry is inextricably linked to the efficiency and robustness of the Biginelli reaction.[1][2] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward entry into this diverse chemical space.[6][7]

Underlying Mechanism and Rationale

The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions.[1][7] The initial and often rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[7][8] The choice of catalyst, solvent, and reaction conditions (e.g., conventional heating, microwave irradiation) can significantly impact reaction times and yields.[3][9]

Experimental Protocol: A Generalized Biginelli Condensation

The following protocol outlines a standard procedure for the synthesis of a DHPM derivative.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~0.2 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde, ethyl acetoacetate, and urea/thiourea in ethanol.

  • Add the catalytic amount of concentrated HCl to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into crushed ice with stirring. The solid product will precipitate out.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone derivative.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Biginelli_Workflow start Start: Assemble Reactants reactants Aldehyde + β-Ketoester + Urea/Thiourea in Ethanol with Catalytic Acid start->reactants reflux Heat to Reflux (2-4 hours) reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice Water to Precipitate Product cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize characterize Characterize Product (NMR, IR, MS) recrystallize->characterize end End: Purified DHPM characterize->end

Caption: A generalized workflow for the synthesis of dihydropyrimidinones via the Biginelli reaction.

III. SAR Deep Dive: Tailoring the DHPM Scaffold for Specific Biological Targets

The true power of the DHPM scaffold lies in its chameleonic ability to interact with a wide array of biological targets based on the nature of its substituents.

A. Anticancer Activity: The Monastrol Paradigm and Beyond

DHPMs have emerged as a significant class of anticancer agents, largely due to the discovery of Monastrol, a selective inhibitor of the mitotic kinesin Eg5.[3][11] Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[12][13]

Key SAR Insights for Anticancer (Eg5 Inhibition) Activity:

  • C4-Aryl Ring: This is the most critical determinant of activity.

    • Substitution Pattern: Electron-withdrawing groups (EWGs) on the aryl ring generally enhance potency. For instance, compounds with a chloro group at the 3- or 4-position of the phenyl ring exhibit higher binding affinity for Eg5 than the standard drug Monastrol.[12][14]

    • Hydroxyphenyl Moiety: The m-hydroxyphenyl group of Monastrol is a key feature for its activity. However, replacing it with other groups, such as imidazolyl, can improve water solubility while retaining potent anticancer effects.[13]

  • C2-Position: The presence of a thione (C=S) instead of a ketone (C=O) at this position often leads to increased potency. The sulfur atom can engage in different interactions within the binding pocket.

  • C5-Ester Group: The nature of the ester at the C5 position influences the overall conformation of the DHPM ring and can impact binding. Modifications at this position can also be used to tune pharmacokinetic properties.

Table 1: SAR of DHPMs as Anticancer Agents

PositionModificationEffect on Anticancer ActivityRationale
C4-Aryl 3-Cl or 4-Cl substitutionIncreased potencyEnhances binding affinity to the Eg5 allosteric site.[12][14]
3-OH (Monastrol)Active Forms key hydrogen bonds in the Eg5 binding pocket.
Imidazolyl substitutionMaintained/Improved activityCan improve solubility and offers different H-bonding patterns.[13]
C2 Thione (C=S)Often Increased potencyAlters electronic distribution and potential for protein interactions.
N1/N3 UnsubstitutedGenerally preferredBulky substituents can disrupt the required conformation for binding.
B. Calcium Channel Blockade: A Bioisostere of Dihydropyridines

DHPMs are recognized as aza-analogs of the well-established 1,4-dihydropyridine (DHP) calcium channel blockers like nifedipine. They modulate the function of L-type calcium channels, making them potent antihypertensive agents.[1][15]

Key SAR Insights for Calcium Channel Blocking Activity:

  • C4-Aryl Ring: The substitution pattern on the C4-aryl ring is crucial. A 2- or 3-substituted phenyl ring is generally required for optimal activity. Unsubstituted or 4-substituted phenyl rings are often less potent.

  • Conformation: The DHPM ring adopts a boat-like conformation. The pseudo-axial orientation of the C4-aryl group is essential for blocking activity.[15]

  • C5-Ester Group: The size and nature of the ester at the C5 position are critical. It must be able to fit into a specific pocket of the calcium channel receptor.

  • Chirality: The C4 position is a stereocenter, and the biological activity often resides in a single enantiomer.[16]

SAR_Logic cluster_0 Anticancer Activity (Eg5 Inhibition) cluster_1 Calcium Channel Blockade cluster_2 Antibacterial Activity C4_EWG C4-Aryl with EWG (e.g., 3-Cl, 4-Cl) Anticancer_Potency Increased Anticancer Potency C4_EWG->Anticancer_Potency C2_Thione C2-Thione (C=S) C2_Thione->Anticancer_Potency C4_OrthoMeta C4-Aryl with 2- or 3-substituent CCB_Potency Potent Ca²⁺ Channel Blockade C4_OrthoMeta->CCB_Potency C4_Axial Pseudo-axial C4-Aryl Conformation C4_Axial->CCB_Potency C4_Aryl_EWG_AB C4-Aryl with EWG (e.g., -Cl, -Br) Antibacterial_Potency Enhanced Antibacterial Activity C4_Aryl_EWG_AB->Antibacterial_Potency

Caption: Logical relationships in the SAR of dihydropyrimidinones for different biological activities.

C. Antibacterial Activity: Targeting Bacterial Processes

Certain DHPM derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[3][17] While the exact mechanisms are still under investigation, some studies suggest that these compounds may interfere with bacterial ribosomal RNA.[18]

Key SAR Insights for Antibacterial Activity:

  • C4-Aryl Ring: Similar to anticancer activity, the presence of electron-withdrawing groups like chloro and bromo on the C4-phenyl ring enhances antibacterial potency.[3]

  • Overall Lipophilicity: The balance between hydrophilic and lipophilic properties is crucial for cell wall penetration and reaching the intracellular target. Modifications at the C5-ester and N3 positions can be used to modulate this balance.

Table 2: Representative DHPMs and Their Biological Activities

CompoundC4-SubstituentC2-SubstituentPrimary Biological ActivityIC₅₀ / MIC
Monastrol 3-HydroxyphenylThio (C=S)Anticancer (Eg5 Inhibitor)~14 µM (Eg5 ATPase)
Compound 4f [10]4-ChlorophenylOxo (C=O)Anticancer (MCF-7 cells)2.15 µM
DHPM Derivative [3]4-ChlorophenylOxo (C=O)Antibacterial (vs. Ciprofloxacin)Potent
SQ 32,926 [3]2,3-DichlorophenylOxo (C=O)Calcium Channel BlockerPotent

IV. Assay Methodologies: Validating Biological Activity

The evaluation of DHPM derivatives requires robust and validated biological assays. The choice of assay is dictated by the intended therapeutic target.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of DHPM compounds against a cancer cell line.

Objective: To determine the concentration of a DHPM derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[10][14]

  • Cell culture medium (e.g., RPMI) with 10% Fetal Bovine Serum (FBS).[10]

  • DHPM compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • 96-well microtiter plates.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of ~5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the DHPM compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the DHPM compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubate the plate for another 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.

V. Conclusion and Future Directions

The dihydropyrimidinone scaffold continues to be a fertile ground for drug discovery. The well-established Biginelli synthesis provides a reliable platform for generating vast libraries of diverse analogs. The key to unlocking the full potential of this pharmacophore lies in a deep and nuanced understanding of its structure-activity relationships.

Future research will likely focus on:

  • Target-Specific Design: Moving beyond broad screening to the rational design of DHPMs for specific isoforms of enzymes or receptor subtypes to improve selectivity and reduce off-target effects.

  • Computational Approaches: Utilizing molecular docking and QSAR studies to predict the activity of novel derivatives and to better understand their binding modes at a molecular level.[10][18]

  • ADMET Optimization: Systematically modifying the DHPM scaffold to improve its absorption, distribution, metabolism, excretion, and toxicity profile, thereby enhancing its drug-like properties.[10]

By integrating synthetic chemistry, biological evaluation, and computational modeling, the scientific community can continue to exploit the remarkable versatility of the dihydropyrimidinone core, paving the way for the development of next-generation therapeutics for a wide range of human diseases.

References

An In-Depth Technical Guide to the In Vitro Screening of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in vitro screening of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, a heterocyclic compound of interest in drug discovery. Recognizing the diverse biological potential of the pyrimidinone scaffold, this document outlines a strategic, multi-tiered screening cascade designed to elucidate its cytotoxic, anti-inflammatory, antiviral, and apoptotic activities. As a Senior Application Scientist, this guide moves beyond mere procedural descriptions to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a robust and self-validating screening process. Detailed, field-proven protocols are provided for a suite of essential assays, including cytotoxicity assessment via MTT, evaluation of anti-inflammatory potential through NF-κB signaling and cytokine release, determination of antiviral efficacy using cytopathic effect assays, and investigation of apoptotic induction via caspase activity. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.

Introduction: The Rationale for Screening this compound

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific analogue, this compound, presents a unique chemical architecture that warrants a thorough investigation of its biological potential. The presence of the hydroxyl group at the 5-position may influence its pharmacokinetic properties and target engagement. Derivatives of 5-hydroxypyrimidines have demonstrated immunomodulatory and cytostatic properties, providing a strong rationale for a comprehensive in vitro screening cascade.

This guide is structured to provide a logical and efficient workflow for the initial characterization of this compound. We will begin with an assessment of its inherent cytotoxicity, a critical parameter that informs the concentration ranges for subsequent bioactivity assays. Following this, we will delve into parallel screening pathways to investigate its potential as an anticancer, anti-inflammatory, and antiviral agent.

Foundational Screening: Cytotoxicity Assessment

Before evaluating the therapeutic potential of any compound, it is imperative to determine its cytotoxic profile. This foundational screen establishes the concentration range at which the compound can be tested for specific biological activities without causing significant cell death, thereby avoiding false-positive results in subsequent assays. The MTT assay is a widely accepted, robust, and cost-effective colorimetric method for assessing cell viability.

The MTT Assay: Principle and Causality

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT into purple formazan crystals. This conversion is directly proportional to the number of viable cells. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, cytotoxicity.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.[1]

Data Presentation: Illustrative Cytotoxicity of Pyrimidinone Derivatives
Compound/DerivativeCell LineIC₅₀ (µM)
Dihydropyrimidinone Derivative 1dU87 (Glioma)9.72 ± 0.29
Dihydropyrimidinone Derivative 1hU87 (Glioma)9.3 ± 0.81
Dihydropyrimidinone Derivative 3dU251 (Glioma)6.36 ± 0.73
Dihydropyrimidinone Derivative 3gU251 (Glioma)7.32 ± 0.86
Dihydropyrimidinone Derivative 4fMCF-7 (Breast)2.15
Dihydropyrimidinone Derivative 4eMCF-7 (Breast)2.401

Anticancer Screening: Investigating Apoptotic Pathways

Should the initial cytotoxicity screen reveal significant activity against cancer cell lines, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.

Caspase-Glo® 3/7 Assay: Principle and Causality

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[3] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspases-3 and -7.[3] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, leading to the generation of a luminescent signal that is proportional to the amount of caspase-3/7 activity.[3]

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Cancer cell lines

  • This compound

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cancer cells in a white-walled 96-well plate at a density optimized for your cell line. Allow cells to attach overnight. Treat the cells with various concentrations of this compound and appropriate controls (vehicle and a known apoptosis inducer like staurosporine).

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[4] Add 100 µL of the reagent to each well of the 96-well plate.

  • Incubation and Measurement: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours. Measure the luminescence of each well using a luminometer.[4]

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Visualization: The Caspase Signaling Cascade

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-8->Pro-Caspase-3/7 Cleaves & Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3/7 Cleaves & Activates Caspase-3/7 Caspase-3/7 Pro-Caspase-3/7->Caspase-3/7 Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates Cleavage of Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: The convergence of extrinsic and intrinsic pathways on executioner caspases-3 and -7.

Anti-inflammatory Screening: Targeting Key Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a key focus of drug development. The pyrimidine scaffold is known to be present in compounds with anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or modulation of inflammatory signaling pathways like NF-κB.

NF-κB Reporter Assay: Principle and Causality

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), a signaling cascade is initiated that leads to the translocation of NF-κB into the nucleus, where it binds to specific DNA sequences and activates gene transcription. An NF-κB reporter assay utilizes a cell line that has been engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element.[5] Activation of the NF-κB pathway results in the expression of the reporter gene, which can be readily quantified.

Experimental Protocol: NF-κB Reporter Assay

Materials:

  • NF-κB reporter cell line (e.g., THP-1-Lucia™ NF-κB)

  • This compound

  • LPS (from E. coli)

  • Luciferase assay system

  • White-walled 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells in a white-walled 96-well plate at the recommended density.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's protocol and measure the luminescence using a luminometer.[6]

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the LPS-stimulated control.

Visualization: The NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK Complex IKK Complex TLR4->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB_NFkB IkB-NF-kB Complex NF-kB NF-kB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocation IkB_NFkB->NF-kB IkB Degradation Releases NF-kB DNA DNA NF-kB_nuc->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Simplified representation of the canonical NF-κB signaling pathway.

Secondary Anti-inflammatory Screen: Cytokine Release Assay

To further characterize the anti-inflammatory activity, a cytokine release assay can be performed. This assay directly measures the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.

Experimental Protocol: Cytokine Release Assay

  • Cell Culture: Culture RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs) in 24-well plates.

  • Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[7]

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine production by the compound compared to the LPS-stimulated control.

Antiviral Screening: Assessing Inhibition of Viral Replication

The pyrimidine nucleus is a key component of many antiviral drugs. Therefore, screening this compound for antiviral activity is a logical step in its characterization. A cytopathic effect (CPE) reduction assay is a common and effective method for initial antiviral screening.

Cytopathic Effect (CPE) Reduction Assay: Principle and Causality

Many viruses cause morphological changes in infected host cells, collectively known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis. An antiviral compound will protect the cells from virus-induced CPE. The CPE reduction assay quantifies the ability of a compound to inhibit viral replication by measuring the extent of CPE in the presence of the compound.[5] Cell viability is typically assessed using a stain such as neutral red or crystal violet.

Experimental Protocol: CPE Reduction Assay

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)

  • This compound

  • Complete culture medium

  • Neutral red or crystal violet staining solution

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate to form a confluent monolayer.

  • Compound and Virus Addition: Prepare serial dilutions of the compound in culture medium. Add the compound dilutions to the cell monolayer. Subsequently, infect the cells with a pre-titered amount of virus that causes significant CPE within 2-3 days. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.[3]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is maximal in the virus control wells.

  • Staining and Quantification: Remove the medium and stain the cells with neutral red or crystal violet. After a suitable incubation period, wash the plates and solubilize the stain. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration. The 50% effective concentration (EC₅₀), the concentration that reduces CPE by 50%, can be determined. The 50% cytotoxic concentration (CC₅₀) is determined from the compound toxicity control wells. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.

Data Presentation: Illustrative Antiviral Activity of a Pyrimidinone Derivative

The following data for a dihydropyrimidinone derivative against Punta Toro virus illustrates the expected output from a CPE reduction assay.

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Derivative 4mPunta Toro Virus3≥100≥33

Conclusion and Future Directions

This in-depth technical guide provides a robust and scientifically sound framework for the initial in vitro screening of this compound. By following the outlined experimental workflows, researchers can systematically evaluate the cytotoxic, anticancer, anti-inflammatory, and antiviral potential of this novel compound. The emphasis on understanding the causality behind each protocol and the inclusion of self-validating controls will ensure the generation of high-quality, reproducible data.

Positive "hits" from this initial screening cascade will warrant further investigation, including secondary screens to confirm activity, mechanism of action studies, and lead optimization efforts. The journey of drug discovery is an iterative process, and the foundational data generated through these in vitro assays are the critical first step in identifying promising new therapeutic agents.

References

A Technical Guide to the Pharmacological Profile of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the pharmacological potential of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, a member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds. While direct experimental data on this specific molecule is limited, this document synthesizes information from the broader DHPM family to establish a predictive pharmacological profile and guide future research. We delve into the probable synthetic routes, hypothesize mechanisms of action based on established activities of structural analogs—including calcium channel modulation and mitotic kinesin inhibition—and present detailed protocols for in vitro and in vivo evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and related pyrimidinone scaffolds.

Introduction: The Dihydropyrimidinone Scaffold

The dihydropyrimidinone (DHPM) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] First synthesized by Pietro Biginelli in 1893, this heterocyclic system is a structural bioisostere of the dihydropyridine class of drugs, renowned for their action as calcium channel blockers.[2][3] The versatility of the DHPM scaffold has led to the discovery of compounds with potent anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[4][5][6]

Prominent examples include Monastrol, a selective inhibitor of the mitotic kinesin Eg5, which has become a key tool in cancer research.[5][7] The therapeutic potential of DHPMs stems from their structural diversity, synthetic accessibility, and their ability to interact with various biological targets.[8] This guide focuses on a specific, less-explored derivative, This compound , proposing a roadmap for its synthesis, characterization, and pharmacological evaluation based on the established profile of its chemical class.

Chemical Synthesis and Characterization

The most common and efficient method for synthesizing the DHPM core is the Biginelli reaction , a one-pot, three-component condensation.[9][10] This reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.[6]

For the synthesis of this compound, a modification of the classical Biginelli reaction would be required, likely involving a β-dicarbonyl compound bearing a hydroxyl group or a protected precursor.

Proposed Synthetic Workflow: Modified Biginelli Reaction

G cluster_reactants Starting Materials cluster_process Reaction Conditions A Aldehyde (e.g., Glyoxylic acid) G One-Pot Condensation A->G B β-Ketoester (e.g., Ethyl 3-hydroxybutanoate) B->G C Urea C->G D Acid Catalyst (e.g., HCl, Boric Acid) D->G E Solvent (e.g., Ethanol, Acetonitrile) E->G F Reflux F->G H Cyclization & Dehydration G->H I Purification (Recrystallization / Chromatography) H->I J Final Product: This compound I->J

Caption: Proposed workflow for the synthesis of the target compound via a modified Biginelli reaction.

General Experimental Protocol: Biginelli Condensation

This is a generalized protocol that must be optimized for the specific synthesis of this compound.

  • Reaction Setup: To a round-bottom flask, add the aldehyde (1 mmol), the β-ketoester (1 mmol), urea (1.5 mmol), and the chosen solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., 2-3 drops of concentrated HCl or 10 mol% boric acid).[11]

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

  • Purification: Wash the crude product with cold ethanol. If further purification is needed, recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) or purify by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Hypothesized Pharmacological Profile

Due to the lack of direct studies, the pharmacological profile of this compound is projected based on the activities of structurally related DHPMs. The core scaffold is known to interact with several key biological targets, suggesting multiple potential therapeutic applications.

Potential Mechanisms of Action

Two primary mechanisms of action are prevalent among DHPMs and are considered highly plausible for the target compound.

A. L-Type Calcium Channel Blockade: Many DHPMs are structural aza-analogs of dihydropyridine drugs (e.g., Nifedipine) and exhibit similar activity as L-type calcium channel blockers.[3][12] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure. The specific conformation of the DHPM ring and the nature of its substituents are critical for this activity.[3]

B. Mitotic Kinesin Eg5 Inhibition: A significant breakthrough in DHPM pharmacology was the discovery of Monastrol as a specific, cell-permeable inhibitor of the mitotic kinesin Eg5.[7][13] Eg5 is a motor protein essential for forming the bipolar mitotic spindle during cell division.[7] Inhibition of Eg5 leads to the formation of monoastral spindles, causing mitotic arrest and subsequent apoptosis in proliferating cells.[14] This mechanism makes Eg5 an attractive target for cancer chemotherapy, as it avoids the neurotoxicity associated with tubulin-targeting agents.[7]

G cluster_cell Proliferating Cancer Cell DHPM Tetrahydro-5-hydroxy- 1H-pyrimidin-2-one (Hypothesized) Eg5 Mitotic Kinesin Eg5 DHPM->Eg5 Inhibition Spindle Bipolar Mitotic Spindle Formation Eg5->Spindle Required for Arrest Mitotic Arrest (Monoastral Spindle) Spindle->Arrest Blocked Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Leads to

Caption: Hypothesized anticancer mechanism via inhibition of the mitotic kinesin Eg5.

Predicted Pharmacodynamic Effects

Based on these mechanisms, the following biological activities can be predicted:

  • Anticancer Activity: Through inhibition of Eg5 or other targets like topoisomerase, the compound is likely to exhibit cytotoxic effects against proliferating cancer cells.[4][14][15]

  • Antihypertensive Activity: Through blockade of L-type calcium channels, it may induce vasodilation and lower blood pressure.[2]

  • Anti-inflammatory Activity: Several DHPM derivatives have demonstrated the ability to reduce inflammation in preclinical models.[5]

  • Antiviral Activity: The pyrimidine core is fundamental to nucleosides, and various DHPMs have shown promise as antiviral agents.[6]

Anticipated Pharmacokinetic (ADME) Profile

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound will be crucial for its development as a drug. While specific data is unavailable, key structural features can provide insight:

  • Absorption: The molecule's relatively small size and moderate polarity, conferred by the hydroxyl and carbonyl groups, suggest that oral absorption is plausible. Lipinski's "Rule of Five" parameters should be calculated and experimentally verified.[13]

  • Distribution: The compound's ability to cross cell membranes, a known feature of some DHPMs like Monastrol, will determine its volume of distribution.[5]

  • Metabolism: The liver's cytochrome P450 enzyme system is the likely primary site of metabolism. Potential metabolic pathways include oxidation of the ring or conjugation of the hydroxyl group.

  • Excretion: Metabolites are typically excreted renally.

Methodologies for Pharmacological Evaluation

To validate the hypothesized profile, a systematic evaluation using established in vitro and in vivo assays is necessary.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[16]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[18][19]

Experimental Protocol:

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice (n=5 per group).[20][21] Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[18][22]

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal.[22]

  • Measurement: Measure the paw thickness or volume using a digital caliper or plethysmometer at baseline (time 0) and at 1, 2, 3, and 4 hours post-carrageenan injection.[18]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula:

    • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.

In Vitro Antiviral Activity: Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring the ability of a compound to neutralize a virus and prevent it from infecting cells.[23][24]

Experimental Protocol:

  • Cell Culture: Grow a monolayer of virus-susceptible cells (e.g., Vero cells) in 24-well plates.

  • Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standard amount of virus (e.g., 50-100 plaque-forming units, PFU) and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.

  • Infection: Add the compound-virus mixtures to the cell monolayers and allow the virus to adsorb for 1 hour.[25]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[26]

  • Incubation: Incubate the plates for several days (time is virus-dependent) until visible plaques (zones of cell death) form.[25]

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC₅₀ (half-maximal effective concentration) value.

Data Summary and Comparative Analysis

As no direct quantitative data exists for this compound, the following table summarizes the activity of representative DHPM compounds to provide a benchmark for future studies.

Compound NameBiological ActivityTargetIC₅₀ / EC₅₀ ValueCell Line / ModelReference
Monastrol AnticancerMitotic Kinesin Eg5~14 µM (Cytotoxicity)Various Cancer Cells[5][27]
Oxo-monastrol AnticancerMitotic Kinesin Eg5More potent than MonastrolHT-29 Colon Cancer[5]
DHPM Analog (3-Nitrophenyl) AnticancerNot specified~2x more potent than MonastrolA-549, MCF-7[27]
Nifedipine (Dihydropyridine) AntihypertensiveL-type Calcium ChannelnM rangeVascular Smooth Muscle
DHPM Analog (Semicarbazide) Calcium Channel BlockerL-type Calcium ChannelPotent activityIsolated Rat Ileum

Future Directions and Conclusion

This compound represents an intriguing yet uncharacterized molecule within the pharmacologically rich dihydropyrimidinone family. This guide establishes a foundational framework for its investigation, grounded in the extensive research conducted on its structural analogs.

The immediate priorities for future research are:

  • Optimized Synthesis: Development and optimization of a reliable synthetic route to produce the compound in sufficient quantity and purity for biological testing.

  • In Vitro Screening: A broad primary screening campaign to confirm the predicted anticancer, anti-inflammatory, and antiviral activities using the protocols detailed herein.

  • Mechanism Deconvolution: Upon confirmation of activity, detailed mechanistic studies should be initiated to identify the precise molecular target(s), such as Eg5 or specific ion channels.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the role of the 5-hydroxy group and to optimize potency and selectivity.

References

An In-Depth Technical Guide to Tetrahydro-5-hydroxy-1H-pyrimidin-2-one: A Heterocyclic Compound of Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, a heterocyclic compound of significant interest to researchers in the fields of biochemistry, DNA repair, and drug discovery. Also known by its synonym, 5-hydroxy-dihydrouracil, this pyrimidine derivative emerges as a critical intermediate in the biological landscape of DNA damage and repair. This document will delve into its physicochemical properties, outline a detailed synthesis protocol, explore its pivotal role as a DNA lesion, and discuss the therapeutic potential of the broader dihydropyrimidinone scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this intriguing molecule.

Introduction: The Significance of a Modified Pyrimidine

This compound, a derivative of the RNA base uracil, holds a unique position in the study of cellular homeostasis and disease. Unlike its aromatic counterpart, the saturation of the 5,6-double bond and the introduction of a hydroxyl group at the 5-position dramatically alter its chemical and biological properties. This seemingly minor modification is, in fact, the hallmark of oxidative damage to cytosine residues within DNA, a constant threat to genomic integrity. The formation of this lesion and its subsequent recognition and repair by cellular machinery underscore its importance in mutagenesis, carcinogenesis, and aging.

Furthermore, the dihydropyrimidinone core of this molecule is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and antihypertensive properties.[1] Understanding the chemistry and biology of this compound therefore provides valuable insights into fundamental biological processes and opens avenues for the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₄H₆N₂O₃
Molecular Weight 130.10 g/mol PubChem
IUPAC Name 5-hydroxy-1,3-diazinane-2,4-dionePubChem
Synonyms 5-hydroxy-dihydrouracil, 5-OH-DHU
CAS Number 1852-18-2lookchem[2]
Water Solubility (predicted) 8.73 g/LFooDB
pKa (Strongest Acidic) (predicted) 8.8FooDB
pKa (Strongest Basic) (predicted) -4.9FooDB
LogP (predicted) -1.4FooDB
Hydrogen Bond Donors 3FooDB
Hydrogen Bond Acceptors 3FooDB

Synthesis and Characterization

Experimental Protocol: A Proposed Synthesis Route

This protocol is an adapted method based on the known chemistry of pyrimidines.

Step 1: Oxidation of Uracil to 5-Hydroxyuracil

  • Dissolve 10 mmol of uracil in 50 mL of deionized water.

  • Add 1.1 equivalents of N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-hydroxyuracil.

Step 2: Reduction of 5-Hydroxyuracil to this compound

  • Dissolve the crude 5-hydroxyuracil in 100 mL of methanol.

  • Add 10 mol% of Palladium on carbon (Pd/C) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. Quantification of the related 5,6-dihydrouracil has been achieved using HPLC-electrospray tandem mass spectrometry.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C=O, and O-H functional groups.

Biological Role: A Marker of Oxidative DNA Damage

The primary biological significance of this compound lies in its formation as a DNA lesion. Reactive oxygen species (ROS), byproducts of normal cellular metabolism and exogenous sources like ionizing radiation, can attack DNA bases. Cytosine is particularly susceptible to oxidation, leading to the formation of 5-hydroxycytosine, which can then be further oxidized or deaminated to form 5-hydroxyuracil. The subsequent reduction of the 5,6-double bond results in the formation of 5-hydroxy-dihydrouracil within the DNA strand.

DNA_Damage_Pathway

Mutagenic Potential

The presence of 5-hydroxy-dihydrouracil in DNA is problematic for the cell. During DNA replication, this modified base can be misread by DNA polymerases, leading to G:C to A:T transition mutations. This mutagenic potential highlights the importance of efficient repair mechanisms to remove this lesion and maintain genomic stability.

DNA Repair Mechanisms

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of lesions like 5-hydroxy-dihydrouracil. The primary pathway for its removal is Base Excision Repair (BER).

BER_Pathway

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. Studies have shown that several DNA glycosylases, including NEIL1 and SMUG1, can remove 5-hydroxyuracil from DNA.[6] NEIL1 appears to be particularly efficient at excising this lesion, especially when it is located near a single-strand break, a common scenario following oxidative damage.[6] Following excision of the damaged base, an apurinic/apyrimidinic (AP) endonuclease cleaves the phosphodiester backbone, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase, restoring the original DNA sequence.

The Dihydropyrimidinone Scaffold in Drug Discovery

The dihydropyrimidinone (DHPM) core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of a wide range of DHPM derivatives with diverse pharmacological activities.

Anticancer Applications

Many DHPM derivatives have been investigated for their potential as anticancer agents.[7][8] One of the most well-known examples is Monastrol, which inhibits the mitotic kinesin Eg5, leading to cell cycle arrest and apoptosis.[7] The structural similarity of this compound to these bioactive compounds suggests that it could serve as a valuable starting point for the design of novel anticancer drugs.

Other Therapeutic Areas

Beyond cancer, the DHPM scaffold has been explored for a multitude of other therapeutic applications, including:

  • Antiviral agents

  • Antihypertensive drugs

  • Anti-inflammatory compounds

  • Antimicrobial agents [1]

The versatility of the Biginelli reaction allows for the facile synthesis of large libraries of DHPM derivatives, making this scaffold highly attractive for high-throughput screening and lead optimization in drug discovery programs.

Conclusion and Future Directions

This compound is more than just a simple heterocyclic compound; it is a key player in the intricate dance between DNA damage and repair. Its formation as a consequence of oxidative stress serves as a constant reminder of the fragility of our genetic material. The cellular mechanisms that have evolved to recognize and repair this lesion are a testament to the robustness of life.

For researchers, this molecule offers several avenues for future investigation. Elucidating the precise structural interactions between 5-hydroxy-dihydrouracil and various DNA glycosylases could provide deeper insights into the mechanisms of DNA repair. Furthermore, the dihydropyrimidinone scaffold holds immense promise for the development of new therapeutics. By leveraging the synthetic accessibility of this core and a deeper understanding of its biological roles, the scientific community can continue to explore its potential to address a wide range of human diseases. This technical guide serves as a foundational resource to stimulate and support these important research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Rationale for Investigating Pyrimidine Analogs in Oncology

The pyrimidine nucleus is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA.[1] This fundamental role has made pyrimidine derivatives a fertile ground for the development of therapeutic agents, particularly in oncology.[1][2][3] Compounds like 5-fluorouracil (5-FU) are staples in chemotherapy, primarily acting by interfering with DNA synthesis.[4] More broadly, the versatility of the pyrimidine scaffold allows for the synthesis of derivatives that can exhibit a wide range of biological activities, including the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1][2]

This document provides a comprehensive guide for the initial in-vitro evaluation of a novel pyrimidine derivative, Tetrahydro-5-hydroxy-1H-pyrimidin-2-one (herein referred to as THP-2). While direct studies on THP-2 are not extensively documented, its structural similarity to dihydropyrimidin-2(1H)-ones (DHPMs) suggests potential anticancer activities.[5][6][7] These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the cytotoxic and mechanistic properties of THP-2 in various cancer cell lines. The methodologies outlined herein are established, robust, and designed to provide a foundational understanding of the compound's potential as an anticancer agent.

Part 1: Initial Cytotoxicity Screening

The first critical step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation.[8] This is typically achieved through dose-response assays that measure metabolic activity or total cellular protein, which serve as proxies for the number of viable cells. The goal is to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[8]

Recommended Cell Lines for Initial Screening

The choice of cell lines is critical for obtaining relevant data.[9] It is advisable to use a panel of cell lines from different cancer types to assess the breadth of the compound's activity. A starting panel could include:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
HCT116 Colorectal CarcinomaWild-type p53
A549 Lung CarcinomaKRAS mutation
HeLa Cervical CancerHPV-positive
Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for determining the IC50 of THP-2.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis CellCulture 1. Culture selected cancer cell lines Harvest 2. Harvest cells in logarithmic growth phase CellCulture->Harvest CellCount 3. Perform cell count and viability check Harvest->CellCount Seeding 4. Seed cells into 96-well plates CellCount->Seeding StockPrep 5. Prepare THP-2 stock solution (e.g., in DMSO) SerialDilution 6. Create serial dilutions of THP-2 StockPrep->SerialDilution Treatment 7. Treat cells with varying concentrations of THP-2 SerialDilution->Treatment Incubation 8. Incubate for 48-72 hours Treatment->Incubation MTT_add 9. Add MTT reagent to wells Incubation->MTT_add MTT_incubate 10. Incubate for 2-4 hours MTT_add->MTT_incubate Solubilize 11. Solubilize formazan crystals MTT_incubate->Solubilize Readout 12. Measure absorbance at 570 nm Solubilize->Readout CalcViability 13. Calculate % cell viability Readout->CalcViability DoseResponse 14. Plot dose-response curve CalcViability->DoseResponse IC50 15. Determine IC50 value DoseResponse->IC50

Caption: General workflow for determining the cytotoxicity of THP-2.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[8][10]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (THP-2)

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of THP-2 in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the medium from the cells and add 100 µL of the various concentrations of THP-2. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[8][10]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the MTT into purple formazan crystals.[8][10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[10]

Hypothetical Data Presentation

The results of the cytotoxicity screening can be summarized in a table.

Cell LineIC50 of THP-2 (µM) after 48h
MCF-7 25.3
HCT116 18.9
A549 42.1
HeLa 33.7

Part 2: Mechanistic Elucidation

Once the cytotoxic potential of THP-2 is established, the next step is to investigate its mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and if it affects the cell cycle progression.

Protocol: Apoptosis Assay via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • 6-well plates

  • Cancer cells (e.g., HCT116)

  • THP-2

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the IC50 concentration of THP-2 for 24 or 48 hours.[11]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[11]

  • Staining: Resuspend the cells in the 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the cells by flow cytometry within one hour to determine the percentage of early and late apoptotic cells.[11]

Protocol: Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

  • 6-well plates

  • Cancer cells

  • THP-2

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of THP-2 for 24 or 48 hours.[11]

  • Fixation: Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[11]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathway Involvement

Given that many pyrimidine derivatives act as kinase inhibitors, it is plausible that THP-2 could interfere with key signaling pathways that regulate cell growth and survival.[2] A potential pathway to investigate is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes THP2 THP-2 (Hypothetical Target) THP2->PI3K Inhibition? THP2->AKT Inhibition? THP2->mTORC1 Inhibition?

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by THP-2.

Part 3: Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound in cancer cell lines. Positive results from these assays—specifically, potent cytotoxicity, induction of apoptosis, and cell cycle arrest—would warrant further investigation. Subsequent studies could explore the specific molecular targets of THP-2, its efficacy in 3D culture models or in vivo tumor models, and potential synergistic effects when combined with existing chemotherapeutic agents. The rich history of pyrimidine derivatives in cancer therapy suggests that novel analogs like THP-2 hold promise and merit thorough investigation.[12][13]

References

"Tetrahydro-5-hydroxy-1H-pyrimidin-2-one cytotoxicity assay protocol"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vitro Cytotoxicity Assessment of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Abstract

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] this compound is a member of this broad class, and understanding its interaction with biological systems is a critical first step in evaluating its therapeutic potential. This document provides a comprehensive, field-proven protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a gold standard for preliminary cytotoxicity screening, offering a quantitative measure of a compound's effect on cell viability and metabolic activity. The protocol herein is designed for researchers in drug discovery and development, providing not just a step-by-step guide but also the underlying scientific rationale, essential controls for data integrity, and methods for robust data analysis.

Scientific Principle: The MTT Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability. Its mechanism is predicated on the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes, which are predominantly active in viable, metabolically active cells.

Mechanism of Action: The water-soluble, yellow tetrazolium salt (MTT) is taken up by living cells and reduced by mitochondrial reductases into formazan, an insoluble purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells. A solubilization agent (typically Dimethyl Sulfoxide - DMSO or a specialized detergent solution) is then added to dissolve these intracellular formazan crystals, resulting in a colored solution whose absorbance can be quantified using a spectrophotometer (microplate reader). A decrease in the signal indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.

MTT_Principle cluster_cell Live Cell Mitochondria MTT MTT (Yellow, Water-Soluble) Enzyme NAD(P)H-dependent Oxidoreductases MTT->Enzyme Cellular Uptake Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4/5: Assay cluster_analysis Data Analysis p1 Seed Cells in 96-Well Plate p2 Incubate (24h) for Cell Adhesion p1->p2 t2 Treat Cells with Compound & Controls p2->t2 t1 Prepare Compound Serial Dilutions t1->t2 t3 Incubate (24h, 48h, or 72h) t2->t3 a1 Add MTT Reagent to Each Well t3->a1 a2 Incubate (3-4h) for Formazan Formation a1->a2 a3 Add Solubilization Buffer (e.g., DMSO) a2->a3 a4 Read Absorbance at 570 nm a3->a4 d1 Calculate % Viability and Plot Dose-Response Curve a4->d1 d2 Determine IC50 Value d1->d2

References

Application Notes & Protocols: Leveraging the Tetrahydro-5-hydroxy-1H-pyrimidin-2-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the tetrahydro-5-hydroxy-1H-pyrimidin-2-one core structure, a member of the dihydropyrimidinone (DHPM) class of compounds, in contemporary drug discovery campaigns.

Introduction: The Pyrimidine Scaffold and the Promise of Dihydropyrimidinones

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for several essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has made the pyrimidine nucleus a "privileged pharmacophore" in medicinal chemistry, with derivatives demonstrating a vast array of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][3][4][5]

While pyrimidines are aromatic, their partially saturated counterparts, the dihydropyrimidinones (DHPMs), offer a three-dimensional chemical space that is increasingly being explored for novel therapeutic agents. The core structure of this compound represents a foundational scaffold within this class. Although direct and extensive biological activity for this specific molecule is not widely reported, its structural motifs are present in numerous biologically active compounds. These notes will, therefore, focus on the broader applications of the dihydropyrimidinone scaffold, using this compound as a conceptual starting point for derivatization and drug discovery workflows.

The Dihydropyrimidinone Scaffold: A Versatile Core for Diverse Biological Activities

The dihydropyrimidinone core, often synthesized via the Biginelli reaction, is a versatile template for generating molecular diversity.[6][7] This versatility has led to the discovery of DHPM derivatives with a wide spectrum of pharmacological properties.

Table 1: Reported Biological Activities of Dihydropyrimidinone Derivatives

Therapeutic AreaSpecific ActivityReference(s)
Oncology Mitotic kinesin Eg5 inhibitors (e.g., Monastrol), Antitumor activity against various cell lines[1][4]
Infectious Diseases Antiviral (including HIV-1 integrase inhibition), Antibacterial, Antifungal, Antitubercular[1][8][9]
Inflammatory Diseases Anti-inflammatory[1][4]
Cardiovascular Diseases Calcium channel blockers, Antihypertensive[4]
Neurological Disorders Analgesic, Anticonvulsant[1]

The diverse bioactivities of DHPMs underscore their potential as starting points for drug discovery programs targeting a multitude of diseases.

A Roadmap for Drug Discovery: A Hypothetical Workflow for a Dihydropyrimidinone-Based Compound Library

This section outlines a structured, multi-step workflow for identifying and characterizing novel drug candidates based on the dihydropyrimidinone scaffold.

Library Synthesis and Primary Screening

The journey begins with the synthesis of a diverse library of compounds derived from the core this compound scaffold. The Biginelli reaction and its modern variations offer an efficient means to generate a multitude of analogs with diverse substitutions.[6][7]

Workflow for Library Generation and Primary Screening

G cluster_0 Library Synthesis cluster_1 Primary Screening A Scaffold Selection: Tetrahydro-5-hydroxy- 1H-pyrimidin-2-one Core B Combinatorial Synthesis (e.g., Biginelli Reaction) A->B Reactants: Aldehydes, β-ketoesters, Urea/Thiourea C Diverse Compound Library B->C D High-Throughput Screening (HTS) (e.g., Cell-Based Assay) C->D E Hit Identification D->E Identify Active Compounds F Dose-Response Analysis E->F Confirm Activity & Determine IC50

Caption: Workflow for library synthesis and primary screening.

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

This protocol is designed to identify compounds that exhibit cytotoxic or anti-proliferative effects against a cancer cell line, a common primary screen for oncology drug discovery.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Dihydropyrimidinone compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the library compounds in culture medium. Add the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce cell viability below a certain threshold (e.g., 50%) are considered "hits."

Hit-to-Lead and Lead Optimization

Once initial hits are identified, the subsequent phase involves synthesizing analogs to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Structure-Activity Relationship (SAR) studies are crucial in this phase to guide the design of new compounds.[10]

Mechanism of Action (MoA) Studies

Understanding how a compound exerts its biological effect is a critical step in drug development. For a hypothetical anti-cancer DHPM derivative, a key MoA could be the induction of apoptosis or cell cycle arrest.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line

  • DHPM lead compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the DHPM lead compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that point.

Hypothetical Signaling Pathway for a DHPM-Based Anti-Cancer Agent

The following diagram illustrates a hypothetical mechanism where a DHPM derivative induces G2/M cell cycle arrest, a known mechanism for some anti-cancer agents.

G cluster_0 Cell Cycle Progression cluster_1 Drug Action A G2 Phase B Cyclin B1/CDK1 Complex A->B Activation C M Phase (Mitosis) B->C Promotes Entry E G2/M Arrest B->E D DHPM Derivative D->B Inhibition

Caption: Hypothetical inhibition of the Cyclin B1/CDK1 complex.

Data Presentation

Clear and concise data presentation is essential for interpreting experimental results and making informed decisions.

Table 2: Example Dose-Response Data for a DHPM Derivative

Compound IDConcentration (µM)% Cell Viability
DHPM-0010.195.2 ± 3.1
178.5 ± 4.5
1049.8 ± 2.9
5015.3 ± 1.8
1005.1 ± 0.9

Table 3: Example Cell Cycle Analysis Data

Treatment% G0/G1% S% G2/M
Vehicle Control55.3 ± 2.125.1 ± 1.519.6 ± 1.8
DHPM-001 (10 µM)20.1 ± 1.915.5 ± 1.264.4 ± 3.3

Conclusion

The this compound scaffold, as a representative of the broader dihydropyrimidinone class, holds significant promise for the development of novel therapeutics. Its synthetic tractability and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery campaigns across multiple therapeutic areas. The protocols and workflows detailed in these application notes provide a foundational framework for researchers to explore the potential of this versatile chemical scaffold.

References

Application Notes and Protocols: Tetrahydro-5-hydroxy-1H-pyrimidin-2-one as a Dihydropyrimidine Dehydrogenase (DPD) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase in Pyrimidine Metabolism and Cancer Therapy

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, such as uracil and thymine.[1][2] This enzyme plays a crucial role in the breakdown of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and its oral prodrug, capecitabine.[3][4] Approximately 80-90% of an administered 5-FU dose is catabolized by DPD into inactive metabolites.[1]

Genetic variations in the DPYD gene can lead to DPD deficiency, a condition that significantly increases the risk of severe, and sometimes lethal, toxicity from fluoropyrimidine-based chemotherapy.[5] Consequently, DPD has emerged as a significant target for modulating the therapeutic window of 5-FU. Inhibition of DPD can prevent the rapid degradation of 5-FU, thereby increasing its bioavailability and cytotoxic effects on tumor cells.[4] This has led to the development of DPD inhibitors as adjuncts in cancer therapy to enhance the efficacy of fluoropyrimidines.[4]

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, a derivative of the pyrimidine scaffold, represents a class of compounds with the potential for DPD inhibition due to its structural analogy to the natural substrates of DPD. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound and similar pyrimidine derivatives as DPD inhibitors. We will delve into the mechanistic underpinnings of DPD inhibition and provide detailed, field-proven protocols for in vitro enzyme inhibition assays.

Mechanism of Action: Competitive Inhibition of Dihydropyrimidine Dehydrogenase

The primary mechanism by which pyrimidine analogs like this compound are hypothesized to inhibit DPD is through competitive inhibition.[4] In this model, the inhibitor molecule, structurally resembling the endogenous substrates (uracil and thymine), competes for binding at the enzyme's active site.[4] By occupying the active site, the inhibitor prevents the substrate from binding, thereby blocking the catalytic activity of the enzyme.

The active site of DPD contains specific residues that recognize and bind the pyrimidine ring.[6] The inhibition of DPD by pyrimidine derivatives is often reversible and can be overcome by increasing the concentration of the natural substrate. Understanding the kinetics of this inhibition is paramount for the development of effective DPD-inhibiting drugs.

Visualizing the Pyrimidine Catabolism Pathway and DPD Inhibition

The following diagram illustrates the central role of DPD in the pyrimidine catabolism pathway and the point of inhibition by compounds like this compound.

Pyrimidine_Catabolism cluster_0 Pyrimidine Catabolism Uracil Uracil DPD DPD (Dihydropyrimidine Dehydrogenase) Uracil->DPD Thymine Thymine Thymine->DPD Dihydrouracil Dihydrouracil DPD->Dihydrouracil NADPH -> NADP+ Dihydrothymine Dihydrothymine DPD->Dihydrothymine NADPH -> NADP+ Inhibitor Tetrahydro-5-hydroxy- 1H-pyrimidin-2-one (Inhibitor) Inhibitor->DPD Metabolites Further Metabolites Dihydrouracil->Metabolites Dihydrothymine->Metabolites

Caption: DPD is the rate-limiting enzyme in pyrimidine breakdown.

Experimental Protocols: In Vitro Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

The following protocols are designed to be self-validating systems for the accurate determination of DPD inhibition by test compounds.

Protocol 1: Spectrophotometric Assay for DPD Activity and Inhibition

This colorimetric assay is a robust method for screening and characterizing DPD inhibitors.[1] The principle lies in the DPD-catalyzed reduction of a substrate, which is coupled to the reduction of a tetrazolium salt (e.g., WST-1) by an electron mediator, resulting in a colored formazan product that can be measured spectrophotometrically.[1] A decrease in color formation indicates inhibition of DPD activity.

  • Enzyme: Recombinant Human Dihydropyrimidine Dehydrogenase (DPYD)

  • Substrate: Uracil

  • Cofactor: NADPH

  • Test Compound: this compound (dissolved in DMSO)

  • Positive Control: A known DPD inhibitor (e.g., Gimeracil)

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4

  • Detection Reagent: WST-1 (Water Soluble Tetrazolium salt) and 1-mPMS (electron mediator)

  • Instrumentation: Microplate reader capable of measuring absorbance at 450 nm, incubator, multichannel pipette.

DPD_Inhibition_Workflow cluster_workflow DPD Inhibition Assay Workflow Prep 1. Reagent Preparation (Buffer, Substrate, Cofactor, Inhibitor Dilutions) Plate_Setup 2. Plate Setup (Add Inhibitor/Controls to 96-well plate) Prep->Plate_Setup Enzyme_Add 3. Enzyme Addition & Pre-incubation (10 min, 37°C) Plate_Setup->Enzyme_Add Reaction_Start 4. Reaction Initiation (Add Substrate/Cofactor Mix) Enzyme_Add->Reaction_Start Incubation 5. Incubation (30-60 min, 37°C) Reaction_Start->Incubation Detection 6. Detection (Add Detection Reagent) Incubation->Detection Measure 7. Absorbance Reading (450 nm) Detection->Measure Analysis 8. Data Analysis (% Inhibition, IC50) Measure->Analysis

Caption: Step-by-step workflow for the DPD enzyme inhibition assay.

  • Reagent Preparation:

    • Prepare the Assay Buffer (100 mM Potassium Phosphate, pH 7.4).

    • Prepare a stock solution of Uracil (Substrate) and NADPH (Cofactor) in the Assay Buffer.

    • Prepare serial dilutions of the test compound (this compound) and the positive control in DMSO, followed by dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤ 1%.[1]

  • Assay Plate Setup:

    • In a 96-well plate, add 20 µL of the diluted test compounds, positive control, or vehicle control (Assay Buffer with the same percentage of DMSO) to the appropriate wells.

    • Include wells for "No Enzyme Control" (background) and "100% Activity Control" (vehicle).[1]

  • Enzyme Addition and Pre-incubation:

    • Dilute the DPD enzyme stock in cold Assay Buffer to the desired working concentration.

    • Add 40 µL of the diluted DPD enzyme solution to all wells except the "No Enzyme Control" wells. To the "No Enzyme Control" wells, add 40 µL of Assay Buffer.

    • Gently mix the plate and pre-incubate for 10 minutes at 37°C.[1]

  • Reaction Initiation and Incubation:

    • Prepare a Substrate/Cofactor Mix by combining the Uracil and NADPH stock solutions.

    • Initiate the reaction by adding 40 µL of the Substrate/Cofactor Mix to all wells.

    • Incubate the plate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[1]

  • Detection and Measurement:

    • Prepare the Detection Reagent Mix containing WST-1 and 1-mPMS in Assay Buffer just before use.

    • Stop the reaction by adding 20 µL of the Detection Reagent Mix to all wells.

    • Incubate for an additional 10-15 minutes at 37°C, or until a sufficient color change is observed in the "100% Activity Control" wells.

    • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Background Subtraction: Subtract the average absorbance of the "No Enzyme Control" from all other readings.

  • Percentage of Inhibition Calculation:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of 100% Activity Control well)] * 100

  • IC50 Determination:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DPD activity.[7][8]

Protocol 2: Determining the Mechanism of Inhibition using Kinetic Analysis

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic analysis should be performed by measuring the reaction rates at varying concentrations of both the substrate (Uracil) and the inhibitor.

  • Perform the DPD activity assay as described in Protocol 1, but with a matrix of varying substrate and inhibitor concentrations.

  • Keep the enzyme concentration constant.

  • For each inhibitor concentration (including zero), measure the initial reaction rates (V) at several substrate concentrations ([S]).

  • Calculate the reciprocal of the initial reaction rates (1/V) and the reciprocal of the substrate concentrations (1/[S]).

  • Create a Lineweaver-Burk plot (a double reciprocal plot) of 1/V versus 1/[S] for each inhibitor concentration.[9][10]

  • The pattern of the lines on the plot will reveal the mechanism of inhibition:

    • Competitive Inhibition: Lines will intersect at the y-axis (Vmax is unchanged, apparent Km increases).[9]

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[9]

    • Uncompetitive Inhibition: Lines will be parallel (both apparent Vmax and Km decrease).[9]

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E E ES ES E->ES +S EI EI E->EI +I S S ES->E -S P P ES->P +E I I EI->E -I E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S ES2->E2 -S P2 P ES2->P2 +E ESI2 ESI ES2->ESI2 +I I2 I EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

Caption: Reaction schemes for competitive and non-competitive inhibition.

Data Presentation and Interpretation

Quantitative data from the inhibition assays should be summarized in a clear and concise table for easy comparison of the potency of different compounds.

CompoundIC50 (µM) [95% CI]Inhibition Type
This compound[Experimental Value][Determined from Kinetic Analysis]
Gimeracil (Positive Control)[Literature or Experimental Value]Competitive
[Other Analogs][Experimental Value][Determined from Kinetic Analysis]

Interpretation of Results:

  • A lower IC50 value indicates a more potent inhibitor.

  • The Lineweaver-Burk plot provides a qualitative assessment of the inhibition mechanism. For a more accurate determination of the inhibition constant (Ki), non-linear regression of the Michaelis-Menten equation is recommended.

  • For competitive inhibitors, the Ki can be calculated from the IC50 value and the Km of the substrate.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound and related pyrimidine derivatives as inhibitors of Dihydropyrimidine Dehydrogenase. A thorough understanding of the inhibitory potency and mechanism of action is a critical step in the drug discovery and development process. Future studies may involve cell-based assays to assess the effect of these inhibitors on the metabolism of 5-FU in cancer cell lines and subsequent in vivo studies to evaluate their therapeutic potential in combination with fluoropyrimidine-based chemotherapy.

References

Application Notes and Protocols: Antifungal Screening of Dihydropyrimidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Initially synthesized via the Biginelli reaction, these scaffolds are now being extensively explored for various therapeutic applications, including their potential as novel antifungal agents.[2][3] The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drugs, necessitates the development of new therapeutic options.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of DHPM compounds for antifungal activity.

These application notes and protocols are designed to be a self-validating system, explaining the rationale behind experimental choices to ensure technical accuracy and reproducibility. The methodologies described are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and comparable data.[4][6]

Part 1: Core Principles and Preliminary Considerations

Causality Behind Experimental Choices: Why Screen DHPMs?

The rationale for screening DHPMs for antifungal activity stems from their structural diversity and reported biological activities.[1] The dihydropyrimidine core can be readily functionalized at multiple positions, allowing for the creation of large, diverse chemical libraries. This structural versatility is key to exploring the vast chemical space in search of potent and selective antifungal agents. Previous studies have indicated that certain DHPM derivatives exhibit inhibitory effects against various fungal species, suggesting that this scaffold is a promising starting point for antifungal drug discovery.[3][7][8][9][10]

Fungal Strain Selection and Preparation

The choice of fungal strains is critical for a comprehensive screening campaign. It is recommended to include a panel of clinically relevant yeasts and molds, including species known for their intrinsic or acquired resistance to common antifungals.

Recommended Fungal Strains:

  • Yeasts:

    • Candida albicans (ATCC 90028)

    • Candida glabrata (ATCC 90030)

    • Candida parapsilosis (ATCC 22019)

    • Candida tropicalis (ATCC 750)

    • Cryptococcus neoformans (ATCC 208821)

  • Molds (Filamentous Fungi):

    • Aspergillus fumigatus (ATCC 204305)

    • Aspergillus flavus (ATCC 204304)

    • Trichophyton rubrum (ATCC 28188)

Inoculum Preparation (General Protocol):

Fungal isolates should be subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure purity and viability.[11]

  • For Yeasts: After 24-48 hours of incubation, collect several colonies and suspend them in sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in the appropriate test medium to achieve the final desired inoculum concentration as specified in each assay protocol.[5]

  • For Molds: After incubation for 5-7 days, or until adequate sporulation is observed, flood the agar surface with sterile saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge the conidia. Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to the desired concentration using a hemocytometer.

Part 2: In Vitro Antifungal Susceptibility Testing Protocols

A tiered approach is recommended for screening, starting with primary assays to identify active compounds, followed by secondary assays to confirm and characterize their activity.

Primary Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6] The MIC is the lowest concentration of the compound that inhibits the visible growth of a fungus.[6] This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for molds) guidelines.[4]

Principle: A standardized fungal inoculum is exposed to serial dilutions of the DHPM compounds in a 96-well microtiter plate. Following incubation, the plates are visually or spectrophotometrically assessed for fungal growth.

Protocol 2.1: Broth Microdilution Assay

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • Standardized fungal inoculum

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • DHPM compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Prepare a stock solution of each DHPM compound in DMSO.

  • In the 96-well plate, perform a two-fold serial dilution of the DHPM compounds in RPMI-1640 medium to achieve a final volume of 100 µL per well. The concentration range should typically span from 0.125 to 64 µg/mL, but may be adjusted based on the expected potency of the compounds.

  • Prepare the fungal inoculum in RPMI-1640 at a concentration twice the final desired density (e.g., 1-5 x 10^3 CFU/mL for Candida spp.).[12]

  • Add 100 µL of the adjusted fungal inoculum to each well containing the serially diluted compounds. The final volume in each well will be 200 µL.

  • Include a growth control (inoculum without compound) and a sterility control (medium only) on each plate.

  • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.

  • Determine the MIC visually as the lowest concentration of the compound that causes a significant reduction in growth compared to the growth control. Alternatively, read the absorbance at a suitable wavelength (e.g., 530 nm) and define the MIC as the concentration that inhibits growth by ≥50% or ≥90%.

Data Presentation:

Summarize the MIC values in a clear and structured table.

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
DHPM-001816>64
DHPM-0022416
Fluconazole14>64
Primary Screening: Disk Diffusion Assay

The disk diffusion method is a simpler, cost-effective alternative for primary screening.[13] It provides a qualitative or semi-quantitative measure of antifungal activity.[14] This protocol is based on the CLSI M44 guidelines for yeasts.[13]

Principle: A paper disk impregnated with a known amount of the DHPM compound is placed on an agar plate inoculated with the test fungus. As the compound diffuses into the agar, it creates a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.

Protocol 2.2: Disk Diffusion Assay

Materials:

  • Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile paper disks (6 mm diameter)

  • Standardized fungal inoculum (adjusted to 0.5 McFarland standard)

  • DHPM compounds

  • Positive control antifungal disks

Procedure:

  • Prepare a stock solution of the DHPM compound and impregnate sterile paper disks with a defined amount (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely.

  • Using a sterile cotton swab, evenly inoculate the entire surface of the Mueller-Hinton agar plate with the standardized fungal suspension.

  • Aseptically place the impregnated disks onto the surface of the inoculated agar.

  • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Data Presentation:

Compound (µ g/disk )C. albicans Zone of Inhibition (mm)C. glabrata Zone of Inhibition (mm)
DHPM-001 (10)1512
DHPM-002 (10)2218
Fluconazole (25)2510
Secondary Screening: Advanced Assays

Compounds that demonstrate promising activity in primary screens should be further evaluated in secondary assays to understand their spectrum of activity and potential mechanisms.

2.3.1 Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills ≥99.9% of the initial fungal inoculum. This assay helps to distinguish between fungistatic (growth-inhibiting) and fungicidal (killing) activity.

Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto fresh agar plates. The absence of growth on the subculture indicates fungicidal activity.

Protocol 2.3.1: MFC Assay
  • Perform the broth microdilution assay as described in Protocol 2.1.

  • From the wells corresponding to the MIC and higher concentrations, take a 10-20 µL aliquot and plate it onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plate.

2.3.2 Biofilm Inhibition and Eradication Assays

Fungal biofilms are a significant clinical challenge due to their high resistance to antifungal agents.[15][16] Assays to evaluate a compound's effect on biofilm formation and established biofilms are crucial.

Principle: The ability of DHPM compounds to inhibit biofilm formation or eradicate pre-formed biofilms is quantified using a crystal violet staining method or a metabolic activity assay (e.g., XTT).

Protocol 2.3.2: Biofilm Inhibition Assay
  • Prepare a standardized fungal suspension in a medium that promotes biofilm formation (e.g., RPMI-1640).

  • In a 96-well flat-bottom plate, add 100 µL of the fungal suspension to each well.

  • Add 100 µL of the DHPM compound at various concentrations.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully wash the wells with PBS to remove non-adherent cells.

  • Quantify the remaining biofilm using either crystal violet staining (measures biofilm mass) or an XTT assay (measures metabolic activity). The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that results in a significant reduction in biofilm formation.[17]

G cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification Inoculum Standardized Fungal Inoculum Incubate Incubate Plate (24-48h, 37°C) Inoculum->Incubate Compound DHPM Compound Dilutions Compound->Incubate Wash Wash with PBS Incubate->Wash Stain Crystal Violet or XTT Staining Wash->Stain Read Read Absorbance Stain->Read

Part 3: Cytotoxicity and In Vivo Efficacy

In Vitro Cytotoxicity Assays

It is essential to evaluate the toxicity of promising antifungal compounds against mammalian cells to determine their therapeutic index.[18][19]

Principle: Mammalian cell lines are exposed to the DHPM compounds, and cell viability is assessed using assays such as the MTT or LDH release assay.[18]

Protocol 3.1: MTT Cytotoxicity Assay
  • Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the DHPM compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. The IC50 (the concentration that inhibits cell growth by 50%) can then be calculated.

G cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Mammalian Cells Treat Treat with DHPM Compounds Seed->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Add Solubilizing Agent Incubate->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Calc_IC50 Calculate IC50 Read_Abs->Calc_IC50

In Vivo Efficacy Models

For lead compounds with a favorable in vitro profile (high potency, low cytotoxicity), in vivo studies are necessary to confirm therapeutic potential.[12] A common model for systemic fungal infections is the murine model of disseminated candidiasis.[12]

Principle: Mice are infected with a lethal dose of a fungal pathogen and then treated with the DHPM compound. Efficacy is assessed by monitoring survival rates and determining the fungal burden in target organs.[20]

Protocol 3.2: Murine Model of Disseminated Candidiasis
  • Infect mice (e.g., BALB/c) intravenously with a standardized inoculum of C. albicans.

  • Administer the DHPM compound at various doses (e.g., via oral gavage or intraperitoneal injection) at specified time points post-infection.

  • Monitor the mice daily for signs of illness and record survival rates.

  • At a predetermined endpoint, euthanize a subset of mice, and harvest target organs (e.g., kidneys).

  • Homogenize the organs and plate serial dilutions on agar to determine the fungal burden (CFU/gram of tissue).

Data Presentation:

Treatment Group (n=10)Fungal Burden in Kidneys (Log10 CFU/g ± SD)Survival Rate (%)
Vehicle Control7.5 ± 0.40
DHPM-002 (10 mg/kg)4.2 ± 0.780
Fluconazole (10 mg/kg)4.8 ± 0.960

Conclusion

The systematic screening of dihydropyrimidinone compounds as described in these application notes provides a robust framework for the identification and characterization of novel antifungal agents. By employing standardized protocols and a tiered screening approach, researchers can efficiently evaluate large compound libraries and advance the most promising candidates toward further preclinical and clinical development. The explained causality behind each experimental step ensures that the generated data is both reliable and interpretable, contributing to the critical search for new therapies to combat the growing threat of fungal infections.

References

"Tetrahydro-5-hydroxy-1H-pyrimidin-2-one in kinase inhibition assays"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Comprehensive Guide to Screening and Characterizing Tetrahydro-5-hydroxy-1H-pyrimidin-2-one and its Analogs in Kinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The protein kinase family represents one of the most critical target classes for modern drug discovery, particularly in oncology and immunology. The pyrimidine scaffold is a privileged structure, forming the core of numerous FDA-approved kinase inhibitors.[1] This guide introduces this compound, a pyrimidine-containing small molecule, as a candidate for investigation. While direct evidence of its kinase inhibitory activity is not yet established in public literature, its structural features merit evaluation. This document provides a comprehensive framework and detailed protocols for the systematic screening and characterization of this compound and its analogs. We will detail the rationale behind assay selection, provide step-by-step protocols for robust biochemical and cell-based assays, and offer guidance on data analysis and interpretation, empowering researchers to effectively assess the potential of novel chemical entities in kinase-targeted drug discovery.

Introduction: The Rationale for Screening Pyrimidine Scaffolds

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, effectively acting as molecular switches in signal transduction pathways.[2] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets. The structural similarity of the pyrimidine ring to the adenine base of ATP has made it a cornerstone for designing ATP-competitive kinase inhibitors.[1]

This compound (PubChem CID: 74616) is a small molecule featuring this core heterocyclic system.[3] While its biological activity in the context of kinase inhibition is underexplored, its chemical simplicity and pyrimidine core make it an intriguing starting point for a screening campaign. This guide is designed to be a practical resource for researchers aiming to answer a fundamental question: Does this compound, or a library of its analogs, inhibit the activity of a target kinase?

We will proceed from initial biochemical screening to determine direct enzyme inhibition, to more physiologically relevant cell-based assays that assess target engagement and downstream pathway modulation within a living system.

Pre-Assay Compound Management: The Foundation of Reliable Data

Before commencing any biological assay, it is critical to ensure the quality and suitability of the test compound.

  • Purity Assessment: The purity of this compound should be confirmed via methods like LC-MS or NMR to ensure that any observed activity is not due to contaminants.

  • Solubility: The compound's solubility must be determined in a suitable solvent, typically Dimethyl Sulfoxide (DMSO). For most kinase assays, a high-concentration stock (e.g., 10-50 mM) is prepared. It is crucial to ensure the compound remains soluble upon dilution into aqueous assay buffers.

  • Stock Solution Handling: Prepare fresh stock solutions and store them properly to avoid degradation.[4] The final concentration of the solvent (e.g., DMSO) in the assay well must be kept constant across all conditions and should be low enough (typically ≤1%) to not interfere with enzyme activity.[5][6]

Experimental Workflows: From Primary Screen to Cellular Validation

A tiered approach is the most efficient strategy for evaluating a novel compound.[7] We begin with a sensitive, high-throughput biochemical assay to identify a direct interaction. Positive hits are then confirmed and further characterized in cell-based models.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity Profiling start Compound Library (e.g., this compound analogs) biochem_screen Primary Biochemical Screen (e.g., ADP-Glo™ Assay) Single High Concentration (e.g., 10 µM) start->biochem_screen dose_response Dose-Response Assay (Biochemical IC50 Determination) biochem_screen->dose_response Identify 'Hits' (e.g., >70% Inhibition) target_engagement Target Engagement Assay (e.g., NanoBRET™) Does the compound bind the target in cells? dose_response->target_engagement Confirmed Hits cellular_activity Cellular Functional Assay (e.g., Phospho-Substrate Western Blot) Does the compound inhibit the target's function? target_engagement->cellular_activity cellular_ic50 Cellular IC50 Determination cellular_activity->cellular_ic50 selectivity Kinome-Wide Selectivity Panel (e.g., Reaction Biology, Promega) cellular_ic50->selectivity Potent Cellular Hits off_target Analysis of On-Target vs. Off-Target Effects selectivity->off_target

Figure 1: A tiered workflow for kinase inhibitor discovery and validation.

Biochemical Assays: Direct Measurement of Kinase Activity

Biochemical assays utilize purified kinase, substrate, and ATP to directly measure the enzymatic reaction in vitro.[8][9] They are ideal for primary screening due to their robustness and scalability. We will detail the protocol for the ADP-Glo™ Kinase Assay, a widely used platform that measures ADP production, a universal product of all kinase reactions.[10]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Assay is a two-step luminescent assay.[11][12]

  • Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. It converts the ADP produced by the kinase into ATP, which is then used by a luciferase to generate light. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[13]

ADP_Glo_Principle KinaseReaction Step 1: Kinase Reaction Kinase + Substrate + ATP Products Products Formed: Phospho-Substrate + ADP + remaining ATP KinaseReaction->Products AddReagent1 Step 2: Add ADP-Glo™ Reagent Products->AddReagent1 ATPDepleted Remaining ATP is depleted. ADP remains. AddReagent1->ATPDepleted AddReagent2 Step 3: Add Kinase Detection Reagent ATPDepleted->AddReagent2 Signal ADP is converted to ATP. Luciferase + ATP → Light (Luminescence) AddReagent2->Signal Inhibitor Test Compound (e.g., this compound) Inhibitor->KinaseReaction Inhibits Reaction

Figure 2: Principle of the ADP-Glo™ Kinase Assay for inhibitor screening.

Detailed Protocol: ADP-Glo™ Assay for IC50 Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

  • Purified active kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar)

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Brij-35)[14]

  • Test Compound: this compound, 10 mM stock in 100% DMSO

  • ATP solution

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock of this compound in 100% DMSO. A 10-point, 3-fold dilution series is common, starting from 1 mM down to ~50 nM.

    • Further dilute this series in Kinase Reaction Buffer to create a 4X final concentration working stock. The DMSO concentration should be equalized across all wells (e.g., 4%).

  • Assay Controls Setup (in 4X concentration):

    • No Inhibitor Control (0% Inhibition): Prepare buffer with the same final DMSO concentration as the test compound wells. This represents maximum kinase activity.

    • No Enzyme Control (100% Inhibition): Prepare buffer with DMSO, but without the kinase enzyme. This serves as the background signal.[6]

  • Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the 4X diluted compound or 4X control solutions to the appropriate wells.

    • Prepare a 2X Kinase/Substrate mix in Kinase Reaction Buffer.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the "No Enzyme" control wells (add 2.5 µL of buffer with substrate instead).

    • The total volume is now 5 µL.

  • Kinase Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The optimal ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to accurately compare ATP-competitive inhibitors.[15]

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. Final reaction volume is 10 µL.

    • Mix the plate gently and incubate for 60 minutes at 30°C.

  • Reaction Termination and Signal Generation (as per Promega protocol[13]):

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis for IC50 Determination
  • Background Subtraction: Subtract the average luminescence signal from the "No Enzyme" control wells from all other readings.

  • Normalization: Calculate the percentage of inhibition for each compound concentration:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_MaxActivity - Signal_Background))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[14]

ParameterDescriptionTypical Value
Top Plateau Corresponds to 100% activity (no inhibition)~100%
Bottom Plateau Corresponds to maximum inhibition~0%
LogIC50 The log of the concentration that gives 50% inhibitionVaries
Hill Slope Describes the steepness of the curve~1

Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are excellent for primary screening, they lack the complexity of a cellular environment.[16] Cell-based assays are a critical next step to confirm that a compound can enter cells, engage its target, and exert a functional effect.[2]

Principle of a Cellular Phospho-Substrate Assay

This assay format directly measures the phosphorylation status of a kinase's known downstream substrate within the cell. Inhibition of the target kinase by a compound like this compound would lead to a decrease in the phosphorylation of its substrate. This is often detected using phospho-specific antibodies via methods like Western Blotting or ELISA.[17]

Cellular_Assay cluster_0 Inside the Cell Upstream Upstream Signal (e.g., Growth Factor) Kinase Target Kinase (Active) Upstream->Kinase Activates Substrate Substrate (Inactive) Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Downstream Downstream Cellular Response pSubstrate->Downstream Detection Detection (Western Blot with Phospho-Specific Antibody) pSubstrate->Detection Measure This Signal Compound Test Compound (Cell-Permeable) Compound->Kinase Enters cell & Inhibits Kinase

Figure 3: Workflow for a cell-based phospho-substrate inhibition assay.

Protocol: Western Blot for Substrate Phosphorylation

This protocol provides a general method to assess the inhibition of a target kinase in a relevant cell line.

Procedure:

  • Cell Culture and Plating: Culture a cell line known to have an active signaling pathway involving the target kinase. Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO only).[4]

  • Pathway Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate or loading control) indicates successful inhibition by the compound.

Conclusion and Future Directions

This guide provides a foundational strategy for evaluating the kinase inhibitor potential of this compound or any novel compound. Initial biochemical assays, such as the ADP-Glo™ kinase assay, are essential for identifying direct enzymatic inhibition and determining potency (IC50). Subsequent validation in cell-based assays is crucial to confirm cell permeability and on-target functional activity in a physiological setting.[18]

If this compound demonstrates promising activity, the next critical step is to assess its selectivity. Profiling the compound against a broad panel of kinases is standard practice in drug discovery to identify potential off-target effects and to understand its selectivity window.[19][20] This comprehensive approach, combining robust biochemical and cellular protocols with broad selectivity profiling, provides the rigorous data necessary to advance a promising chemical scaffold toward lead optimization.

References

Application Note & Protocol: Synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4] The this compound core, a saturated cyclic urea, represents a particularly valuable scaffold. The presence of a hydroxyl group at the C5 position and two nitrogen atoms within the six-membered ring provides multiple points for hydrogen bonding and further functionalization. This unique structural feature makes these derivatives attractive targets in drug discovery for developing novel therapeutics with potentially improved pharmacological profiles.

This document provides a detailed, reliable, and reproducible protocol for the synthesis of this compound derivatives via the cyclocondensation of a key precursor, 1,3-diamino-2-propanol, with urea. The causality behind each step, from reagent selection to purification, is explained to ensure both successful execution and a deep understanding of the underlying chemical principles.

Synthetic Strategy and Reaction Mechanism

The most direct and atom-economical approach to the this compound core is the cyclocondensation reaction between a 1,3-diaminopropane derivative and a carbonyl source. For this protocol, we utilize 1,3-diamino-2-propanol and urea. This method is advantageous due to the low cost and stability of the starting materials and the straightforward nature of the reaction.

Reaction Scheme:

The reaction proceeds via a multi-step mechanism. Initially, one of the primary amine groups of 1,3-diamino-2-propanol performs a nucleophilic attack on the carbonyl carbon of urea, forming a tetrahedral intermediate. This is followed by the elimination of ammonia to form an N-substituted urea intermediate. An subsequent intramolecular nucleophilic attack by the second primary amine group onto the urea carbonyl carbon initiates the cyclization. The final step involves the elimination of a second molecule of ammonia, driven by the formation of the stable six-membered cyclic urea, yielding the desired product. The reaction is typically heated to facilitate the elimination steps.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis on a standard laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Supplier/Grade
1,3-Diamino-2-propanolC₃H₁₀N₂O90.124.51 g50.0Sigma-Aldrich, ≥95%
UreaCH₄N₂O60.063.30 g55.0Acros Organics, 99.5%
Ethylene GlycolC₂H₆O₂62.0725 mL-Fisher Scientific, ACS Grade
Deionized WaterH₂O18.02As needed--
EthanolC₂H₅OH46.07As needed-95%, for recrystallization
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Glass funnel and filter paper

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer for characterization

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Place the flask in a heating mantle.

  • Charging Reagents: To the flask, add 1,3-diamino-2-propanol (4.51 g, 50.0 mmol), urea (3.30 g, 55.0 mmol), and ethylene glycol (25 mL).

    • Scientist's Note: Ethylene glycol is used as the solvent due to its high boiling point, which allows the reaction to be conducted at the necessary temperature to drive the cyclization and ammonia elimination. It is also effective at solubilizing both starting materials. A slight excess of urea (1.1 equivalents) is used to ensure complete consumption of the diamine.

  • Reaction: Stir the mixture and heat to 120-125 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The disappearance of the 1,3-diamino-2-propanol spot indicates reaction completion.

    • Trustworthiness Checkpoint: The evolution of ammonia gas is a key indicator that the reaction is proceeding. The reaction mixture will typically become a clear, homogeneous solution as it heats.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • Precipitation: Pour the cooled reaction mixture into 100 mL of cold deionized water with vigorous stirring. The product is sparingly soluble in water and will precipitate out.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove residual ethylene glycol and unreacted urea.

  • Drying: Dry the crude product in a vacuum oven at 50 °C overnight to yield an off-white solid.

Purification
  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

Expected Characterization Data
Analysis TechniqueExpected Results
Appearance White to off-white crystalline solid
Yield Typically 70-85% (after recrystallization)
Melting Point Specific to the derivative; literature comparison required.
¹H NMR (DMSO-d₆, 400 MHz)δ ~6.5-7.0 (br s, 2H, NH -CO-NH ), δ ~4.5-5.0 (br s, 1H, OH ), δ ~3.5-3.8 (m, 1H, CH -OH), δ ~3.0-3.3 (m, 4H, CH₂ -NH)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~160 (C=O), δ ~70 (CH-OH), δ ~50 (CH₂-NH)
FT-IR (KBr, cm⁻¹)3300-3400 (N-H, O-H stretch), 1640-1660 (C=O stretch, amide I), 1550-1580 (N-H bend)
Mass Spec (ESI+) [M+H]⁺ calculated for C₄H₈N₂O₂: 117.06. Found: 117.1

Note: Specific chemical shifts (δ) in NMR spectra can vary slightly based on solvent and derivative substitution.[5] The broad signals for NH and OH protons in ¹H NMR are characteristic and may be exchangeable with D₂O.[6][7]

Workflow and Mechanism Diagrams

Experimental Workflow

The overall process from starting materials to the final, validated product is summarized in the following workflow.

G cluster_prep Preparation & Reaction cluster_iso Isolation & Purification cluster_val Validation reagents 1. Charge Reagents (1,3-Diamino-2-propanol, Urea) + Ethylene Glycol heating 2. Heat to 120-125 °C (4-6 hours) reagents->heating Stirring workup 3. Cool & Precipitate (Add to cold water) heating->workup filtration 4. Filter & Wash (Crude Product) workup->filtration purify 5. Recrystallize (Ethanol/Water) filtration->purify dry 6. Dry (Pure Product) purify->dry analysis 7. Characterization (NMR, IR, MS, MP) dry->analysis

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The key steps in the formation of the cyclic urea are depicted below.

G A 1,3-Diamino-2-propanol + Urea B Nucleophilic Attack (Formation of Tetrahedral Intermediate) A->B C Elimination of NH₃ (N-Acyldiamine Intermediate) B->C D Intramolecular Cyclization C->D E Elimination of NH₃ D->E F Final Product (Tetrahydro-5-hydroxy- 1H-pyrimidin-2-one) E->F

Caption: Simplified reaction mechanism for the cyclocondensation of 1,3-diamino-2-propanol and urea.

Troubleshooting and Safety

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time and ensure the temperature is maintained at 120-125 °C. Confirm starting material purity.
Loss during work-up.Ensure precipitation is done in sufficiently cold water. Minimize the amount of solvent used for recrystallization.
Product is Oily/Gummy Incomplete removal of ethylene glycol.Wash the crude product thoroughly with cold water during filtration. Perform recrystallization.
Impure Product (by NMR) Unreacted starting materials or side products.Optimize recrystallization conditions (solvent choice, cooling rate). Consider column chromatography if necessary.

Safety Precautions:

  • 1,3-Diamino-2-propanol: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.[8]

  • Urea: Generally low hazard, but avoid inhalation of dust.

  • Ethylene Glycol: Harmful if swallowed. Avoid contact with skin and eyes.

  • Ammonia (byproduct): Toxic and corrosive gas. The reaction must be conducted in a well-ventilated fume hood.

References

Application Notes and Protocols for Cellular Uptake Studies of Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of Dihydropyrimidinones and the Critical Role of Cellular Entry

Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Synthesized through the well-established Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea, DHPMs offer a versatile scaffold for drug design.[2][3] Notably, certain DHPMs, such as Monastrol, have been identified as potent anticancer agents. Monastrol is a cell-permeable molecule that specifically inhibits the mitotic kinesin Eg5, leading to cell cycle arrest and subsequent apoptosis.[2][4] The therapeutic potential of DHPMs extends to various other applications, making them a focal point of extensive research.[1]

The efficacy of any therapeutic agent is fundamentally dependent on its ability to reach its intracellular target. Therefore, understanding the mechanisms and kinetics of cellular uptake is a cornerstone of drug development. This guide provides a comprehensive overview and detailed protocols for studying the cellular uptake of dihydropyrimidinones, catering to researchers in pharmacology, cell biology, and drug discovery. We will explore both qualitative and quantitative methods to elucidate how these promising compounds traverse the cell membrane and accumulate within the cell.

Core Principles of Cellular Uptake for Small Molecules like DHPMs

The passage of small molecules such as DHPMs across the plasma membrane is governed by several mechanisms. A foundational understanding of these pathways is crucial for designing and interpreting cellular uptake experiments.

  • Passive Transport : This mechanism does not require cellular energy and relies on the physicochemical properties of the molecule and the concentration gradient across the membrane.[5][6]

    • Simple Diffusion : Small, lipophilic molecules can directly pass through the lipid bilayer, moving from an area of high concentration to low concentration.[5] The ability of Monastrol to cross the cell membrane suggests that passive diffusion is a likely route for many DHPMs.[2]

    • Facilitated Diffusion : This process also follows the concentration gradient but requires the assistance of membrane proteins, such as channels or carriers, to shuttle molecules across the membrane.[7]

  • Active Transport : This energy-dependent process, typically fueled by ATP, moves molecules against their concentration gradient.[8][9] This transport is mediated by specific carrier proteins and is crucial for the uptake of many essential nutrients and drugs.

  • Endocytosis : Larger molecules or particles are engulfed by the cell membrane to form a vesicle that is then transported into the cell. This process includes phagocytosis (cell eating) and pinocytosis (cell drinking).[5][10]

The predominant mechanism of uptake for a specific DHPM will depend on its unique chemical structure, including its size, charge, and lipophilicity.

Experimental Design: Key Considerations for Robust Cellular Uptake Studies

A well-designed experiment is paramount for obtaining reliable and reproducible data. The following factors should be carefully considered when planning cellular uptake studies for DHPMs.

  • Cell Line Selection : The choice of cell line should be guided by the therapeutic target of the DHPM. For anticancer DHPMs, relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are appropriate.[11][12] It is also beneficial to include a non-cancerous cell line to assess for selective uptake.

  • Compound Concentration and Incubation Time : The concentrations of the DHPM should be chosen based on its cytotoxic profile, typically determined by an MTT assay.[11][12] A time-course experiment is essential to understand the kinetics of uptake.

  • Controls : Appropriate controls are necessary to validate the experimental findings. These include untreated cells (negative control), a vehicle control (e.g., DMSO), and potentially a positive control with a compound known to be taken up by a specific mechanism.

Protocol 1: Qualitative Analysis of DHPM Uptake by Confocal Microscopy

Confocal microscopy offers high-resolution imaging of fluorescently labeled molecules within cells, providing spatial information about their uptake and subcellular localization.[13][14] This method is particularly useful for visualizing the internalization of DHPMs and observing their distribution within cellular compartments. The synthesis of fluorescently labeled DHPMs is a prerequisite for this technique.[15][16][17]

Workflow for Confocal Microscopy Analysis of DHPM Uptake

Caption: Workflow for visualizing DHPM uptake using confocal microscopy.

Step-by-Step Protocol
  • Cell Seeding : Plate the chosen cell line onto glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency on the day of the experiment.

  • Compound Preparation : Prepare a stock solution of the fluorescently labeled DHPM in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Incubation : Remove the culture medium from the cells and replace it with the medium containing the fluorescent DHPM. Incubate the cells for the desired time points (e.g., 30 min, 1h, 4h, 24h) at 37°C in a humidified incubator with 5% CO2.

  • Washing : After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

  • Fixation (Optional) : For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells again with PBS.

  • Counterstaining : To visualize cellular compartments, counterstain the cells. For example, use DAPI or Hoechst to stain the nucleus.

  • Imaging : Mount the coverslips onto glass slides with an anti-fade mounting medium. Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the specific fluorophore on the DHPM and any counterstains.

  • Image Analysis : Analyze the acquired images to determine the subcellular localization of the fluorescent DHPM.

Protocol 2: Quantitative Analysis of DHPM Uptake by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying the amount of a compound within a complex mixture, such as a cell lysate.[18] This method is ideal for determining the intracellular concentration of unlabeled DHPMs.[19][20]

Workflow for LC-MS/MS Quantification of Intracellular DHPM

Caption: Workflow for quantifying intracellular DHPMs using LC-MS/MS.

Step-by-Step Protocol
  • Cell Culture and Treatment :

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) and grow to 80-90% confluency.

    • Treat the cells with the DHPM at the desired concentrations and for the specified time points.

  • Cell Harvesting and Lysis :

    • After incubation, place the plate on ice and aspirate the medium.

    • Wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.

    • Collect the cell lysate and centrifuge to pellet cell debris.

  • Protein Quantification :

    • Determine the total protein concentration in a small aliquot of the lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the uptake data.

  • DHPM Extraction :

    • To the remaining cell lysate, add a protein precipitation solvent such as ice-cold acetonitrile, often containing an internal standard.

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the extracted DHPM.

  • LC-MS/MS Analysis :

    • Analyze the supernatant using a validated LC-MS/MS method. The specific chromatographic conditions (e.g., column, mobile phase, gradient) and mass spectrometer parameters will need to be optimized for the specific DHPM being studied.

  • Data Analysis :

    • Quantify the amount of DHPM in each sample by comparing its peak area to that of a standard curve.

    • Normalize the amount of DHPM to the total protein content of the corresponding sample. The results are typically expressed as pmol or ng of DHPM per mg of total protein.

Data Presentation and Interpretation

The data obtained from these studies can be presented in various formats to facilitate interpretation.

Table 1: Example Data for Intracellular DHPM Concentration
Cell LineTreatment Time (hours)Intracellular DHPM (pmol/mg protein)
MCF-7115.2 ± 2.1
MCF-7445.8 ± 5.6
MCF-72488.1 ± 9.3
A549112.5 ± 1.8
A549438.9 ± 4.2
A5492475.4 ± 8.1

This table allows for a clear comparison of DHPM uptake over time and between different cell lines.

Investigating the Mechanism of Uptake

To further elucidate the mechanism of DHPM uptake, the quantitative protocol can be adapted to include various inhibitors or experimental conditions:

  • Temperature Dependence : Perform the uptake assay at 4°C. At this temperature, active transport and endocytosis are significantly inhibited. If uptake is greatly reduced, it suggests an energy-dependent process.

  • Transport Inhibitors : Use known inhibitors of specific transport proteins to probe their involvement in DHPM uptake. A reduction in uptake in the presence of an inhibitor suggests that the corresponding transporter plays a role.

Conclusion

The protocols and considerations outlined in this guide provide a robust framework for investigating the cellular uptake of dihydropyrimidinones. By employing a combination of qualitative and quantitative techniques, researchers can gain valuable insights into how these therapeutically promising molecules enter cells, which is a critical step in their development as effective drugs. A thorough understanding of DHPM cellular uptake will undoubtedly accelerate their translation from the laboratory to the clinic.

References

Application Notes and Protocols for High-Throughput Screening of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Pyrimidine Biosynthesis in Drug Discovery

The de novo synthesis of pyrimidines is a fundamental cellular process essential for the production of DNA, RNA, and other vital biomolecules. Rapidly proliferating cells, such as cancer cells and activated immune cells, have a particularly high demand for pyrimidines.[1] This dependency makes the enzymes of the de novo pyrimidine biosynthesis pathway attractive targets for therapeutic intervention. A key regulatory enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth and rate-limiting step—the oxidation of dihydroorotate to orotate.[2][3] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis, making it a validated target for the treatment of cancer, autoimmune diseases, and viral infections.[4][5]

Compounds with a pyrimidinone core, such as the parent structure Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, are of interest in drug discovery for their potential to interact with key cellular targets like DHODH. High-throughput screening (HTS) is a powerful strategy to identify novel inhibitors of this crucial enzyme from large chemical libraries.[6] This guide provides a comprehensive overview of the principles, protocols, and data analysis for HTS assays designed to identify and characterize DHODH inhibitors.

The Role of DHODH in Cellular Metabolism and Disease

DHODH is a mitochondrial enzyme that is a key component of the de novo pyrimidine biosynthesis pathway.[4] By catalyzing the conversion of dihydroorotate to orotate, it plays a crucial role in supplying the necessary building blocks for nucleic acid synthesis.[7] Consequently, inhibiting DHODH can selectively starve rapidly dividing cells of essential pyrimidines, leading to the inhibition of their growth and proliferation.[7] This mechanism is the basis for the therapeutic effects of established DHODH inhibitors like Leflunomide and Teriflunomide, which are approved for the treatment of autoimmune diseases.[4] Furthermore, the potent DHODH inhibitor Brequinar has been investigated for its anti-cancer properties.[5][8]

The on-target effect of DHODH inhibitors can be confirmed through a "uridine rescue" experiment. The addition of exogenous uridine can bypass the enzymatic block and restore cell viability, confirming that the compound's activity is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.[7][9]

Signaling Pathways and Experimental Workflows

The inhibition of DHODH has a direct impact on pyrimidine metabolism, which in turn affects downstream cellular processes. The primary consequence is the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_cellular_effects Cellular Consequences Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP, CTP UTP, CTP UMP->UTP, CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP, CTP->DNA/RNA Synthesis Cell Cycle Arrest Cell Cycle Arrest DNA/RNA Synthesis->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar)

Figure 1: Inhibition of the De Novo Pyrimidine Synthesis Pathway by a DHODH Inhibitor.

A typical experimental workflow for the preclinical evaluation of DHODH inhibitors involves a tiered screening approach, starting from a high-throughput primary screen to more detailed secondary and mechanistic assays.

HTS_Workflow Primary_HTS Primary High-Throughput Screen (Enzymatic or Cell-Based Assay) Hit_Identification Hit Identification (% Inhibition Threshold) Primary_HTS->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Mechanistic Assays (e.g., Uridine Rescue, Orthogonal Assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Figure 2: A typical experimental workflow for the preclinical evaluation of DHODH inhibitors.

High-Throughput Screening Assays for DHODH Inhibitors

Both enzymatic and cell-based assays can be adapted for HTS to identify DHODH inhibitors. The choice of assay depends on the specific goals of the screening campaign.

Enzymatic Assay: DCIP-Based Colorimetric Assay

This assay directly measures the enzymatic activity of purified human DHODH.[1] It monitors the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which changes from blue (oxidized) to colorless (reduced) as the reaction proceeds.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • DMSO

  • 96- or 384-well microplates

  • Microplate spectrophotometer

Protocol:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of the microplate. Include positive controls (e.g., Brequinar) and negative controls (DMSO).

  • Enzyme Preparation: Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.

  • Enzyme Addition: Add the DHODH enzyme solution to each well of the microplate.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the enzymatic reaction by adding the reaction mix to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis: Calculate the rate of DCIP reduction (the slope of the linear portion of the absorbance vs. time curve). Normalize the data to the controls and determine the percent inhibition for each compound. For confirmed hits, determine the IC50 value by fitting the dose-response data to a suitable model.

Cell-Based Proliferation Assay

This assay measures the effect of DHODH inhibitors on the proliferation of cancer cell lines that are highly dependent on the de novo pyrimidine synthesis pathway (e.g., MOLM-13, HL-60).[10]

Materials:

  • Cancer cell line (e.g., MOLM-13)

  • Complete cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

  • 96- or 384-well clear or white-walled microplates

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed the cells in a microplate at an appropriate density in complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound dilutions to the respective wells. Include positive controls (e.g., Brequinar) and negative controls (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

  • Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot cell viability against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) or GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Quantitative data from HTS and subsequent dose-response experiments should be summarized in a clear and organized manner to facilitate comparison and decision-making.

InhibitorAssay TypeTarget/Cell LineIC50/EC50
BrequinarEnzymaticHuman DHODH~5.2 nM[11]
TeriflunomideEnzymaticHuman DHODH~24.5 nM[12]
LeflunomideEnzymaticHuman DHODH>100 µM[13]
BrequinarCellularMOLM-13~0.2 nM[13]

Conclusion

The inhibition of DHODH represents a promising therapeutic strategy for a range of diseases characterized by rapid cell proliferation. The high-throughput screening assays and protocols detailed in this guide provide a robust framework for the identification and characterization of novel DHODH inhibitors. By combining enzymatic and cell-based approaches, researchers can effectively screen large compound libraries and advance promising hits toward lead optimization and preclinical development.

References

Application Notes and Protocols: Developing Assays for Tetrahydro-5-hydroxy-1H-pyrimidin-2-one Activity

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Senior Application Scientist

Introduction

Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to their presence in essential biomolecules like DNA and RNA.[1] This diverse class of compounds exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, a member of this family, is a molecule of significant interest for potential drug development. Its hydroxylated pyrimidine core suggests possible interactions with various biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable assays to characterize the biological activity of this compound. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation and validation. The focus will be on two primary areas of investigation: cytotoxicity against cancer cell lines and inhibition of key enzymes involved in inflammation.

I. Foundational Assays: Assessing Cytotoxicity

A primary step in characterizing a novel compound is to evaluate its effect on cell viability. This is crucial for identifying potential anticancer properties or for determining a safe concentration range for non-cytotoxic applications. The MTT assay is a widely adopted colorimetric method for assessing cell viability, based on the metabolic activity of living cells.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[4] This formazan can be solubilized and quantified spectrophotometrically, providing a measure of metabolically active, and therefore viable, cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24 hours (allow attachment) seed->incubate1 treat Treat cells with various concentrations of the compound incubate1->treat incubate2 Incubate for desired exposure time (e.g., 48h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance on a microplate reader solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest (e.g., A549, MCF7)[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[4]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1894.4
100.9576
500.6350.4
1000.3528
2000.1512

II. Mechanistic Assays: Enzyme Inhibition

Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes.[2][7] Given the structural features of this compound, it is plausible that it could act as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) or lipoxygenases (LOX).[2]

Principle of a Generic Enzyme Inhibition Assay

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme. This is typically achieved by incubating the enzyme with the compound before adding the substrate. The rate of product formation is then measured, often through a colorimetric or fluorometric method.[4][8]

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection pre_incubate Pre-incubate enzyme with a test compound or vehicle initiate Initiate reaction by adding substrate pre_incubate->initiate incubate Incubate for a specific time at a controlled temperature initiate->incubate stop_reaction Stop the reaction (optional) incubate->stop_reaction detect Measure product formation (colorimetric/fluorometric) stop_reaction->detect

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: COX-2 Inhibition Assay (Example)

Materials:

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX-2 inhibitor screening kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: The assay is typically performed in a 96-well plate format.[4]

  • Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound in the provided reaction buffer. Include a known COX-2 inhibitor as a positive control and a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[4]

  • Incubation: Allow the reaction to proceed for a specific time at a controlled temperature, as recommended by the kit manufacturer.[4]

  • Detection: Stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength for the chosen detection method.

Data Analysis and Interpretation

The percentage of enzyme inhibition is calculated as follows:

% Inhibition = [(Activity of control - Activity of treated) / Activity of control] x 100

The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Concentration (µM)Enzyme Activity (RFU)% Inhibition
0 (Control)50000
0.1450010
1375025
10250050
50125075
10050090

III. Self-Validation and Trustworthiness

To ensure the reliability of the generated data, each assay must be a self-validating system. This involves the inclusion of appropriate controls:

  • Negative Control (Vehicle Control): This ensures that the solvent used to dissolve the compound does not have an effect on the assay outcome.

  • Positive Control: A known active compound (e.g., a standard cytotoxic drug for the MTT assay or a known inhibitor for the enzyme assay) should be included to confirm that the assay is performing as expected.

  • Blank: This accounts for any background signal from the reagents.

IV. Conclusion

These application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxic and enzyme-inhibitory activities, researchers can gain valuable insights into its potential therapeutic applications. The detailed protocols and data interpretation guidelines presented here are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

Foundational Context: Eg5 Kinesin as a High-Value Antimitotic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Application of Dihydropyrimidinone-Based Compounds for the Inhibition of Eg5 Kinesin

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of dihydropyrimidinone (DHPM) compounds, a class that includes structures like Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, for the inhibition of the mitotic kinesin Eg5. We will use the prototypical and well-characterized DHPM, Monastrol, to illustrate the principles, mechanisms, and detailed experimental protocols.

The kinesin superfamily of motor proteins is essential for a multitude of cellular processes, including intracellular transport and cell division.[1] Among these, the Kinesin-5 family member, Eg5 (also known as KIF11 or KSP), has emerged as a prime target for anticancer therapeutics.[2][3]

1.1. The Indispensable Role of Eg5 in Mitosis

Eg5 is a homotetrameric, plus-end-directed motor protein that plays a critical and non-redundant role in the early stages of mitosis.[1][4] Its primary function is to establish and maintain the bipolar mitotic spindle. It achieves this by cross-linking antiparallel microtubules and sliding them apart, a process that drives the separation of centrosomes to form the two poles of the spindle.[5][6] Inhibition of Eg5's motor activity prevents this crucial separation, leading to the collapse of the nascent spindle into a characteristic "monopolar" or "monoastral" spindle, where a single aster of microtubules is surrounded by chromosomes.[7][8][9] This aberrant structure activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death) in tumor cells.[2][7][10]

1.2. Therapeutic Rationale: Targeting Mitosis with Precision

Traditional antimitotic agents, such as taxanes and vinca alkaloids, target tubulin itself.[11] While effective, their mechanism disrupts the microtubule cytoskeleton, which is vital not only for mitosis but also for essential interphase functions in healthy, non-dividing cells, such as neuronal transport. This lack of specificity contributes to dose-limiting side effects like peripheral neuropathy.[11]

Eg5 inhibitors offer a more targeted approach. Eg5 is primarily expressed and required in proliferating cells, with minimal expression in terminally differentiated, non-dividing tissues.[2][12] This provides a wider therapeutic window, potentially leading to fewer side effects compared to tubulin-targeting agents.

The Dihydropyrimidinone (DHPM) Scaffold: An Allosteric Approach to Eg5 Inhibition

The compound class of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) has been identified as a promising scaffold for developing Eg5 inhibitors.[9] While the specific molecule this compound represents a basic form of this scaffold, the most extensively studied member of this class is Monastrol.[13][14][15]

2.1. Mechanism of Action: Non-Competitive Allosteric Inhibition

Unlike inhibitors that compete with ATP for the nucleotide-binding pocket, Monastrol and its analogues bind to a distinct, allosteric pocket.[7][16] This pocket is formed by the loop L5 and helices α2 and α3 of the Eg5 motor domain.[2][16] This binding event is ATP-noncompetitive and induces a conformational change that traps Eg5 in a state with a low affinity for microtubules and inhibits the release of ADP from the active site.[7][13] This effectively stalls the mechanochemical cycle, preventing the motor from generating the force required for spindle pole separation.[13]

Figure 1: Mechanism of Eg5 Action and Inhibition.

Application Note 1: Biochemical Characterization of Eg5 ATPase Inhibition

The foundational method for characterizing a putative Eg5 inhibitor is to measure its effect on the motor's enzymatic activity. Eg5 possesses a basal ATPase activity that is significantly stimulated by the presence of microtubules.[17][18] A potent inhibitor will reduce this microtubule-stimulated activity.

Protocol 1: Microtubule-Stimulated Eg5 ATPase Activity Assay

This protocol describes a continuous, spectrophotometric assay that couples the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[18][19]

Causality and Rationale:

  • Coupled Enzyme System: Eg5 ATPase activity is too slow to measure directly with high throughput. By coupling ADP production to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system, each molecule of ADP produced by Eg5 results in the rapid oxidation of one molecule of NADH, amplifying the signal and allowing for real-time measurement.

  • Microtubule Stimulation: The assay must be performed in the presence of microtubules, as this is the physiologically relevant, high-activity state of the Eg5 motor. Taxol is included to stabilize the microtubules, preventing their depolymerization under assay conditions.

  • Controls are Critical: A "no enzyme" control is essential to account for any non-specific NADH degradation, while a "no inhibitor" (DMSO vehicle) control establishes the 100% activity level.

Materials:

  • Purified, recombinant human Eg5 motor domain (e.g., Eg5-367)[20]

  • Tubulin (polymerized into microtubules)

  • Taxol (Paclitaxel)

  • Assay Buffer (e.g., 25mM ACES/KOH pH 6.9, 2mM Mg-Acetate, 2mM EGTA, 0.1mM EDTA, 1mM DTT)[18]

  • Coupling System Reagents: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

  • ATP solution

  • Test Inhibitor (e.g., Monastrol) dissolved in DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm at regular intervals

Experimental Workflow:

Figure 2: Workflow for Biochemical ATPase Assay.

Step-by-Step Procedure:

  • Prepare Microtubules: Resuspend lyophilized tubulin in a polymerization buffer (e.g., BRB80 with GTP and MgCl2). Polymerize at 37°C for 30 minutes. Stabilize the resulting microtubules by adding Taxol to a final concentration of 20 µM.

  • Prepare Assay Master Mix: In the Assay Buffer, combine PEP, NADH, PK, LDH, and the stabilized microtubules to their final working concentrations.

  • Plate Setup: Aliquot the Master Mix into the wells of a 96-well plate.

  • Add Inhibitor and Enzyme: Add serial dilutions of the DHPM test compound (typically dissolved in DMSO) to the wells. Add a consistent amount of DMSO to the control wells. Finally, add the Eg5 enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding a saturating concentration of ATP to all wells.

  • Data Acquisition: Immediately place the plate in a pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for 20-30 minutes.

  • Data Analysis:

    • For each concentration, calculate the rate of reaction by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce Eg5 activity by 50%).

Quantitative Data Summary:

CompoundEg5 ATPase IC50 (µM)Citation(s)
Monastrol~14[14]
S-trityl-L-cysteine (STLC)~0.14[17][21]
K858~0.6 (GI50)[8]

Note: IC50 values can vary based on specific assay conditions (e.g., protein construct, microtubule concentration).

Application Note 2: Cellular Phenotypic Analysis of Eg5 Inhibition

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to verify that the compound is cell-permeable and elicits the expected biological response.

Protocol 2: Immunofluorescence Assay for Monopolar Spindle Formation

This protocol uses immunofluorescence microscopy to directly visualize the effect of the inhibitor on mitotic spindle morphology in a cancer cell line.

Causality and Rationale:

  • Cell Line Choice: Proliferating cancer cell lines like HeLa or A2780 are used as they have a high mitotic index, ensuring a sufficient number of observable mitotic cells.[8][21]

  • Immunostaining: An antibody against α-tubulin is used to stain the microtubules, allowing clear visualization of the spindle structure. A nuclear counterstain like DAPI is used to visualize the chromosomes, confirming the cell is in mitosis and showing their arrangement around the monoaster.

  • Phenotypic Endpoint: The formation of a monopolar spindle is the hallmark phenotype of Eg5 inhibition and serves as a direct, visually verifiable confirmation of the compound's mechanism of action in a cellular context.[8][17]

Materials:

  • HeLa or other suitable cancer cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Glass coverslips in a 24-well plate

  • Test Inhibitor dissolved in DMSO

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI

  • Antifade mounting medium

  • Fluorescence microscope

Experimental Workflow:

Figure 3: Workflow for Cellular Phenotypic Assay A Seed Cells on Coverslips B Treat with Inhibitor for 8-16 hours A->B C Fix Cells (e.g., 4% PFA) B->C D Permeabilize Cells (e.g., 0.2% Triton X-100) C->D E Block Non-specific Binding (BSA) D->E F Incubate with Primary Antibody (anti-α-tubulin) E->F G Incubate with Fluorophore-conjugated Secondary Antibody & DAPI F->G H Mount Coverslips on Slides G->H I Image with Fluorescence Microscope and Quantify Phenotype H->I

Figure 3: Workflow for Cellular Phenotypic Assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

  • Compound Treatment: Treat the cells with various concentrations of the DHPM inhibitor (and a DMSO vehicle control) for a period sufficient to allow cells to enter mitosis (e.g., 8-16 hours).

  • Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS, then permeabilize the cell membranes with 0.2% Triton X-100 in PBS for 10 minutes. This step is essential to allow antibodies to enter the cell.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody and DAPI Incubation: Wash thoroughly with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Mounting: Wash thoroughly with PBS. Briefly dip in distilled water to remove salts, and then mount the coverslip onto a glass slide using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of mitotic cells (identified by condensed chromatin with DAPI) that display a normal bipolar spindle versus those with a monopolar spindle. Calculate the percentage of mitotic cells with the monoastral phenotype for each treatment condition.

Key Considerations and Future Directions

  • Compound Solubility: DHPM compounds are often hydrophobic and require dissolution in an organic solvent like DMSO.[22] Ensure the final DMSO concentration in cell culture media is low (<0.5%) to avoid solvent-induced toxicity.

  • Drug Resistance: As with many targeted therapies, resistance can develop. Studies have shown that point mutations within the allosteric binding pocket of Eg5 can confer resistance to Monastrol and other inhibitors.[15][16]

  • Interphase Functions: While primarily mitotic, Eg5 has been implicated in non-mitotic functions, such as regulating axon length and protein synthesis.[4][23][24] These potential off-target effects should be considered during preclinical development.

  • Clinical Translation: Several Eg5 inhibitors have entered clinical trials, though with mixed success.[12][16][25][26] Challenges include identifying responsive patient populations and managing potential toxicities like neutropenia.[2] The development of new DHPM scaffolds and other Eg5 inhibitors remains an active area of cancer research.[3][11][27]

References

Troubleshooting & Optimization

Technical Support Center: Solubility Issues of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for Tetrahydro-5-hydroxy-1H-pyrimidin-2-one. This document serves as a specialized resource for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in various assay systems. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents.[1][2] However, their complex structures often lead to poor aqueous solubility, which can compromise the reliability of biological assay results and hinder drug development.[1][3]

This guide provides in-depth troubleshooting advice, proactive strategies, and detailed protocols to diagnose and overcome solubility-related obstacles, ensuring the accuracy and reproducibility of your experimental data.

Section 1: Understanding the Molecule - Physicochemical Properties

The solubility behavior of a compound is dictated by its physicochemical properties. For this compound (C₄H₈N₂O₂), understanding its structure is the first step in diagnosing solubility issues.

PropertyPredicted Value / InformationSourceSignificance for Solubility
Molecular Weight 116.12 g/mol PubChemLower molecular weight is generally favorable for solubility.
XLogP3 -1.5PubChemLite[4]A negative LogP value indicates the compound is hydrophilic, suggesting it should favor aqueous environments. However, this doesn't guarantee high solubility, as crystal lattice energy can be a dominant factor.
Hydrogen Bond Donors 3PubChemLiteThe presence of multiple hydrogen bond donors (the -OH and -NH groups) allows for strong interactions with water, which is favorable for solubility.
Hydrogen Bond Acceptors 3PubChemLiteMultiple acceptor sites (the oxygen and nitrogen atoms) also promote interaction with water.
Structure This compoundPubChemLite[4]The cyclic urea (pyrimidinone) structure combined with a hydroxyl group creates a polar molecule. However, the rigidity of the ring and the potential for strong intermolecular hydrogen bonding in the solid state can lead to high crystal lattice energy, which must be overcome for dissolution.

Despite its predicted hydrophilic nature, field experience shows that pyrimidinone scaffolds can suffer from poor aqueous solubility.[3] This paradox often arises from strong intermolecular forces in the solid crystal lattice that the favorable interactions with water cannot easily overcome.

Section 2: Troubleshooting Common Solubility Issues in Assays (Q&A Format)

This section addresses the most common solubility problems encountered in the lab.

Question 1: I've prepared a high-concentration stock of this compound in DMSO. When I add it to my aqueous assay buffer (e.g., PBS or cell culture media), a precipitate forms immediately. What's happening?

Answer: This is a classic case of compound "crashing out" or "solvent shock."[5] It occurs because the compound, while soluble in a strong organic solvent like 100% DMSO, becomes supersaturated and rapidly precipitates when diluted into an aqueous buffer where its solubility is much lower. The DMSO concentration drops dramatically, and the water is unable to keep the compound in solution at that high concentration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for immediate precipitation.

Recommended Solutions:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[6] This gradual reduction in solvent strength can help keep the compound in solution. A good starting point is to make an intermediate dilution in a mix of DMSO and your aqueous buffer before the final dilution.

  • Modify the Addition Process: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring.[6] This avoids creating localized regions of high compound concentration that can initiate precipitation.

  • Pre-warm the Buffer: For cell-based assays, always use media pre-warmed to 37°C. For biochemical assays, warming the buffer (if the assay components are stable at higher temperatures) can increase solubility.[6]

  • Lower the Stock Concentration: If possible, start with a lower concentration DMSO stock (e.g., 10 mM instead of 100 mM). This will mean adding a larger volume to your assay, so you must ensure the final DMSO concentration remains non-toxic to your system (typically <0.5%).[5]

Question 2: My compound solution looks clear initially, but after incubation (e.g., 1 hour at 37°C), I see a cloudy precipitate or crystals in my 96-well plate. Why?

Answer: This indicates that your compound has poor thermodynamic solubility. While you may have initially formed a clear, supersaturated solution (kinetic solubility), it is not stable over time and eventually precipitates to its true equilibrium solubility limit.[1] This is a critical issue as it effectively lowers the concentration of your compound in a time-dependent manner, leading to inaccurate and unreliable assay results.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Exceeding Thermodynamic Solubility The initial concentration, though seemingly dissolved, is above the true equilibrium solubility limit in the final assay buffer.[1]Determine the thermodynamic solubility using the protocol below. Do not use concentrations above this limit for your main experiments.
pH Shift During Incubation In cell-based assays, cellular metabolism can produce acidic byproducts like lactate, causing a drop in the local pH of the medium.[5][6] If the compound's solubility is pH-sensitive, this can trigger precipitation.Monitor the pH of your media. Ensure your incubator's CO₂ levels are correct to maintain the bicarbonate buffer system. For dense cultures, change the media more frequently.
Interaction with Media Components Components in complex media, such as salts, proteins (like albumin in FBS), or phosphate, can interact with the compound, leading to the formation of less soluble complexes or salts.[5][7]Test solubility in a simpler buffer (e.g., HBSS) vs. complete media. If FBS is the issue, consider reducing its percentage or using serum-free media if your cells tolerate it.[5]

Protocol 1: Determining Thermodynamic (Equilibrium) Solubility

This shake-flask method is the gold standard for determining the true solubility of a compound.[8][9]

  • Preparation: Add an excess amount of solid this compound powder to a vial containing your final assay buffer (e.g., PBS, pH 7.4). Ensure enough solid is present so that some remains undissolved.[1]

  • Equilibration: Seal the vial and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining solid particles.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant using a suitable method like HPLC-UV or LC-MS to determine the concentration. This concentration is the thermodynamic solubility.

Section 3: Proactive Strategies for Solubility Enhancement

Instead of just troubleshooting, you can proactively improve the solubility of this compound.

Strategy 1: pH Adjustment

Caption: Impact of pH on the solubility of ionizable compounds.

Experimental Approach:

  • Perform the thermodynamic solubility assay (Protocol 1) in a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Plot solubility versus pH to find the optimal pH range.

  • Caution: Ensure the chosen pH is compatible with your assay system and does not affect the activity of enzymes or the health of cells.

Strategy 2: Use of Co-solvents and Excipients

If modifying pH is not an option, co-solvents or excipients can be used.[10][11][12]

MethodDescriptionExampleConsiderations
Co-solvents Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent mixture.[10][12]Ethanol, Propylene Glycol, PEG 400Must test for assay interference and cell toxicity. The final concentration should be kept to a minimum.
Cyclodextrins These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[13]Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can sometimes affect the free concentration of the drug available for binding to its target. A full dose-response curve is needed to confirm activity.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I sonicate my stock solution to help it dissolve?

    • A: Yes, brief sonication can help break apart solid aggregates and accelerate the dissolution of the initial stock solution in DMSO. However, it will not increase the compound's thermodynamic solubility in the final aqueous buffer.

  • Q: The PubChem data suggests my compound should be soluble. Why am I still having problems?

    • A: Predicted values like XLogP are computational estimates and do not account for all factors affecting solubility, most notably the crystal lattice energy of the solid form.[3] A very stable crystal requires a large amount of energy to break apart, resulting in low solubility even for a hydrophilic molecule.

  • Q: My compound is a pyrimidinone derivative, but not the exact one in this guide. Is this information still relevant?

    • A: Yes. The principles of solubility, the causes of precipitation (solvent shock, thermodynamic limits), and the troubleshooting strategies discussed here are broadly applicable to many small organic molecules, especially other pyrimidine derivatives which are known to present solubility challenges.[1][3][14]

References

"improving the yield of Biginelli reaction for pyrimidinones"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and efficiency of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) synthesis. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and the latest research.

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning.

Issue 1: Low to No Product Yield

Q1: My Biginelli reaction has a very low yield, or it failed completely. What are the most likely causes and how can I fix this?

A1: Low conversion is a frequent challenge in the Biginelli reaction. The issue can typically be traced back to one of four key areas: catalyst inefficiency, reaction conditions, solvent effects, or reactant quality.[1]

Troubleshooting Steps:

  • Evaluate Your Catalyst: The catalyst is essential for activating the components and facilitating the key bond-forming steps; without it, product formation is often difficult and yields are poor.[1][2]

    • Classical vs. Modern Catalysts: While traditional Brønsted acids like HCl are effective, they can be harsh and lead to side reactions.[1] Modern protocols often favor Lewis acids such as Ytterbium triflate (Yb(OTf)₃), Indium(III) chloride (InCl₃), or Ferric chloride (FeCl₃), which can offer milder conditions and significantly improved yields.[3][4][5]

    • Catalyst Screening: If one catalyst isn't working, screen others. The optimal choice is often substrate-dependent. Consider heterogeneous or reusable catalysts like Montmorillonite-KSF or polymer-supported catalysts for greener and more economical approaches.[6][7]

  • Optimize Reaction Conditions:

    • Temperature: Biginelli condensations often require heating to overcome the activation energy, especially for the formation of the key N-acyliminium ion intermediate.[8] If you are running the reaction at room temperature, a moderate increase in temperature (e.g., refluxing in ethanol) is advisable.[9][10]

    • Reaction Time: These reactions can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and to ensure the product isn't degrading with prolonged heating.[9]

    • Microwave Irradiation: For significant rate and yield enhancements, consider using microwave irradiation. This technique can reduce reaction times from hours to minutes.[3]

  • Re-evaluate Your Solvent:

    • Polarity Matters: The polarity of the solvent significantly impacts reaction rates and yields, with polar solvents generally being preferred.[1][11] Ethanol is a classic choice, but acetonitrile, THF, or even water have been used successfully.[8][11][12]

    • Solvent-Free Conditions: One of the most effective modern modifications is to run the reaction under solvent-free (neat) conditions, often with gentle heating.[10][13] This increases the concentration of reactants and can lead to dramatically higher yields and shorter reaction times.[13][14]

  • Check Reactant Purity and Stoichiometry:

    • Purity: Ensure all three components—the aldehyde, β-ketoester, and urea/thiourea—are of high purity. Aldehydes are particularly prone to oxidation, which can inhibit the reaction.[1]

    • Stoichiometry: While a 1:1:1 molar ratio is standard, some protocols recommend using a slight excess (e.g., 1.5 equivalents) of the urea and β-ketoester to drive the reaction to completion.[7]

Issue 2: Significant Side Product Formation

Q2: My reaction works, but I'm getting a significant, difficult-to-remove side product. What is it and how do I prevent it?

A2: The most common side product in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[9] This occurs when the aldehyde reacts with two equivalents of the β-ketoester and ammonia.

Causality & Prevention:

  • Source of Ammonia: The ammonia is typically formed from the decomposition of urea at high temperatures.[9]

  • Solution 1: Lower the Temperature: The Hantzsch pathway is more favorable at higher temperatures. Running your reaction at the lowest effective temperature can suppress this side reaction.[9]

  • Solution 2: Catalyst Choice: Certain catalysts can influence the selectivity between the Biginelli and Hantzsch pathways.[9] Experimenting with different Lewis acids may favor the desired DHPM formation.

  • Solution 3: Aldehyde Polymerization: Some aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions, leading to insoluble byproducts.[1] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this issue.[1]

Issue 3: Product Purification Challenges

Q3: My desired DHPM product has precipitated from the reaction, but it's impure. What's the best way to purify it?

A3: DHPMs are often crystalline solids that precipitate directly from the reaction mixture, which simplifies initial isolation. However, co-precipitation of starting materials or side products is common.

Purification Protocol:

  • Initial Isolation: Cool the reaction mixture to room temperature or in an ice bath to maximize precipitation. Collect the crude solid by filtration.

  • Washing: Wash the solid with a cold solvent in which the product has low solubility but the impurities are soluble. Cold ethanol is a common choice.[9]

  • Recrystallization: This is the most powerful technique for purifying solid DHPMs.

    • Solvent Selection: Ethanol is a widely used solvent for recrystallization. The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to form pure crystals. Collect the purified crystals by filtration.

  • Monitoring Purity: Use TLC to check the purity of your recrystallized product against the crude material and starting materials.[15][16] A single spot for your product indicates high purity.

Frequently Asked Questions (FAQs)

Q4: What is the accepted mechanism for the Biginelli reaction?

A4: The most widely accepted mechanism, supported by NMR studies, proceeds through an N-acyliminium ion intermediate .[14][17] The classical "carbenium ion" mechanism involving an initial aldol condensation is now considered less likely.[17][18]

The key steps are:

  • Iminium Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is often the rate-determining step.[18][19]

  • Nucleophilic Attack: The enol form of the β-ketoester acts as a nucleophile and attacks the electrophilic iminium ion.[14]

  • Cyclization and Dehydration: The resulting open-chain ureide undergoes an intramolecular cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one (DHPM).[19]

Caption: The N-Acyliminium Ion Mechanism

Q5: How do I choose the best catalyst and solvent for my specific substrates?

A5: The optimal choice depends on the reactivity of your substrates, particularly the aldehyde. A systematic approach involving screening is highly recommended.

TroubleshootingWorkflow Figure 2: Troubleshooting & Optimization Workflow cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_solvent Solvent Optimization Start Low Yield Issue CheckCatalyst 1. Check Catalyst Start->CheckCatalyst Start Here CheckConditions 2. Check Conditions CatalystType Switch Catalyst Type? (Brønsted vs. Lewis) CheckCatalyst->CatalystType CheckSolvent 3. Check Solvent Temp Increase Temperature? CheckConditions->Temp CheckPurity 4. Check Reagents SolventPolarity Try Different Polarity? CheckSolvent->SolventPolarity Success High Yield Achieved CheckPurity->Success Final Check CatalystLoad Optimize Loading? CatalystType->CatalystLoad CatalystLoad->CheckConditions If still low Time Increase Time? Temp->Time MW Use Microwave? Time->MW MW->CheckSolvent If still low SolventFree Try Solvent-Free? SolventPolarity->SolventFree SolventFree->CheckPurity If still low

Caption: Troubleshooting & Optimization Workflow
Parameter Classic Approach Modern & Improved Approaches Key Considerations
Catalyst Strong Brønsted acids (e.g., HCl, H₂SO₄)[18]Lewis Acids: Yb(OTf)₃, InCl₃, FeCl₃, ZnCl₂.[3][4][5] Heterogeneous: Montmorillonite, Sulfated Zirconia, Polymer-supported catalysts.[6][7]Lewis acids are generally milder and give higher yields. Heterogeneous catalysts simplify workup and are reusable.[1][6]
Solvent Ethanol, Methanol[8]Acetonitrile, THF, or Solvent-Free (Neat) .[3][12][13]Solvent-free conditions often provide the best results by maximizing reactant concentration.[13] For solvent-based reactions, polar solvents are generally better.[11]
Temperature RefluxRoom Temperature to 120°C. Microwave irradiation (2-5 min).[3]Aliphatic aldehydes may require harsher conditions or specific Lewis acid catalysts to achieve good yields.[8]

Table 1: Comparison of Catalytic Systems for a Model Biginelli Reaction (Benzaldehyde + Ethyl Acetoacetate + Urea)

CatalystConditionsYield (%)Reference
HCl (Classical)Ethanol, Reflux20-60%[3]
Yb(OTf)₃Solvent-Free, 100°C96%[19]
InCl₃Acetonitrile, Reflux91%[3]
Polyphosphate Ester (PPE)Microwave (90s)96%[3]
Montmorillonite-KSFSolvent-Free, RefluxGood[7]
Optimized Experimental Protocols
Protocol 1: High-Yield, Solvent-Free Biginelli Reaction using Yb(OTf)₃

This protocol is adapted from modern, high-yield procedures and is suitable for a wide range of aromatic aldehydes.[19]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol, 1.5 equiv.), and Ytterbium(III) triflate (Yb(OTf)₃, 0.2 mmol, 2 mol%).

  • Reaction: Heat the mixture in an oil bath at 100°C with stirring. The mixture will become a clear liquid and then gradually solidify as the product forms.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the aldehyde spot has disappeared (typically 1-3 hours).

  • Workup: Cool the flask to room temperature. Add 20 mL of cold water and stir the slurry for 15 minutes to dissolve the catalyst and excess urea.

  • Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted aldehyde or ketoester.

  • Purification: The product is often >95% pure after this procedure. If further purification is needed, recrystallize from ethanol.

References

"purification of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one from reaction byproducts"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for the purification of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I can expect in the synthesis of this compound?

The synthesis of this compound, a derivative of a cyclic urea, can result in several byproducts depending on the synthetic route. Common impurities may include unreacted starting materials, such as derivatives of 1,3-diaminopropan-2-ol and urea, as well as side-products from competing reactions. In syntheses resembling the Biginelli reaction, which is used for producing related dihydropyrimidinones, byproducts can arise from self-condensation of the β-ketoester or reaction between the aldehyde and urea.[1][2] It is also possible to have oligomeric species formed.

FAQ 2: My crude product is a viscous oil instead of a solid. What does this indicate and how should I proceed?

The presence of a viscous oil suggests that your crude product contains a significant amount of impurities that are depressing the melting point and preventing crystallization. This could be due to residual solvent, unreacted starting materials, or the formation of non-crystalline byproducts.

Recommended Action:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. For high-boiling solvents like DMF or DMSO, a high-vacuum pump may be necessary.

  • Aqueous Work-up: If your compound is stable in water, perform an aqueous work-up to remove water-soluble impurities.

  • Solvent Trituration: Attempt to induce crystallization by triturating the oil with a solvent in which your desired product has low solubility, but the impurities are soluble. Common choices include diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes.

FAQ 3: I'm struggling to find a suitable single solvent for recrystallization. What should I try next?

Finding a single solvent where the compound is soluble when hot but insoluble when cold can be challenging. If a single solvent system is not effective, a binary solvent system is the next logical step.

Troubleshooting Recrystallization:

  • Identify a "Good" Solvent: Find a solvent in which your compound is readily soluble at room temperature (e.g., methanol, ethanol, or water, given the polar nature of the target molecule).

  • Identify a "Bad" (or Anti-solvent): Find a solvent in which your compound is poorly soluble (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • Procedure: Dissolve your crude product in the minimum amount of the hot "good" solvent. While the solution is still warm, slowly add the "bad" solvent until you observe persistent turbidity. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. This technique, known as diffusion crystallization, can be very effective for obtaining high-quality crystals.[3]

Section 2: Troubleshooting Purification by Column Chromatography

Issue 1: My compound is highly polar and streaks on a standard silica gel column.

This compound is a polar molecule due to the presence of hydroxyl and urea functional groups. This high polarity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.

Solutions:

  • Use a Polar Mobile Phase: A common mobile phase for polar compounds on silica gel is a mixture of dichloromethane (DCM) and methanol (MeOH). You may need to use a high percentage of methanol (e.g., 10-20%) to achieve good elution.

  • Add a Modifier: To reduce streaking, you can add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase. This will neutralize the acidic sites on the silica gel.

  • Switch to a Different Stationary Phase:

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for polar and basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent option. A typical mobile phase would be a gradient of water and acetonitrile or methanol.[4][5]

Issue 2: My compound appears to be degrading on the silica gel column.

The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. If you suspect this is happening, you will observe multiple new spots on your TLC plates after running the column that were not present in your crude material.

Preventative Measures:

  • Deactivate the Silica: You can deactivate the silica gel by pre-treating it with a solution of your mobile phase containing a small amount of a modifier like triethylamine.

  • Use Neutral or Basic Alumina: As mentioned previously, switching to a less acidic stationary phase is a good strategy.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time your compound is in contact with the stationary phase.

Workflow for Troubleshooting Column Chromatography

Caption: Decision-making workflow for troubleshooting column chromatography.

Section 3: Advanced Purification Techniques

Q1: When should I consider using preparative HPLC for purification?

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying compounds when traditional methods like recrystallization and column chromatography fail to provide the desired purity. It is particularly useful for:

  • Separating closely related impurities: When byproducts have very similar polarities to your target compound.

  • High-purity requirements: When you need to achieve very high levels of purity (>99%) for applications like biological testing or analytical standard preparation.

  • Small-scale purification: For purifying small amounts of material where losses during recrystallization or column chromatography would be significant.

A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a common starting point for polar compounds like this compound.[4]

Q2: I have ionic impurities in my sample. How can I remove them?

Ionic impurities can be challenging to remove by standard chromatographic or recrystallization methods.

Recommended Protocol: Ion-Exchange Resin Treatment

  • Select the Appropriate Resin:

    • For cationic impurities, use a cation-exchange resin.

    • For anionic impurities, use an anion-exchange resin.

    • If you have both, a mixed-bed resin (like Amberlite MB-1) can be effective.[6]

  • Procedure:

    • Dissolve your crude product in a suitable solvent (e.g., water or methanol).

    • Add the ion-exchange resin and stir the mixture for a period of time (e.g., 30 minutes to a few hours).

    • Filter off the resin and wash it with fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

Section 4: Purity Analysis

How can I confidently assess the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

Analytical TechniqueInformation Provided
Thin-Layer Chromatography (TLC) A quick and easy way to assess the number of components in a sample and to monitor the progress of a purification.
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity by separating and detecting all components in a sample.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the chemical structure of your compound and can reveal the presence of impurities with distinct signals.
Mass Spectrometry (MS) Determines the molecular weight of your compound, further confirming its identity.
Melting Point A sharp melting point close to the literature value is a good indicator of high purity.
Step-by-Step Protocol: Purity Assessment by HPLC
  • Column: Newcrom R1 reverse-phase column or equivalent.[4]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (for MS compatibility) or phosphoric acid.[4]

  • Detection: UV detector at an appropriate wavelength (e.g., 210-220 nm for the urea chromophore) and/or a mass spectrometer.

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram. A single, sharp peak indicates a high degree of purity.

References

Technical Support Center: Stability of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Last Updated: December 16, 2025

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, specifically addressing its stability when dissolved in dimethyl sulfoxide (DMSO). While a versatile and widely used solvent, DMSO is not entirely inert and can present challenges that affect experimental outcomes. This document is structured in a question-and-answer format to directly address potential issues, offering troubleshooting advice and foundational knowledge to ensure the integrity of your compound and the reliability of your data. The advice herein is grounded in established principles of organic chemistry and extensive experience in compound management.

Chemical Profile: this compound
PropertyValueSource
Molecular Formula C4H8N2O2[1]
Molecular Weight 116.12 g/mol PubChem
Structure See Figure 1PubChem
Key Functional Groups Cyclic Urea, Secondary AlcoholN/A

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Troubleshooting Guide

Issue 1: I'm observing a new peak in my LC-MS analysis and a decrease in the parent compound peak after storing my stock solution in DMSO at room temperature for a week. What is happening?

Answer:

This is a classic sign of compound degradation. Given the structure of this compound, the most probable cause is the oxidation of the secondary alcohol at the C5 position to a ketone.

Causality:

  • DMSO as an Oxidant: While DMSO is a polar aprotic solvent, it can act as a mild oxidant, particularly under certain conditions (e.g., elevated temperature, presence of acid/base catalysts, or prolonged storage). The secondary alcohol in your compound is susceptible to oxidation.

  • The Swern Oxidation Analogy: In synthetic organic chemistry, DMSO is a key reagent in the Swern oxidation, a process that converts primary and secondary alcohols to aldehydes and ketones, respectively.[2][3][4] Although the full Swern conditions (like the presence of oxalyl chloride) are not met in your stock solution, a slower, uncatalyzed oxidation can still occur over time.[5]

Proposed Degradation Pathway:

The secondary alcohol on the pyrimidinone ring is oxidized to the corresponding ketone, forming Tetrahydro-1H-pyrimidine-2,5-dione. This introduces a new chromophore and changes the polarity, which would explain the new peak in your chromatography.

Figure 2: Proposed Oxidation Pathway

Oxidation of the secondary alcohol to a ketone.

Troubleshooting Steps & Protocol:

  • Confirm the Degradant:

    • Protocol: If you have access to high-resolution mass spectrometry (HRMS), determine the exact mass of the new peak. The expected mass for the oxidized product (C4H6N2O2) would be approximately 2 Da less than the parent compound.

  • Immediate Mitigation - Storage Conditions:

    • Protocol: Immediately aliquot your remaining stock solution into smaller, single-use volumes and store them at -20°C or, ideally, -80°C.[6] This will significantly slow down the degradation kinetics. Avoid repeated freeze-thaw cycles.[6]

  • Future Prevention - Solution Preparation:

    • Protocol: Prepare fresh DMSO stock solutions immediately before use whenever possible. If storage is necessary, prepare the solution, aliquot, and freeze it on the same day. Use high-purity, anhydrous DMSO to minimize contaminants that could catalyze degradation.[7]

Issue 2: My biological assay results are inconsistent. Could the DMSO stock be the problem?

Answer:

Absolutely. Inconsistent results are often traced back to issues with compound integrity or concentration. Beyond the chemical degradation discussed above, other factors related to your DMSO stock can introduce variability.

Potential Causes & Solutions:

Potential CauseExplanationTroubleshooting Protocol
Precipitation The compound may be precipitating out of solution, especially after freeze-thaw cycles or if the concentration is near its solubility limit. This leads to an inaccurate and lower effective concentration in your assay.[8]1. Visual Inspection: Before use, bring the vial to room temperature and visually inspect for precipitates. 2. Gentle Warming & Vortexing: If solids are observed, gently warm the vial to 37°C for a few minutes and vortex thoroughly to re-dissolve the compound. 3. Concentration Check: Periodically check the concentration of your stock solution using a method like UV-Vis spectroscopy or HPLC with a standard curve.
Water Absorption DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[9] The presence of water can alter the compound's solubility and potentially promote hydrolysis of the cyclic urea (though this is less likely under neutral conditions).[10]1. Use Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Proper Handling: Open the bottle for the shortest time possible in a low-humidity environment (e.g., under a nitrogen blanket or in a dry box if available). 3. Aliquoting: Prepare multiple small aliquots rather than repeatedly opening a large stock bottle.[6]
Freeze-Thaw Cycles Each freeze-thaw cycle can increase the amount of dissolved water and promote precipitation or degradation.[6]1. Single-Use Aliquots: Prepare single-use aliquots that match the volume needed for a typical experiment. Thaw one aliquot per experiment and discard any unused portion of that aliquot.

Figure 3: Troubleshooting Workflow for Inconsistent Assays

G A Inconsistent Assay Results B Check Compound Stock Integrity A->B C Visually Inspect for Precipitate B->C D Precipitate Found? C->D E Warm & Vortex to Re-dissolve D->E Yes F No Precipitate D->F No G Run Analytical QC (LC-MS) E->G F->G H Degradation Observed? G->H I Prepare Fresh Stock Store at -80°C in Aliquots H->I Yes J Stock OK. Investigate Assay Parameters H->J No

References

Technical Support Center: Investigating Assay Interference by Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers encountering potential assay interference with Tetrahydro-5-hydroxy-1H-pyrimidin-2-one (also known as 5-hydroxy-dihydrouracil). This guide is designed for research scientists and drug development professionals to diagnose and mitigate non-specific compound activity in biological assays. Our goal is to provide you with the expertise and tools to ensure the integrity of your screening data.

Introduction: The Challenge of Unforeseen Compound Behavior

In drug discovery and biological research, the identification of compounds that modulate a specific target is a primary goal. However, not all observed activity is due to a direct and specific interaction with the intended biological target.[1] Some compounds, often referred to as Pan-Assay Interference Compounds (PAINS), can produce false-positive signals through a variety of mechanisms.[2] These artifacts can be reproducible and concentration-dependent, making them difficult to distinguish from genuine hits, and can lead to a significant waste of resources.[1][2]

This compound is a small molecule that, like many others, has the potential to interfere with biological assays. This guide provides a framework for identifying and troubleshooting such potential interference, ensuring that your research remains on a productive path.

Frequently Asked Questions (FAQs)

Here we address common questions researchers may have when working with this compound and observing unexpected results.

Q1: What are the most common mechanisms of assay interference I should be aware of for a small molecule like this compound?

A1: While the specific interference profile of this compound is not extensively documented in publicly available literature, several common mechanisms are plausible for any small molecule and should be investigated[1]:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester or denature proteins, leading to inhibition.[2] This is a frequent cause of false positives in biochemical assays.

  • Fluorescence Interference: The compound may be intrinsically fluorescent (autofluorescence) at the excitation and emission wavelengths of your assay, or it may quench the fluorescence of your reporter molecule.[2][3] This is a significant concern for fluorescence-based assays.

  • Reactivity: Some compounds can react non-specifically with assay components, such as proteins (e.g., through reactive functional groups) or reagents.[4]

  • Redox Activity: Compounds that can undergo redox cycling can interfere with assays that are sensitive to the redox state of the environment or that use redox-sensitive detection methods.[2]

Q2: I'm observing inhibition in my primary screen. How can I quickly determine if it's a real hit or an artifact?

A2: A critical first step is to perform a counter-screen.[1] A well-designed counter-screen can help you rapidly flag common interference mechanisms. For instance, re-running your assay in the presence of a non-ionic detergent like Triton X-100 can help identify aggregation-based inhibition.[2] If the inhibitory activity is significantly reduced, it suggests aggregation is the likely cause.[2]

Q3: My compound shows activity in a cell-based assay. Could it still be an interference compound?

A3: Yes, interference can also occur in cell-based assays. For example, a compound could be cytotoxic, leading to a decrease in signal in assays that rely on cell viability.[3] It could also interfere with the reporter system itself (e.g., inhibiting luciferase in a luciferase-based reporter assay).[1] Therefore, it is crucial to perform orthogonal assays to confirm the biological activity.[1]

Q4: What is an orthogonal assay and why is it important?

A4: An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary assay but uses a different technology or methodology.[1] For example, if your primary screen is a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target. Using an orthogonal assay helps to ensure that the observed activity is not an artifact of the primary assay format.[1]

Troubleshooting Guides & Experimental Protocols

If you suspect that this compound is interfering with your assay, follow these troubleshooting guides.

Guide 1: Diagnosing Aggregation-Based Interference

Compound aggregation is a common source of false-positive results in high-throughput screening.[1] Aggregates can non-specifically inhibit enzymes by sequestering them.[2]

Experimental Protocol: Detergent-Based Counterscreen

Objective: To determine if the observed inhibition is due to compound aggregation.

Methodology:

  • Prepare two sets of assay buffers:

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.[2]

  • Prepare serial dilutions of this compound in both Buffer A and Buffer B.

  • Perform the assay under both buffer conditions, adding all other assay components (e.g., enzyme, substrate) as per your standard protocol.

  • Measure the assay signal and calculate the dose-response curves for both conditions.

Interpretation of Results:

ObservationInterpretation
Significant rightward shift in IC50 in the presence of Triton X-100.Strongly suggests that the compound's activity is mediated by aggregation.[2]
No significant change in IC50 between the two conditions.Aggregation is unlikely to be the primary mechanism of action.
Guide 2: Identifying Fluorescence Interference

Fluorescence-based assays are susceptible to interference from compounds that either emit light at similar wavelengths as the assay fluorophore (autofluorescence) or absorb light, thereby reducing the detected signal (quenching).[3]

Experimental Protocol: Autofluorescence and Quenching Assessment

Objective: To determine if this compound interferes with the fluorescence detection of the assay.

Methodology:

  • Prepare a dilution series of this compound in your assay buffer.

  • Autofluorescence Check:

    • In a multi-well plate, add the compound dilutions to wells containing all assay components except the fluorescent substrate or product.

    • Read the plate at the same excitation and emission wavelengths used in your primary assay.

  • Quenching Check:

    • In a separate plate, add the compound dilutions to wells containing the fluorescent product of your enzymatic reaction (or a fluorescent control compound) at a concentration that gives a robust signal.

    • Incubate for a short period and read the fluorescence.

Interpretation of Results:

ObservationInterpretation
Concentration-dependent increase in signal in the autofluorescence check.The compound is autofluorescent and is likely a source of interference.[1]
Concentration-dependent decrease in signal in the quenching check.The compound is quenching the fluorescence signal, which can lead to false positives in inhibition assays.[3]
No significant change in signal in either check.Fluorescence interference is unlikely.
Guide 3: Assessing Non-specific Reactivity

Some compounds contain reactive functional groups that can covalently modify proteins, leading to non-specific inhibition.[4]

Experimental Protocol: Pre-incubation and Time-Dependence Study

Objective: To assess if the compound exhibits time-dependent inhibition, which can be indicative of covalent modification.

Methodology:

  • Design a time-course experiment:

    • Prepare multiple sets of reactions containing the enzyme and a fixed concentration of this compound.

    • Pre-incubate these mixtures for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.

  • Measure the reaction rate for each pre-incubation time point.

Interpretation of Results:

ObservationInterpretation
Inhibition increases with longer pre-incubation times. Suggests time-dependent inhibition, possibly due to covalent modification or slow-binding kinetics.
Inhibition is independent of pre-incubation time. Covalent modification is less likely, though not entirely ruled out.

Visualizing Troubleshooting Workflows

To aid in your decision-making process, we have provided diagrams outlining the logical flow for troubleshooting potential assay interference.

Interference_Workflow Start Primary Hit Observed with This compound Aggregation_Check Perform Aggregation Counterscreen (with Detergent) Start->Aggregation_Check Is_Aggregator Is Activity Reduced? Aggregation_Check->Is_Aggregator Fluorescence_Check Assess Autofluorescence and Quenching Is_Aggregator->Fluorescence_Check No False_Positive Likely False Positive: Deprioritize Is_Aggregator->False_Positive Yes Is_Fluorescent Fluorescence Interference? Fluorescence_Check->Is_Fluorescent Reactivity_Check Conduct Pre-incubation Time-Dependence Study Is_Fluorescent->Reactivity_Check No Is_Fluorescent->False_Positive Yes Is_Reactive Time-Dependent Inhibition? Reactivity_Check->Is_Reactive Orthogonal_Assay Perform Orthogonal Assay (e.g., label-free binding) Is_Reactive->Orthogonal_Assay No Is_Reactive->False_Positive Yes Is_Confirmed Activity Confirmed? Orthogonal_Assay->Is_Confirmed Is_Confirmed->False_Positive No Genuine_Hit Potential Genuine Hit: Proceed with Validation Is_Confirmed->Genuine_Hit Yes

Caption: Troubleshooting workflow for hits from primary screening assays.

Concluding Remarks

Navigating the complexities of assay interference is a critical aspect of modern drug discovery and chemical biology. While this compound may present as a hit in your initial screens, it is imperative to conduct rigorous follow-up studies to rule out the possibility of it being an interference compound. By employing the strategies and protocols outlined in this guide, you can build a robust dataset that validates your findings and ensures that your research efforts are focused on genuinely active compounds.

References

"optimizing reaction conditions for Tetrahydro-5-hydroxy-1H-pyrimidin-2-one synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Answering your request, here is a technical support center for "optimizing reaction conditions for Tetrahydro-5-hydroxy-1H-pyrimidin-2-one synthesis".

Introduction

Welcome to the technical support guide for the synthesis of this compound, also known as 5-hydroxy-dihydrouracil. This molecule is a derivative of the pyrimidine family, a class of heterocyclic compounds with significant therapeutic and pharmacological relevance.[1][2] The synthesis of substituted dihydropyrimidinones can be challenging, often suffering from issues such as low yields, side product formation, and purification difficulties.[1]

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for producing a this compound scaffold?

A1: While a single, universally adopted method for this specific molecule is not prominent in the literature, its structure as a dihydrouracil analog points to several plausible strategies. These are typically adapted from established methods for synthesizing dihydropyrimidinones (DHPMs) and related heterocycles.[3][4] Key approaches include:

  • Cyclocondensation Reactions: This is the most common approach for the pyrimidinone core. It involves the reaction of a three-carbon precursor with urea or a urea derivative. The classic method is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea.[2] For the target molecule, this would require precursors with the desired hydroxyl functionality.

  • Reduction of a Uracil Precursor: If a suitable 5-hydroxyuracil starting material is available, the reduction of the C5-C6 double bond can yield the desired dihydrouracil structure.[5] However, this can be complicated by the hydrogenolysis (cleavage) of the C-F bond if other sensitive functional groups are present, and similar side reactions could affect a C-OH bond.[5]

  • Cyclization of an Acrylamide Derivative: Patented methods have shown the synthesis of dihydrouracils by treating acrylamide sulfate with urea in an aqueous solution at elevated temperatures (130-140°C).[6]

Q2: What are the most critical reaction parameters to control for optimal yield and purity?

A2: Several factors critically influence the outcome of pyrimidinone synthesis.[7]

  • Catalyst Choice: The reaction is often catalyzed by Brønsted or Lewis acids. Classical methods using strong acids like HCl can lead to side reactions, while various Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃, Cu(OTf)₂) have been shown to improve yields and reduce reaction times under milder conditions.[8][9] The catalyst's role is essential for activating the carbonyl groups and facilitating cyclization.[8]

  • Temperature: Temperature control is crucial. Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition of reactants (like urea into ammonia) or promote the formation of unwanted byproducts.[7][10]

  • Solvent: The polarity of the solvent significantly impacts reaction rates and yields, with polar solvents generally being preferred.[8] Common choices include ethanol, acetonitrile, and THF. In some cases, solvent-free conditions have proven effective.[10][11]

  • Reaction Time: Monitoring the reaction is key. Insufficient time results in low conversion, while prolonged times can lead to product degradation.[12]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and immediate method for tracking the consumption of starting materials and the formation of the product.[10] For more quantitative analysis and to identify potential side products, High-Performance Liquid Chromatography (HPLC) or Gas-Liquid Chromatography (GLC) are recommended.[12][13] Taking aliquots at regular intervals helps determine the optimal reaction time.[13]

Q4: What are the primary safety considerations for this synthesis?

A4: The synthesis often involves corrosive acids, flammable organic solvents, and potentially exothermic reactions.[13] It is imperative to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always add reagents slowly to control potential exotherms, especially when using strong acids.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

Question: My reaction has stalled, or the final yield is very low. TLC/HPLC analysis shows a significant amount of unreacted starting materials. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent problem in pyrimidine synthesis and can be attributed to several factors.[10]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Insufficient Catalyst Activity The catalyst may be inactive, poisoned, or used in too low a concentration. Action: Ensure your catalyst is fresh and anhydrous. Increase the catalyst loading incrementally. Consider screening alternative Lewis or Brønsted acids, as some may be more effective for your specific substrates.[8][10]
Suboptimal Temperature The reaction may lack the necessary activation energy. Action: Gradually increase the reaction temperature in 5-10°C increments while monitoring for product formation and potential degradation via TLC.[10]
Inadequate Reaction Time The reaction may simply be slow. Action: Extend the reaction time. Continue to monitor progress every few hours to identify the point of maximum conversion before degradation begins.[12]
Poor Reagent Purity Impurities in the starting materials, especially moisture, can interfere with the reaction or quench the catalyst. Action: Use high-purity, anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use.[14]
Steric Hindrance Bulky substituents on your starting materials may slow the reaction rate. Action: If steric hindrance is suspected, a higher reaction temperature, longer reaction time, or a more active catalyst may be required to overcome this barrier.[10]
Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for diagnosing the cause of low yield.

LowYield_Troubleshooting Start Low Yield or Incomplete Reaction CheckReagents Verify Purity & Stoichiometry of Starting Materials Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions Reagents OK CheckCatalyst Assess Catalyst Activity CheckConditions->CheckCatalyst Conditions OK OptimizeTemp Increase Temperature Incrementally CheckConditions->OptimizeTemp Temp/Time Low OptimizeCatalyst Increase Catalyst Loading or Screen New Catalysts CheckCatalyst->OptimizeCatalyst Activity Low OptimizeTime Extend Reaction Time OptimizeTemp->OptimizeTime Success Improved Yield OptimizeTime->Success OptimizeCatalyst->Success

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Formation of Significant Byproducts

Question: My reaction produces the desired product, but also a significant amount of impurities, complicating purification and reducing the yield. How can I improve the selectivity?

Answer: The formation of side products arises from competing reaction pathways or degradation.[14] Optimizing for selectivity is key.

Potential Causes & Solutions:

Potential Cause Recommended Solution
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for undesired reaction pathways or cause decomposition. Action: Lower the reaction temperature. This will favor the pathway with the lower activation energy, which is often the desired one.[10]
Incorrect Order of Addition The sequence in which reagents are added can influence which intermediates form, potentially favoring a side reaction. Action: Experiment with the order of addition. For example, in a Biginelli-type reaction, adding the urea component last may minimize its decomposition into ammonia, which can participate in side reactions.[10]
Inappropriate Catalyst Some catalysts may favor one reaction pathway over another. Action: Screen different catalysts. A milder Lewis acid might offer better selectivity than a strong Brønsted acid.[8]
Unstable Product/Intermediate The desired product or a key intermediate may be unstable under the reaction or workup conditions. Action: Monitor the reaction and stop it as soon as the maximum product concentration is reached. During workup, ensure the pH is appropriate for your product's stability and avoid excessive heat.[7]
Issue 3: Difficulty with Product Purification

Question: I am struggling to isolate a pure sample of this compound. Recrystallization is ineffective and column chromatography provides poor separation. What should I do?

Answer: Purification challenges are common when impurities have physicochemical properties similar to the target compound.[14]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Similar Polarity of Product and Impurities Standard silica gel chromatography may fail if the polarity difference is minimal. Action: Experiment with different solvent systems (eluents) for column chromatography. If that fails, consider alternative stationary phases like alumina or reverse-phase silica. Preparative HPLC can also be a powerful, albeit more resource-intensive, option.[7][12]
Product Instability on Silica Gel The acidic nature of silica gel can cause degradation of sensitive compounds. Action: Deactivate the silica gel by pre-treating it with a base like triethylamine mixed in the eluent. Alternatively, switch to a neutral stationary phase like alumina.[7]
Ineffective Recrystallization The compound may be too soluble, or impurities may co-crystallize. Action: Screen a wide range of solvent systems for recrystallization, including solvent/anti-solvent pairs. Ensure you are not using too much solvent during the dissolution step.
Poor Aqueous Solubility If the product has poor aqueous solubility, this can complicate extractive workup. Action: To improve solubility for extraction or assays, consider using co-solvent systems (e.g., DMSO/water, ethanol/water) or carefully adjusting the pH to ionize the molecule, which often increases aqueous solubility.[7]

Experimental Protocols

Protocol 1: Representative Synthesis of a Dihydropyrimidinone Scaffold

This protocol is a generalized example adapted from the Biginelli reaction, a common method for synthesizing the core dihydropyrimidinone ring.[11] Note: This is a representative procedure and must be adapted and optimized for the specific synthesis of this compound using appropriately functionalized starting materials.

Materials:

  • Aldehyde derivative (10 mmol)

  • β-dicarbonyl compound (10 mmol)

  • Urea (15 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 1 mol%)[11]

  • Solvent (e.g., Acetonitrile or Ethanol, 20 mL)[8]

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde, β-dicarbonyl compound, urea, and the catalyst.[8]

  • Solvent Addition: Add the chosen solvent to the flask.

  • Heating: Heat the reaction mixture to reflux (or a pre-optimized temperature) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours. Use an appropriate eluent system (e.g., 7:3 hexane:ethyl acetate) to visualize the disappearance of starting materials and the appearance of the product spot.[10]

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.[10]

  • Isolation: If a precipitate has formed, filter the solid product and wash it with a small amount of cold ethanol.[10] If no solid forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]

General Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Reagents 1. Combine Aldehyde, β-Ketoester, Urea, & Catalyst Solvent 2. Add Solvent Reagents->Solvent Heat 3. Heat to Reflux Solvent->Heat Monitor 4. Monitor by TLC Heat->Monitor Cool 5. Cool to RT Monitor->Cool Isolate 6. Isolate Crude Product (Filter or Evaporate) Cool->Isolate Purify 7. Purify (Recrystallization or Chromatography) Isolate->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: A generalized workflow for a Biginelli-type reaction.

Protocol 2: HPLC Analysis of Reaction Mixture

This is a general guideline for analyzing the purity of the reaction mixture and the final product.[8][12]

  • System: HPLC with a UV or Diode Array Detector (DAD).[12]

  • Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).[8][12]

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% A / 5% B. Linearly increase to 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[8]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the initial mobile phase composition.

References

"minimizing byproducts in the synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions to minimize byproduct formation and enhance yield and purity.

Introduction to the Synthesis and Its Challenges

The synthesis of this compound, a valuable heterocyclic compound, most commonly involves the cyclocondensation reaction between dihydroxyacetone (DHA) and urea. While seemingly straightforward, this reaction is often plagued by the formation of various byproducts that can complicate purification and reduce the overall yield of the desired product.

The primary challenge stems from the high reactivity of dihydroxyacetone, which can undergo self-condensation, dimerization, and other side reactions under the conditions required for the cyclization with urea.[1][2] Understanding the mechanisms of these side reactions is crucial for developing strategies to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on mechanistic understanding and empirical evidence.

Q1: My reaction mixture is turning dark brown, and the yield of the desired product is low. What is causing this?

A1: The formation of a dark brown color is a strong indicator of caramelization and Maillard-like reactions.[3][4] Dihydroxyacetone is a reducing sugar and is prone to these reactions, especially at elevated temperatures and non-optimal pH.[4]

Root Cause Analysis:

  • High Temperature: Excessive heat accelerates the degradation of DHA and promotes the Maillard reaction between DHA and urea or its decomposition products.[3][5]

  • Incorrect pH: The reaction is sensitive to pH. Strongly acidic or basic conditions can catalyze the decomposition of DHA.[4]

  • Prolonged Reaction Time: Extended reaction times, especially at high temperatures, increase the likelihood of byproduct formation.[1]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Problem Dark Brown Reaction Mixture & Low Yield Cause1 Excessive Temperature Problem->Cause1 Cause2 Incorrect pH Problem->Cause2 Cause3 Prolonged Reaction Time Problem->Cause3 Solution1 Optimize Temperature (e.g., 60-80°C) Cause1->Solution1 Solution2 Control pH (near neutral) Cause2->Solution2 Solution3 Monitor Reaction Progress (TLC/HPLC) Cause3->Solution3

Caption: Troubleshooting workflow for dark reaction mixtures.

Recommended Actions:

  • Temperature Optimization: Begin the reaction at a lower temperature (e.g., 60°C) and gradually increase if necessary. Monitor the reaction progress closely. A study on a similar system showed that keeping the reaction time short at 80°C was crucial to minimize byproducts.[1]

  • pH Control: Maintain the reaction pH in the range of 6-8. Use a suitable buffer system if necessary. DHA solutions are most stable at a pH between 4 and 6.[4]

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product. Quench the reaction once the formation of the desired product plateaus to prevent further byproduct formation.[6]

Q2: I am observing a significant amount of an insoluble, white precipitate that is not my desired product. What could it be?

A2: This is likely due to the formation of DHA dimers or polymers, or potentially N-acylurea byproducts.[1][6] DHA exists in equilibrium with its dimeric form in solution, and under certain conditions, this can precipitate.[1][4]

Root Cause Analysis:

  • DHA Dimerization: Dihydroxyacetone can form a stable dimeric structure, (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol), which is less reactive in the desired cyclocondensation.[1][4] This is more prevalent in concentrated solutions and at lower temperatures before the reaction is initiated.

  • N-Acylurea Formation: This can occur as a side reaction, and these compounds often have limited solubility.[6]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Problem Insoluble White Precipitate Cause1 DHA Dimerization/Polymerization Problem->Cause1 Cause2 N-Acylurea Byproduct Problem->Cause2 Solution1 Ensure Monomeric DHA in Solution Cause1->Solution1 Solution2 Optimize Reagent Stoichiometry Cause2->Solution2 Solution3 Purification by Recrystallization Cause2->Solution3

Caption: Troubleshooting workflow for insoluble precipitates.

Recommended Actions:

  • Preparation of DHA Solution: To ensure DHA is in its monomeric form, dissolve the solid DHA in the reaction solvent and stir at a slightly elevated temperature (e.g., 40-50°C) for a period before adding urea. One study suggests that reaching equilibrium to favor the monomer can take hours at room temperature.[1]

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of urea can sometimes lead to the formation of other urea-based byproducts.

  • Purification: Recrystallization is an effective method for removing N-acylurea impurities.[6]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this synthesis? A: While water is a common solvent, alcohols like ethanol can also be used. The choice of solvent can influence the solubility of reactants and byproducts, thereby affecting the reaction outcome. It is recommended to perform small-scale trials to determine the optimal solvent for your specific conditions.

Q: Can I use a catalyst to improve the reaction? A: Acid or base catalysis can be employed, but must be done with caution. A mild acid catalyst may facilitate the cyclization. However, strong acids or bases can accelerate the decomposition of DHA.[4]

Q: How can I best purify the final product? A: A combination of techniques is often necessary.

  • Filtration: To remove any insoluble byproducts.

  • Recrystallization: This is a powerful technique for removing many common byproducts.[6] Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find the best one for your product.

  • Column Chromatography: For achieving high purity, silica gel column chromatography can be employed. The appropriate eluent system will need to be determined, likely a polar mixture such as dichloromethane/methanol or ethyl acetate/hexane.[6]

Q: What analytical techniques are best for characterizing the product and byproducts? A:

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and any isolated byproducts.[1][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.[6][7]

  • HPLC: Useful for assessing the purity of the product and for monitoring reaction progress.[7][8]

  • Infrared (IR) Spectroscopy: To identify key functional groups in the product and byproducts.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dihydroxyacetone (1.0 eq) in a suitable solvent (e.g., water or ethanol).

  • Stir the solution at 40-50°C for 30 minutes to ensure the dihydroxyacetone is in its monomeric form.[1]

  • Add urea (1.1 eq) to the flask.

  • Adjust the pH to 6-7 using a dilute acid or base if necessary.

  • Heat the reaction mixture to a controlled temperature, for example, 70°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms upon cooling, filter the solid. This may be the desired product or a byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Identification of Byproducts by NMR and MS
  • Isolate the suspected byproduct from the reaction mixture using column chromatography or preparative TLC.[6]

  • Prepare a dilute solution of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.[6]

  • Acquire ¹H and ¹³C NMR spectra to determine the structure of the byproduct.

  • Prepare a sample for mass spectrometry analysis to determine the molecular weight of the byproduct.

Data Summary

ParameterRecommended RangeRationale
Temperature 60-80°CBalances reaction rate with minimizing DHA degradation.[1]
pH 6-8Enhances stability of dihydroxyacetone.[4]
Reactant Ratio (Urea:DHA) 1.1:1A slight excess of urea can drive the reaction to completion.
Reaction Time 2-6 hoursShould be optimized by monitoring to prevent byproduct formation.[6]

Conclusion

Minimizing byproducts in the synthesis of this compound is achievable through careful control of reaction parameters. By understanding the underlying chemistry of byproduct formation, particularly the reactivity of dihydroxyacetone, researchers can significantly improve the yield and purity of the desired product. The troubleshooting guide and protocols provided herein serve as a valuable resource for navigating the challenges of this synthesis.

References

Technical Support Center: Navigating Assay Artifacts with Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers Working with Pyrimidinones and Related Scaffolds

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with assay artifacts, particularly those associated with heterocyclic compounds like pyrimidinones. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to design robust assays and confidently interpret your results. False positives in high-throughput screening (HTS) can lead to wasted time and resources, and understanding the nuances of compound behavior is critical for successful drug discovery.[1][2]

This guide is structured to provide rapid access to answers for common problems while also offering in-depth explanations and protocols for more complex issues. We will delve into the world of Pan-Assay Interference Compounds (PAINS), with a specific focus on the characteristics and behaviors of pyrimidinone-containing molecules that can lead to misleading assay readouts.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with pyrimidinone-based compound libraries.

Q1: My pyrimidinone compound shows potent activity in my primary screen, but the results are not reproducible. What could be the issue?

A1: Poor reproducibility with pyrimidinone compounds can stem from several factors. A primary suspect is compound instability, especially in DMSO stock solutions.[3] Certain pyrimidine derivatives are susceptible to oxidation and degradation, which can be exacerbated by the presence of water in DMSO.[3] This degradation can lead to a loss of the parent compound's activity and the formation of degradation products that may themselves interfere with the assay. It is also crucial to consider compound solubility, as precipitation in aqueous assay buffers will lead to inconsistent results.

Q2: I'm observing a dose-dependent inhibition in my fluorescence-based assay. How can I be sure it's a real hit and not an artifact?

A2: This is a classic concern, as many compounds, including some heterocycles, can interfere with fluorescence readouts. The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, or it could be a quencher of the fluorescent signal. It is essential to run control experiments to rule out these possibilities. A simple but effective control is to measure the fluorescence of the compound alone at the assay concentration in the absence of the biological target.

Q3: My pyrimidinone hit from a luciferase reporter assay is not showing activity in my downstream validation assays. Why?

A3: Some compounds can directly inhibit the luciferase enzyme, leading to a false-positive result that appears as an inhibition of the signaling pathway being studied.[3] To investigate this, you should perform a counter-screen using purified luciferase enzyme and your compound.[3] If your compound directly inhibits luciferase, you will need to consider an alternative reporter system or a different assay format to validate your findings.

Q4: What are "Pan-Assay Interference Compounds" (PAINS), and are pyrimidinones considered to be in this category?

A4: PAINS are chemical compounds that tend to give false positive results in a wide variety of high-throughput screens.[4] They often react non-specifically with numerous biological targets rather than specifically affecting one desired target.[4] While not all pyrimidinones are PAINS, certain substructures within this class can be problematic. It is important to use computational filters and to be aware of the chemical motifs that are commonly associated with assay interference.

Q5: How can I proactively identify potentially problematic pyrimidinone compounds in my screening library?

A5: Several computational tools and substructure filters are available to flag potential PAINS.[5] These filters are based on known problematic chemical motifs. However, it's important to remember that these filters are not foolproof and should be used as a guide, not a definitive rule. A compound containing a PAINS alert may still be a legitimate hit, and conversely, a compound without an alert can still cause artifacts. Therefore, experimental validation is always necessary.

Troubleshooting Guides

This section provides structured, step-by-step guidance for identifying and resolving common assay artifacts encountered with pyrimidinone compounds.

Problem 1: Inconsistent Dose-Response Curves and Poor Reproducibility

Underlying Cause: This issue often points to compound instability or poor solubility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Assess Compound Stability:

    • Protocol: Analyze your DMSO stock solution and a freshly prepared solution by HPLC-MS. Compare the chromatograms to look for degradation products.

    • Rationale: This directly assesses the chemical integrity of your compound under storage conditions.

  • Ensure Proper Solvation:

    • Protocol: When preparing your working solutions, ensure the compound is fully dissolved in the organic solvent before diluting into the aqueous assay buffer.

    • Rationale: Precipitated compound is not bioavailable and will lead to variability in the effective concentration.

  • Consider Solvent Effects:

    • Protocol: If you suspect solvent-related degradation, consider preparing fresh stock solutions in an alternative anhydrous solvent like DMF and compare the results.

    • Rationale: Different solvents can affect the stability of certain chemical moieties.

Problem 2: Suspected Fluorescence Interference

Underlying Cause: The compound may be autofluorescent or a quencher.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting fluorescence interference.

Detailed Steps:

  • Assess Intrinsic Fluorescence:

    • Protocol: In a plate reader, measure the fluorescence of your compound at various concentrations in the assay buffer, using the same filter set as your assay.

    • Rationale: This will determine if your compound emits light at the detection wavelength.

  • Evaluate Quenching Potential:

    • Protocol: Run your assay with a known positive control and add your pyrimidinone compound at the screening concentration. A significant decrease in the signal compared to the positive control alone suggests quenching.

    • Rationale: This experiment directly tests the compound's ability to absorb the emitted light from the assay's fluorophore.

  • Utilize an Orthogonal Assay:

    • Protocol: Validate your hit using an assay that employs a different detection modality, such as a luminescence-based assay or a label-free technology like Surface Plasmon Resonance (SPR).[6]

    • Rationale: If the activity is genuine, it should be observable across different technology platforms.

Problem 3: Potential for Non-Specific Reactivity or Aggregation

Underlying Cause: Some compounds can form aggregates that sequester proteins non-specifically, or they may contain reactive functional groups.

Troubleshooting Workflow:

Caption: Troubleshooting non-specific compound activity.

Detailed Steps:

  • Aggregation Counter-Screen:

    • Protocol: Re-run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

    • Rationale: Detergents can disrupt the formation of compound aggregates. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely an aggregator.

  • Thiol Reactivity Assessment:

    • Protocol: If your target protein has critical cysteine residues, perform the assay in the presence and absence of a reducing agent like dithiothreitol (DTT) at a high concentration (e.g., 1 mM).

    • Rationale: A significant change in the compound's activity with the addition of DTT suggests that it may be reacting with thiol groups.[7]

  • Biophysical Validation:

    • Protocol: Employ label-free biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR-based techniques to confirm a direct interaction between your compound and the target protein.[4][8]

    • Rationale: These methods provide direct evidence of binding and can help to rule out many common assay artifacts.[8]

Data Summary: Common Assay Artifacts and Mitigation Strategies

Artifact Mechanism Troubleshooting/Mitigation Key Controls
Compound Instability Degradation in solution (e.g., DMSO), leading to loss of active compound or formation of interfering byproducts.Prepare fresh stock solutions in anhydrous solvent; analyze stock solutions by HPLC-MS.Fresh vs. aged stock comparison.
Fluorescence Interference Compound is autofluorescent or quenches the assay's fluorescent signal.Measure compound fluorescence alone; perform quenching controls; use an orthogonal assay with a different readout.Compound-only wells; positive control + compound.
Luciferase Inhibition Direct inhibition of the luciferase reporter enzyme.Counter-screen with purified luciferase enzyme; use a non-luciferase-based reporter assay.Purified luciferase assay.
Compound Aggregation Formation of aggregates that non-specifically sequester and denature proteins.Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.Assay with and without detergent.
Thiol Reactivity Covalent modification of cysteine residues on the target protein or other assay components.Include a high concentration of a reducing agent (e.g., 1 mM DTT) in the assay.Assay with and without DTT.

Experimental Protocols

Protocol 1: DMSO Stock Solution Stability Check

Objective: To assess the stability of a pyrimidinone compound in a DMSO stock solution over time.

Methodology:

  • Preparation of Stock Solution: Accurately weigh the pyrimidinone compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.

  • Initial Analysis (Time 0): Immediately after preparation, dilute a small aliquot of the stock solution in an appropriate solvent (e.g., acetonitrile/water) and analyze by HPLC-MS. Record the peak area of the parent compound.

  • Incubation: Store the DMSO stock solution under your typical storage conditions (e.g., -20°C).

  • Time Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), thaw the stock solution, take an aliquot, and repeat the HPLC-MS analysis.

  • Data Analysis: Plot the percentage of the remaining parent compound (based on peak area relative to Time 0) against time to determine the stability profile.

Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Example of an Orthogonal Assay)

Objective: To determine the inhibitory activity of a pyrimidinone compound against COX-2 using a colorimetric method. This serves as an example of an orthogonal assay to validate a hit from a different primary screen.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor Solution.

    • Arachidonic Acid (Substrate) Solution.

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Colorimetric Probe) Solution.

    • Test Compound Dilutions: Prepare a serial dilution of the pyrimidinone compound in DMSO.

    • Positive Control: Prepare a dilution series of a known COX-2 inhibitor (e.g., celecoxib).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and COX-2 enzyme.

    • Add the test compound dilutions, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 590-620 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable model to calculate the IC50 value.

References

Technical Support Center: Optimizing Cell-Based Assays for Hydrophobic Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing cell-based assays with hydrophobic dihydropyrimidinones (DHPMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by these promising but often difficult-to-handle compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your specific experimental setup.

Dihydropyrimidinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumoral, anti-inflammatory, and antibacterial properties.[1][2] However, their characteristically hydrophobic nature frequently leads to poor aqueous solubility, which can significantly complicate in vitro cell-based assays, leading to unreliable and misleading results.[3][4]

This guide provides a structured approach to identifying and solving common issues encountered when working with hydrophobic DHPMs in cell culture.

Troubleshooting Guide: From Solubility to Signal

This section is formatted in a question-and-answer style to directly address the most common and critical issues you may face during your experiments.

Issue 1: My DHPM compound won't dissolve or precipitates upon addition to my cell culture medium.

Question: I've dissolved my DHPM in 100% DMSO, but when I add it to my aqueous cell culture medium, it immediately "crashes out" of solution. What's happening and how can I fix it?

Answer: This is the most frequent challenge with hydrophobic compounds. The DMSO stock allows for initial dissolution, but upon dilution into the aqueous, serum-containing environment of your culture medium, the compound's low aqueous solubility limit is exceeded, causing it to precipitate.[5][6] This not only lowers the effective concentration of your compound but the precipitate itself can be cytotoxic or interfere with assay readouts.[3]

Here is a systematic approach to resolving this issue:

Step-by-Step Protocol for Optimizing DHPM Delivery:

  • Optimize DMSO Concentration:

    • Principle: While a necessary evil for many hydrophobic compounds, DMSO is not inert and can exhibit cytotoxic effects, typically at concentrations above 0.5%.[7][8] The goal is to use the lowest possible final DMSO concentration that maintains your DHPM's solubility.

    • Protocol:

      • Prepare a high-concentration stock of your DHPM in 100% DMSO (e.g., 10-50 mM).

      • Perform serial dilutions of this stock into your cell culture medium to achieve the desired final concentrations.

      • Crucially, ensure the final DMSO concentration across all wells (including vehicle controls) is identical and ideally below 0.5%.[8] For sensitive cell lines, this may need to be even lower (<0.1%).[8][9]

      • Pro-Tip: When diluting, add the DMSO stock to the medium dropwise while vortexing or gently swirling the tube to facilitate rapid dispersion and minimize localized high concentrations that promote precipitation.[6]

  • Solubility Assessment:

    • Principle: Before proceeding with a cell-based assay, it's critical to determine the kinetic solubility of your DHPM in your specific assay buffer.

    • Protocol:

      • Prepare a series of dilutions of your DHPM in the assay buffer, mimicking the exact conditions of your experiment (e.g., same medium, serum concentration, and final DMSO concentration).

      • Incubate for a period relevant to your assay duration.

      • Visually inspect for precipitation (cloudiness or visible particles). For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC-UV.

Issue 2: My dose-response curve is flat or has a very narrow dynamic range.

Question: I've managed to get my DHPM into solution, but my assay results show little to no concentration-dependent effect. What could be the cause?

Answer: A flat or non-existent dose-response curve, even when the compound appears to be in solution, can be due to several factors related to the compound's hydrophobicity. These include compound aggregation, non-specific binding to plasticware or serum proteins, and reduced bioavailability to the cellular target.

Strategies to Address Poor Dose-Response:

  • Compound Aggregation:

    • The Problem: Many hydrophobic molecules, including some DHPMs, can self-associate in aqueous solutions to form aggregates.[10] These aggregates can act as "promiscuous inhibitors" by sequestering the target protein, leading to non-specific inhibition and a misleadingly steep or flat dose-response curve.[10]

    • The Solution: Include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it's a strong indication that aggregation is occurring.[10]

  • Non-Specific Binding:

    • To Lab Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips, microplates, and other plasticware, reducing the actual concentration of the compound in your assay.[11]

      • Mitigation: Consider using low-adhesion plasticware. Pre-incubating plates with a solution of bovine serum albumin (BSA) can also help to block non-specific binding sites.

    • To Serum Proteins: DHPMs can bind to proteins in the fetal bovine serum (FBS) of your culture medium, most notably albumin.[5][12] This binding is reversible, but it reduces the free concentration of the compound available to interact with your cells.[5]

      • Troubleshooting: If your cells can tolerate it, consider reducing the serum concentration or using serum-free medium for the duration of the compound treatment. Be aware that this can affect cell health and signaling pathways, so appropriate controls are essential.

Frequently Asked Questions (FAQs)

Q1: Should I be concerned about the long-term stability of my DHPM in DMSO stock?

A1: Yes. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[8] This can lead to changes in the concentration of your stock solution over time and can also cause your compound to precipitate if its solubility in aqueous DMSO is low. It is best to store DMSO stocks in small, single-use aliquots in a desiccated environment at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: Are there alternatives to DMSO for solubilizing my hydrophobic DHPM?

A2: While DMSO is the most common solvent, some cell lines are particularly sensitive to its effects.[8] If you find that even low concentrations of DMSO are impacting your assay, you might consider alternatives. However, other organic solvents like ethanol can also be cytotoxic.[13] A more effective approach is often to use formulation strategies to improve the aqueous solubility of your DHPM.

Q3: What are cyclodextrins and can they help with my DHPM's solubility?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate hydrophobic molecules, like your DHPM, forming an "inclusion complex" that is water-soluble.[14][15] This is an excellent strategy to increase the aqueous solubility of your compound and can be less toxic than high concentrations of organic solvents.[5][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.[16]

Step-by-Step Protocol for Using Cyclodextrins:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your cell culture medium or a buffered solution to your desired concentration (e.g., 1-10 mM).

  • Prepare a Concentrated DHPM Stock: Dissolve your DHPM in a minimal amount of a suitable organic solvent (like DMSO or ethanol).

  • Form the Inclusion Complex: While vigorously vortexing the cyclodextrin solution, add the concentrated DHPM stock dropwise. The molar ratio of DHPM to cyclodextrin often needs to be optimized, but a 1:2 or 1:5 ratio is a good starting point.

  • Equilibrate: Allow the mixture to equilibrate, sometimes with gentle heating or sonication, to facilitate complex formation.

  • Sterile Filter: Before adding to your cells, sterile filter the final solution through a 0.22 µm filter.

Q4: I've heard about using surfactants. How do they work?

A4: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, effectively solubilizing them in an aqueous medium.[17] Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-127 are commonly used. However, it is crucial to determine the potential toxicity of the surfactant on your specific cell line.

Solubilization Strategy Mechanism of Action Typical Working Concentration Potential Downsides
Co-solvents (e.g., DMSO) Increases the polarity of the bulk solvent.<0.5% for cell-based assays[7][8]Cytotoxicity, may alter protein conformation.[18]
Cyclodextrins (e.g., HP-β-CD) Forms water-soluble inclusion complexes.[14][16]Molar ratio to compound (e.g., 2:1, 5:1)Can extract cholesterol from cell membranes at high concentrations.
Surfactants (e.g., Pluronic F-127) Forms micelles that encapsulate the compound.Above CMC, typically 0.01-1% (v/v)[6]Can be cytotoxic and may interfere with some assay readouts.
Lipid-Based Formulations Solubilizes the compound in a lipid carrier.Varies widelyCan be complex to prepare and may affect cellular lipid metabolism.[17][19]

Visualizing the Workflow

To successfully navigate the challenges of working with hydrophobic DHPMs, a logical, stepwise approach to troubleshooting is essential. The following diagram illustrates a decision-making workflow for optimizing your cell-based assay.

DHPM_Assay_Optimization start Start: Hydrophobic DHPM dissolve_dmso Dissolve in 100% DMSO (High Concentration Stock) start->dissolve_dmso dilute_medium Test Dilution in Assay Medium dissolve_dmso->dilute_medium precipitation_check Precipitation Occurs? dilute_medium->precipitation_check optimize_dilution Optimize Dilution: - Lower Final DMSO % - Stepwise Dilution - Warm Media precipitation_check->optimize_dilution Yes proceed_assay Proceed with Cell Assay precipitation_check->proceed_assay No still_precipitates Still Precipitates? optimize_dilution->still_precipitates alternative_methods Consider Alternative Formulation Strategies still_precipitates->alternative_methods Yes still_precipitates->proceed_assay No cyclodextrin Cyclodextrin Complexation alternative_methods->cyclodextrin surfactant Surfactant Micelles alternative_methods->surfactant

Caption: A decision tree for troubleshooting the solubility of hydrophobic DHPMs.

The following diagram illustrates the mechanism of how cyclodextrins enhance the solubility of hydrophobic compounds.

Cyclodextrin_Mechanism Mechanism of Cyclodextrin Solubilization cluster_before Before Complexation cluster_after After Complexation DHPM Hydrophobic DHPM (Poorly Soluble) Water Aqueous Medium DHPM->Water Precipitates Cyclodextrin + Cyclodextrin Complex DHPM-Cyclodextrin Inclusion Complex (Water Soluble) Water2 Aqueous Medium Complex->Water2 Dissolves

Caption: How cyclodextrins solubilize hydrophobic dihydropyrimidinones.

By systematically addressing solubility, optimizing compound delivery, and being mindful of potential artifacts like aggregation and non-specific binding, you can generate reliable and reproducible data for your hydrophobic DHPMs. This will enable you to accurately assess their biological activity and advance your drug discovery efforts.

References

Technical Support Center: A Guide to Pyrimidine Compound Stability in DMSO Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for managing the stability of pyrimidine-based compounds in dimethyl sulfoxide (DMSO) solutions. As the workhorse solvent in high-throughput screening and compound management, DMSO's behavior is often assumed to be inert. However, its unique chemical properties can lead to compound degradation, precipitation, and assay variability. This document offers expert insights and field-proven methodologies to ensure the integrity of your valuable compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

This section addresses the fundamental chemical principles governing the stability of pyrimidine compounds dissolved in DMSO.

Q1: I'm observing compound precipitation or degradation in my DMSO stock. What are the likely causes?

Observing instability in a pyrimidine-DMSO stock solution is a common issue stemming from a combination of factors related to the compound's structure, the solvent's purity, and storage conditions. The primary culprits are typically chemical degradation, where the compound's structure is altered, or physical instability, which most often manifests as precipitation.

Several factors can be at play:

  • Intrinsic Compound Properties: The pyrimidine scaffold itself, along with its substituents, dictates its inherent stability and solubility. Functional groups susceptible to oxidation or hydrolysis can react under suboptimal conditions. Furthermore, the molecule's crystal lattice energy influences its tendency to precipitate, especially from supersaturated solutions.[1][2]

  • DMSO Reactivity: Contrary to common belief, DMSO is not entirely inert. It can act as an oxidant and participate in chemical reactions, particularly if the solution contains acidic or electrophilic contaminants.[3][4]

  • Water Contamination: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation, and can also facilitate hydrolytic degradation pathways.[7]

  • Improper Storage: Exposure to light, temperature fluctuations (including repeated freeze-thaw cycles), and atmospheric oxygen can accelerate degradation.[8][9][10]

Q2: What are the primary chemical degradation pathways involving DMSO?

While DMSO is an excellent solvent, its sulfur center can be reactive. For pyrimidine derivatives, two potential DMSO-mediated degradation pathways are of particular concern:

  • Oxidation of Susceptible Functional Groups: If a pyrimidine derivative contains primary or secondary alcohol moieties, it can be susceptible to oxidation by DMSO, converting them into aldehydes or ketones. This is the basis of well-known synthetic reactions like the Pfitzner-Moffatt and Swern oxidations, which use DMSO as the oxidant in the presence of an activating agent (e.g., a carbodiimide or an acid anhydride).[3][11][12] While these activators are not typically present in a stock solution, trace acidic impurities or the inherent reactivity of the compound could potentially facilitate a slow, low-level oxidation over time.

  • Reactions with DMSO Degradants: Under certain conditions, such as the presence of acid or heat, DMSO itself can decompose.[13][14] This process can generate reactive species like formaldehyde, dimethyl sulfide, and methyl mercaptan.[14][15] These byproducts could then react with nucleophilic sites on the pyrimidine compound, leading to unexpected adducts. For example, compounds stored as hydrochloride salts may create a localized acidic environment that promotes DMSO breakdown.[13]

Q3: How does water contamination affect my pyrimidine-DMSO stock?

Water is the most common and impactful contaminant in DMSO stock solutions. Its effects are twofold:

  • Reduced Solubility and Precipitation: DMSO's ability to dissolve a wide range of organic molecules is due to its highly polar, aprotic nature. When water is introduced, it forms strong hydrogen bonds with DMSO, altering the solvent's properties.[16][17] This change can significantly reduce the solubility of moderately to highly lipophilic compounds, causing them to precipitate out of solution.[7][18] This is often the primary reason for compound precipitation observed after freeze-thaw cycles, where atmospheric moisture is introduced into the vial.[2][7]

  • Hydrolytic Degradation: For pyrimidine derivatives containing labile functional groups such as esters, amides, or acetals, the presence of water introduces the risk of hydrolysis. While a study has shown that many compounds remain stable in a 90:10 DMSO/water mixture, the susceptibility to hydrolysis is highly structure-dependent and should not be discounted.[19]

The freezing point of DMSO is 18.5°C, but this is dramatically depressed by the presence of water, which is a key consideration for storage protocols.[7]

Q4: What role do temperature and light play in compound stability?

Temperature and light are critical environmental factors that directly influence the kinetic stability of your compounds.

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation pathways. Storing stock solutions at room temperature for extended periods is not recommended.[6] Low-temperature storage (e.g., -20°C or -80°C) is the standard for slowing down degradation processes.[9] However, repeated freeze-thaw cycles should be avoided. Each cycle presents an opportunity for water absorption and can promote precipitation as the compound's solubility limit is temporarily exceeded during the freezing process.[6][10]

  • Light: Compounds with chromophores, which are common in heterocyclic structures like pyrimidines, can absorb UV or visible light. This absorbed energy can promote photochemical degradation.[20] Storing solutions in amber or other low-actinic glass vials is essential to protect light-sensitive compounds.[8]

Section 2: Troubleshooting Guide - Diagnosing Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered with pyrimidine-DMSO solutions.

Issue 1: I see unexpected peaks in my LC-MS or NMR analysis after storing my pyrimidine compound in DMSO.
  • The Problem: Analytical data shows new signals that were not present in the freshly prepared sample, indicating the formation of new chemical entities.

  • Causality Analysis: These new peaks are likely either compound degradants or adducts formed with DMSO or its byproducts.

    • Check for Oxidation: Compare the mass of the new peaks to your parent compound. An increase in mass corresponding to the addition of oxygen or the loss of two hydrogen atoms could indicate oxidation.

    • Check for DMSO Adducts: Look for mass additions corresponding to DMSO fragments (e.g., +CH₃S, +CH₂S).

    • NMR Analysis: In ¹H NMR, DMSO impurities like dimethyl sulfide and dimethyl sulfone have characteristic chemical shifts.[21][22] Water also has a distinct, often broad, peak. The presence of these signals can provide clues about the storage conditions and potential reaction pathways.

Troubleshooting Workflow: Investigating Unexpected Analytical Peaks

G start Unexpected peaks observed in LC-MS / NMR q1 Does the mass correspond to oxidation or hydrolysis? start->q1 path1 Identify susceptible functional groups. Review storage for O₂/water exposure. q1->path1 Yes q2 Do new peaks correspond to known DMSO impurities (e.g., sulfone, sulfide)? q1->q2 No path1->q2 path2 Source DMSO may be contaminated. Consider purchasing a new, high-purity batch. q2->path2 Yes q3 Is the sample a salt (e.g., HCl)? Could acidic conditions exist? q2->q3 No path2->q3 path3 Acid may be catalyzing DMSO decomposition. Consider preparing a free-base stock if possible. q3->path3 Yes end Implement Corrective Actions: Use anhydrous DMSO, aliquot, store under inert gas at -80°C. q3->end No path3->end

Caption: Troubleshooting workflow for unexpected analytical peaks.

Issue 2: My compound precipitated out of the DMSO solution upon storage or after a freeze-thaw cycle.
  • The Problem: Visible particulate matter or crystals have formed in a previously clear solution.

  • Causality Analysis: This is almost always a solubility issue, not chemical degradation. The most common cause is the absorption of atmospheric water, which reduces the solvating power of DMSO for your compound.[7] Repeated freeze-thaw cycles exacerbate this problem.[2] Alternatively, the initial solution may have been supersaturated.

Troubleshooting Steps:
  • Attempt Re-solubilization: Gently warm the vial (e.g., in a 37°C water bath) and vortex or sonicate to see if the compound goes back into solution.[6] If it does, the problem is likely physical precipitation. If it does not, a chemical change may have occurred, producing a less soluble species.

  • Confirm Identity: If the compound re-dissolves, run an analytical check (LC-MS) to confirm its identity and purity have not changed.

  • Prevent Recurrence: If the compound is confirmed to be stable, the key is prevention. Prepare new stock solutions using high-purity, anhydrous DMSO, aliquot them into single-use vials to eliminate freeze-thaw cycles, and seal vials tightly.[6]

Issue 3: I'm observing inconsistent or lower-than-expected activity in my biological assays.
  • The Problem: Biological assay results are not reproducible, or the compound appears less potent than expected.

  • Causality Analysis: This can be a direct consequence of the issues above.

    • Precipitation: If the compound has precipitated in the stock tube, the concentration of the supernatant that is being pipetted for assay plate preparation will be lower than intended, leading to artificially low potency.[18]

    • Degradation: If the parent compound has degraded, its effective concentration is reduced, which will also lead to a loss of activity.

    • Solvent Effects: DMSO itself can have biological effects, and its concentration in the final assay well must be consistent and below a toxic threshold.[23]

Troubleshooting Steps:
  • Inspect Stock Solution: Before preparing assay plates, always visually inspect the DMSO stock solution for any signs of precipitation.

  • Verify Stock Concentration and Purity: Use an analytical method like quantitative NMR (qNMR) or HPLC with a standard curve to verify the actual concentration and purity of the compound in the stock solution.

  • Prepare Fresh Solutions: As a control, prepare a fresh DMSO stock from solid material and compare its biological activity directly against the stored stock.[10] This is the most definitive way to determine if the stored stock has lost integrity.

Section 3: Protocols and Best Practices for Ensuring Compound Integrity

Adhering to rigorous preparation and storage protocols is the most effective strategy for preventing compound degradation and instability.

Protocol 1: Preparation of High-Integrity Pyrimidine-DMSO Stock Solutions
  • Materials:

    • High-purity, anhydrous DMSO (≥99.9%), preferably from a freshly opened bottle.[24]

    • Low-actinic (amber) glass vials with PTFE-lined screw caps.[8]

    • Calibrated analytical balance and precision pipettes.

    • Vortex mixer and/or sonicator.

  • Procedure:

    • Allow the compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator to minimize water condensation.

    • Weigh the desired amount of the pyrimidine compound directly into the vial.

    • In a controlled, low-humidity environment (e.g., a glove box or under a stream of inert gas like argon or nitrogen), add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Immediately cap the vial tightly.

    • Vortex the solution for 2-3 minutes. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes, avoiding excessive heat.[6]

    • Visually inspect the solution against a light source to ensure complete dissolution.

    • CRITICAL STEP: Aliquot the stock solution into single-use volumes in separate, properly labeled amber vials. This minimizes the need for freeze-thaw cycles of the main stock.[6]

    • Seal each aliquot vial tightly, using parafilm around the cap for extra security against moisture ingress.

    • Store aliquots at -20°C (short-term) or -80°C (long-term).[9]

Best Practices for Stock Solution Handling and Storage

G cluster_prep Preparation cluster_storage Storage & Handling cluster_use Usage p1 Use Anhydrous DMSO (≥99.9%) p2 Work in Low Humidity (e.g., under N₂) p3 Use Amber Glass Vials s1 Aliquot into Single-Use Vials s2 Store at -20°C or -80°C s3 Minimize Freeze-Thaw Cycles u1 Equilibrate to Room Temp Before Opening u2 Visually Inspect for Precipitate Before Use

Caption: Best practices workflow for compound stock solutions.

Protocol 2: A Workflow for Assessing Compound Stability in DMSO
  • Objective: To proactively determine the stability of a new pyrimidine compound under standard storage conditions.

  • Procedure:

    • Prepare a 10 mM (or other relevant concentration) stock solution in anhydrous DMSO following Protocol 1.

    • Timepoint Zero (T₀): Immediately after preparation, remove a small aliquot and analyze it by HPLC/UPLC-MS to obtain a baseline purity profile and confirm the structure.

    • Storage: Store the remaining aliquots under your standard conditions (e.g., -20°C).

    • Subsequent Timepoints: At scheduled intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot.

    • Allow the aliquot to thaw and equilibrate to room temperature.

    • Analyze the sample by HPLC/UPLC-MS using the exact same method as for T₀.

    • Data Analysis: Compare the purity (% peak area) of the parent compound at each timepoint to the T₀ value. A decrease in purity of >5% is often considered a sign of instability. Note the appearance of any new peaks.

Section 4: Data & Visual Summaries

Table 1: Key Factors Affecting Pyrimidine Compound Stability in DMSO
FactorPrimary RiskMechanismMitigation Strategy
Water Precipitation, HydrolysisReduces solvent strength for lipophilic compounds; acts as a reactant for labile groups.[7]Use anhydrous DMSO; store in tightly sealed vials in a desiccator; minimize air exposure.[6]
Temperature Degradation, PrecipitationIncreases reaction rates; freeze-thaw cycles promote precipitation and water absorption.[9][10]Store at -20°C or -80°C; aliquot into single-use vials to avoid freeze-thaw cycles.[6]
Light (UV/Visible) PhotodegradationExcitation of π-systems can lead to bond cleavage or rearrangement.[20]Store solutions in amber glass vials to block UV and visible light.[8]
Oxygen OxidationCan oxidize electron-rich moieties or other sensitive functional groups.Purge vials with inert gas (N₂ or Ar) before sealing for long-term storage.
pH (Acidic/Basic Impurities) Catalyzed DegradationAcidic impurities can catalyze DMSO decomposition; strong bases can deprotonate sensitive sites.[13]Use high-purity DMSO; consider compound form (free-base vs. salt).

References

Technical Support Center: Navigating the Impact of Compound Precipitation on Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing a critical and often underestimated challenge in experimental biology and drug discovery: the impact of compound precipitation on bioassay results. This guide is designed for researchers, scientists, and drug development professionals who encounter anomalous or irreproducible data that may be linked to the poor solubility of their test compounds. As your dedicated scientific resource, this center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and interpret the effects of compound precipitation, ensuring the integrity and accuracy of your experimental outcomes.

Introduction: The Hidden Menace of Compound Precipitation

In the quest for novel therapeutics and deeper biological understanding, the reliability of bioassay data is paramount. However, a significant number of discovery compounds exhibit low aqueous solubility.[1][2][3] This inherent characteristic can lead to compound precipitation during various stages of an experiment, from initial stock solution preparation to the final assay plate.[4][5] The consequences of such precipitation are far-reaching, leading to underestimated compound potency, reduced hit rates in high-throughput screening (HTS), high data variability, and misleading structure-activity relationships (SAR).[1][2][3] This guide will equip you with the expertise to proactively address these challenges.

Frequently Asked Questions (FAQs)

Q1: My compound stock solution in 100% DMSO is perfectly clear. Why am I seeing precipitation when I dilute it into my aqueous assay buffer?

This is a common and critical issue known as "solvent shock" or "crashing out."[6][7] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of organic molecules, its solvating power is dramatically reduced when diluted into an aqueous environment.[6][8] The abrupt change in solvent polarity upon dilution can cause your compound to exceed its solubility limit in the final assay medium, leading to precipitation.[6][7] A clear DMSO stock is not a guarantee of solubility in the final aqueous assay conditions.[6]

Q2: How can I visually identify compound precipitation in my assay plate?

Precipitation can manifest in several ways, some more subtle than others:

  • Turbidity or Cloudiness: The assay medium may lose its clarity and appear hazy or milky.[7]

  • Visible Particles: You might observe distinct solid particles, which can be crystalline or amorphous, either suspended in the medium or settled at the bottom of the well.[7][9]

  • Surface Film: A thin, often translucent film may form on the surface of the assay medium.[7]

It's important to note that not all precipitation is visible to the naked eye, especially at lower concentrations.[1]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my bioassay?

Understanding this distinction is key to designing robust experiments.

  • Kinetic Solubility is determined by dissolving a compound, typically from a DMSO stock, into an aqueous buffer and measuring the concentration before it precipitates.[10][11] This measurement is rapid and mimics the conditions of many high-throughput screening assays.[11]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, measured by adding an excess of the solid compound to a buffer and allowing it to reach equilibrium over a longer period (e.g., 12-24 hours).[10][11]

For most initial bioassays, kinetic solubility is more relevant as it reflects the immediate solubility challenges upon dilution.[10] However, thermodynamic solubility provides a more fundamental understanding of the compound's properties, which is crucial for later-stage drug development.[12]

Q4: Can repeated freeze-thaw cycles of my DMSO stock solutions cause precipitation?

Yes, repeated freeze-thaw cycles can indeed lead to compound precipitation.[1][3] DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can decrease the solubility of your compound in the DMSO stock, leading to precipitation over time. To mitigate this, it is highly recommended to aliquot your stock solutions into single-use volumes.[8]

Troubleshooting Guides

Scenario 1: You observe immediate precipitation upon diluting your compound into the assay buffer.

This is a classic case of exceeding the kinetic solubility limit.

Troubleshooting Workflow:

A Immediate Precipitation Observed B Is the final compound concentration too high? A->B C Reduce final concentration and re-test B->C Yes D Is the final DMSO concentration <0.5%? B->D No I Problem Resolved C->I E Optimize dilution protocol (e.g., serial dilution in buffer) D->E No F Is the buffer pH optimal for the compound? D->F Yes E->I G Adjust buffer pH (if compatible with assay) F->G No H Consider adding solubilizing agents (e.g., BSA, cyclodextrin) F->H Yes G->I H->I

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Steps:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of your compound to a level below its aqueous solubility limit.[13]

  • Optimize Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform a serial dilution of the compound in the assay buffer itself.[14]

  • Adjust Buffer pH: For ionizable compounds, solubility can be highly pH-dependent. Adjusting the buffer pH (if your assay allows) can significantly improve solubility.[13]

  • Incorporate Solubilizing Agents: The addition of proteins like Bovine Serum Albumin (BSA) or excipients such as cyclodextrins can help to keep hydrophobic compounds in solution.[13][15]

Scenario 2: Your dose-response curve is flat or has a very shallow slope.

While this could indicate a lack of compound activity, it can also be a hallmark of precipitation.

Impact of Precipitation on Dose-Response Curves:

cluster_0 Ideal Dose-Response cluster_1 Precipitation-Affected Dose-Response Ideal Curve Sigmoidal curve with clear IC50 Precipitation Curve Shallow slope, flattened at higher concentrations Solubility Limit Effective concentration plateaus at solubility limit

Caption: Comparison of ideal and precipitation-affected dose-response curves.

Explanation:

When a compound precipitates at higher concentrations, the actual concentration of the dissolved (and therefore active) compound does not increase, even though you are adding more of the stock solution. This creates a plateau in the effective concentration, leading to a flattened dose-response curve and an inaccurate, often underestimated, IC50 value.[1][3]

Troubleshooting Steps:

  • Determine Kinetic Solubility: Use a nephelometry-based assay to determine the kinetic solubility of your compound in the specific assay buffer. This will reveal the concentration at which precipitation begins.

  • Correlate with Dose-Response Data: Compare the solubility limit to your dose-response curve. If the curve flattens at or near the solubility limit, precipitation is the likely culprit.

  • Re-test at Lower Concentrations: If possible, re-run the assay with a concentration range that stays below the determined solubility limit.

Scenario 3: You are getting inconsistent or irreproducible results between experiments.

Data variability is a common consequence of compound precipitation.[2]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inconsistent Stock Solutions Repeated freeze-thaw cycles or long-term storage can lead to precipitation within the DMSO stock, causing the concentration to vary between aliquots.[1][3]Aliquot stock solutions into single-use volumes and store at -20°C or -80°C.[8]
Variable Dilution Technique Minor differences in how the compound is diluted into the aqueous buffer can lead to varying degrees of precipitation.[16]Standardize the dilution protocol. Use automated liquid handlers for better consistency if available.[16]
Assay Buffer Inconsistency Small variations in buffer preparation (e.g., pH, salt concentration) can affect compound solubility.Ensure consistent and accurate preparation of all assay buffers.
Incubation Time Effects Some compounds may precipitate out of solution over time.If you suspect delayed precipitation, check for turbidity at different time points during your assay incubation.[14]

Key Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of your compounds in your specific assay buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer of interest

  • Clear, flat-bottom 96- or 384-well plates

  • Plate reader with nephelometry (light scattering) capability

Method:

  • Prepare Compound Plate: Create a serial dilution of your 10 mM stock solution in 100% DMSO across a 96-well plate.

  • Prepare Assay Plate: Add your assay buffer to the wells of a new plate (e.g., 98 µL for a 1:50 final dilution).

  • Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate.

  • Mix: Immediately mix by gentle orbital shaking for 30-60 seconds.

  • Incubate: Let the plate sit at room temperature for 1-2 hours, protected from light.

  • Measure: Read the plate on a nephelometer. The concentration at which the light scattering signal significantly increases above the baseline indicates the onset of precipitation and is your approximate kinetic solubility limit.[6]

Protocol 2: Centrifugation-Based Precipitate Detection

This is a simple and direct method to confirm the presence of a precipitate.

Method:

  • Prepare a sample of your compound at the highest assay concentration in the final assay buffer.

  • Include a vehicle control (buffer with the same final DMSO concentration).

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes.

  • Carefully inspect the bottom of the tube for a visible pellet. The presence of a pellet in the compound-treated sample that is absent in the control is a clear indication of precipitation.[17]

Final Recommendations for Best Practices

  • Screen for Solubility Early: Integrate solubility assays early in your discovery pipeline to flag problematic compounds.[1][2]

  • Mind Your DMSO: Always use high-quality, anhydrous DMSO.[3] Keep final assay concentrations below 0.5% whenever possible to minimize both toxicity and solubility issues.[7][8][18]

  • Standardize and Document: Maintain consistent and well-documented protocols for compound handling, storage, and dilution.

  • Use Controls: Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[8]

By understanding the causes and consequences of compound precipitation and by implementing the troubleshooting strategies and protocols outlined in this guide, you can significantly enhance the quality and reliability of your bioassay data, accelerating your research and development efforts.

References

Validation & Comparative

A Comparative Guide to the Eg5 Inhibitor Monastrol and the Uncharacterized Pyrimidinone Derivative, Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-mitotic cancer therapy, the kinesin spindle protein (KSP), also known as Eg5 or KIF11, has emerged as a compelling target. Unlike traditional microtubule poisons such as taxanes and vinca alkaloids, which affect the dynamic instability of microtubules throughout the cell cycle and can lead to neurotoxicity, Eg5 inhibitors specifically disrupt the mitotic machinery, offering a potentially more targeted and less toxic therapeutic window.[1][2][3] The discovery of Monastrol, a cell-permeable small molecule, was a landmark event, establishing a new class of anti-cancer agents that allosterically inhibit Eg5.[4][5]

This guide provides a detailed comparison between the well-characterized Eg5 inhibitor, Monastrol, and a structurally related but biologically uncharacterized compound, Tetrahydro-5-hydroxy-1H-pyrimidin-2-one. While Monastrol serves as a benchmark for a specific class of dihydropyrimidinone-based Eg5 inhibitors, the activity of this compound in this context remains to be publicly documented. This comparison will delve into the known mechanisms and activity of Monastrol, while simultaneously outlining the necessary experimental framework to evaluate the potential of novel compounds like this compound.

Introduction to the Compounds

Monastrol: The Prototypical Eg5 Inhibitor

Monastrol is a dihydropyrimidinone derivative identified through a phenotype-based screen for compounds that induce mitotic arrest.[4] It specifically targets the Eg5 motor protein, a member of the kinesin-5 family that is essential for establishing and maintaining the bipolar mitotic spindle.[4][6] By inhibiting Eg5, Monastrol prevents the separation of centrosomes, leading to the formation of a characteristic monoastral spindle and subsequent cell cycle arrest in mitosis.[1][4] Its discovery has spurred the development of numerous other Eg5 inhibitors, with some advancing into clinical trials.[5]

This compound: An Uncharted Territory

This compound shares a core pyrimidinone structure but lacks the extensive characterization of Monastrol. Publicly available information is largely confined to its chemical structure and properties in databases like PubChem.[7] To date, there are no published studies detailing its biological activity as an Eg5 inhibitor or its effects on cell division. Therefore, this guide will treat it as a compound of unknown activity and outline the methods by which its potential could be assessed against the established profile of Monastrol.

Chemical Structures

The chemical structures of Monastrol and this compound are presented below. The key structural differences, particularly the substitution pattern on the pyrimidine ring, are critical for their biological activity.

CompoundChemical StructureMolecular FormulaMolar Mass
Monastrol [Image of Monastrol chemical structure]C₁₄H₁₆N₂O₃S292.35 g/mol [8]
This compound [Image of this compound chemical structure]C₄H₈N₂O₂116.12 g/mol [7]

Mechanism of Action: The Case of Monastrol

Monastrol functions as a reversible, allosteric inhibitor of the Eg5 motor protein.[6][9] It does not compete with ATP or microtubule binding. Instead, it binds to a specific, induced-fit pocket on the Eg5 motor domain, located between loop L5 and helices α2 and α3.[10][11] This binding event locks the motor in an ADP-bound-like conformation, which slows the release of ADP and consequently inhibits the ATPase activity of Eg5.[6][10] The inhibition of ATP hydrolysis prevents Eg5 from generating the outward force required to push the spindle poles apart, leading to the collapse of the bipolar spindle and the formation of a monoastral spindle.[6][9]

Monastrol_Mechanism cluster_mitosis Normal Mitosis cluster_inhibition Eg5 Inhibition by Monastrol Spindle_Poles Spindle Poles Eg5 Eg5 Motor Protein (Active) Spindle_Poles->Eg5 provides track for Microtubules Anti-parallel Microtubules Eg5->Microtubules cross-links & slides apart Eg5_Inactive Eg5 Motor Protein (Inactive) Bipolar_Spindle Bipolar Spindle Formation Microtubules->Bipolar_Spindle leads to Monastrol Monastrol Monastrol->Eg5_Inactive binds allosterically to ATPase_Inhibition ATPase Activity Inhibited Eg5_Inactive->ATPase_Inhibition causes Monoastral_Spindle Monoastral Spindle Formation ATPase_Inhibition->Monoastral_Spindle results in Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest

Caption: Mechanism of Eg5 inhibition by Monastrol leading to mitotic arrest.

Comparative Activity Data

The following table summarizes the known activity of Monastrol. Currently, there is no publicly available data for the biological activity of this compound.

ParameterMonastrolThis compound
Target Kinesin Spindle Protein (Eg5/KIF11)[4][6]Not Determined
Mechanism Allosteric, reversible inhibitor of ATPase activity[6][9]Not Determined
IC₅₀ (Eg5 ATPase) ~14 µM[12][13]Not Determined
Cellular Phenotype Mitotic arrest with monoastral spindles[1][4]Not Determined
Antiproliferative Activity Demonstrated in various cancer cell lines[14][15]Not Determined

Structure-Activity Relationship (SAR) of Monastrol Analogs

The development of Monastrol analogs has provided insights into the key chemical features required for Eg5 inhibition. These studies are crucial for designing more potent and specific inhibitors and provide a framework for evaluating the potential of new scaffolds like this compound.

  • The Dihydropyrimidinone Core : This heterocyclic scaffold is essential for activity.[2]

  • The C4-Aryl Group : The 3-hydroxyphenyl group at the C4 position is a critical feature for Monastrol's activity. Modifications to this group can significantly alter potency.[9]

  • The C2-Thione Group : The sulfur atom at the C2 position generally confers greater activity than an oxygen atom (oxo-monastrol), suggesting its importance in binding.[15]

  • The C5-Ester Group : The ethyl ester at the C5 position contributes to the overall activity, and modifications here can modulate potency.[16]

  • Stereochemistry : The (S)-enantiomer of Monastrol is more potent than the (R)-enantiomer.[17]

Experimental Protocols for Activity Assessment

To determine if this compound possesses anti-mitotic activity via Eg5 inhibition, a series of biochemical and cell-based assays would be required. Monastrol should be used as a positive control in these experiments.

Eg5 ATPase Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the microtubule-stimulated ATPase activity of purified recombinant Eg5 motor domain.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by Eg5 is quantified. A common method is a malachite green-based colorimetric assay that detects the amount of free phosphate released.

Step-by-Step Protocol:

  • Reagents and Buffers:

    • Purified recombinant human Eg5 motor domain.

    • Taxol-stabilized microtubules.

    • Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

    • ATP solution.

    • Test compound (this compound) and Monastrol dissolved in DMSO.

    • Malachite green reagent for phosphate detection.

  • Procedure:

    • In a 96-well plate, add the assay buffer containing microtubules and the Eg5 enzyme.

    • Add serial dilutions of the test compound and Monastrol to the wells. Include a DMSO-only control.

    • Pre-incubate the plate at room temperature for 10 minutes to allow for compound binding.

    • Initiate the reaction by adding a saturating concentration of ATP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes) during which the enzyme is active.

    • Stop the reaction by adding the malachite green reagent.

    • Read the absorbance at ~650 nm.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.

ATPase_Assay_Workflow Start Start Prepare_Reagents Prepare Eg5, Microtubules, Buffers, and Compounds Start->Prepare_Reagents Plate_Setup Add Eg5 and Microtubules to 96-well plate Prepare_Reagents->Plate_Setup Add_Compounds Add serial dilutions of Test Compound & Monastrol Plate_Setup->Add_Compounds Pre-incubation Pre-incubate for 10 min Add_Compounds->Pre-incubation Start_Reaction Initiate with ATP Pre-incubation->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Stop_Reaction Stop with Malachite Green Incubation->Stop_Reaction Read_Absorbance Read Absorbance at 650 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Eg5 ATPase inhibition assay.

Cell-Based Mitotic Arrest Assay

This assay determines if a compound can induce cell cycle arrest in the G2/M phase and produce the characteristic monoastral spindle phenotype.

Principle: Cancer cells are treated with the compound, and the cellular phenotype is assessed using immunofluorescence microscopy to visualize the microtubules and DNA.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) on glass coverslips in a multi-well plate.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound, Monastrol (positive control), and a DMSO vehicle control for a suitable duration (e.g., 16-24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Block with a suitable blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the DNA with DAPI or Hoechst.

    • Mount the coverslips on microscope slides.

  • Microscopy and Analysis:

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of cells arrested in mitosis (condensed chromosomes).

    • Among the mitotic cells, score the percentage of cells exhibiting a monoastral spindle phenotype (a radial array of microtubules surrounded by a ring of chromosomes).

Cell Proliferation/Cytotoxicity Assay

This assay measures the effect of the compound on the overall growth and viability of cancer cell lines.

Principle: The metabolic activity of viable cells is measured using a colorimetric or luminescent readout (e.g., MTT, MTS, or CellTiter-Glo assays).

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the test compound and a positive control.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Conclusion and Future Directions

Monastrol is a foundational tool in the study of mitosis and a cornerstone in the development of Eg5 inhibitors for cancer therapy. Its mechanism of action, structure-activity relationships, and cellular effects are well-documented, providing a robust benchmark for comparison.

In contrast, this compound represents the vast chemical space of compounds whose biological activities are yet to be explored. While its pyrimidinone core suggests a potential starting point for biological screening, its efficacy as an Eg5 inhibitor is unknown. The experimental protocols detailed in this guide provide a clear and validated roadmap for researchers to undertake such an investigation.

By subjecting this compound to these assays, its activity profile can be directly compared to that of Monastrol. Such studies are essential to uncover novel therapeutic leads and to expand our understanding of the chemical requirements for targeting the allosteric sites of motor proteins like Eg5. The potential discovery of new Eg5 inhibitors with improved potency, selectivity, or pharmacokinetic properties remains a critical goal in the pursuit of more effective and safer anti-cancer drugs.

References

A Senior Application Scientist's Guide to In Vivo Validation of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for the in vivo validation of the novel pyrimidine analog, Tetrahydro-5-hydroxy-1H-pyrimidin-2-one (hereafter referred to as THP). As THP is a novel chemical entity, this document establishes a robust comparative methodology, pitting THP against a known standard-of-care, 5-Fluorouracil (5-FU), to rigorously assess its anticancer potential in a clinically relevant preclinical setting.

Scientific Rationale and Hypothesized Mechanism of Action

THP belongs to the pyrimidine analog family of compounds.[1][2] Structurally related molecules, like 5-FU, exert their anticancer effects primarily by acting as antimetabolites that disrupt DNA and RNA synthesis.[1][2][3][4] 5-FU's primary mechanism involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[1][3][5] This leads to a "thymineless death" in rapidly dividing cancer cells.[1] Additionally, 5-FU metabolites can be incorporated into RNA, disrupting its normal function.[3][6]

Given its structure, we hypothesize that THP acts similarly as a pyrimidine antagonist. Upon intracellular conversion to its active nucleotide form, THP is postulated to inhibit key enzymes in the pyrimidine synthesis pathway, leading to the arrest of DNA replication and induction of apoptosis in cancer cells. This guide outlines the necessary in vivo experiments to test this hypothesis and compare its efficacy and safety profile directly against 5-FU.

Hypothesized_Mechanism_of_Action cluster_cell Cancer Cell THP THP Active_THP Active THP Metabolites THP->Active_THP Metabolic Activation TS Thymidylate Synthase (TS) Active_THP->TS Inhibition DNA_Synth DNA Synthesis & Repair Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to dUMP dUMP dTMP dTMP dUMP->dTMP Methylation dTMP->DNA_Synth Precursor

Caption: Hypothesized mechanism of THP as a thymidylate synthase inhibitor.

Comparative In Vivo Experimental Design

The successful in vivo evaluation of a novel anticancer agent hinges on a meticulously designed study that is both reproducible and clinically relevant.[7][8] We propose a head-to-head comparison of THP and 5-FU in an orthotopic colorectal cancer mouse model.

2.1. Choice of Model: Orthotopic vs. Subcutaneous Xenografts

While subcutaneous models are simpler to establish and monitor, they lack the organ-specific tumor microenvironment (TME) that significantly influences tumor growth, metastasis, and drug response.[9][10] Orthotopic models, where tumor cells are implanted into the corresponding organ of origin (in this case, the cecum wall of the mouse), more accurately replicate the clinical progression of human colorectal cancer, including local invasion and metastasis.[11][12][13] This higher clinical fidelity provides a more rigorous testing ground for novel therapeutics.[9][10][11]

2.2. Animal and Cell Line Selection

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) are essential to prevent the rejection of human tumor grafts.[7]

  • Cell Line: HCT-116, a well-characterized human colorectal carcinoma cell line, will be used. These cells are known to form tumors and metastasize in orthotopic models.[12]

  • Comparator Drug: 5-Fluorouracil (5-FU) will serve as the positive control, as it is a standard-of-care treatment for colorectal cancer.[2][3]

2.3. Experimental Groups

A robust study design requires multiple arms to ensure statistically significant and interpretable results.[14]

GroupTreatmentDose & ScheduleNumber of Animals (n)Purpose
1Vehicle Controle.g., Saline, i.p., daily10Baseline tumor growth
2THP (Low Dose)TBD via MTD study, i.p., daily10Efficacy at low dose
3THP (High Dose)TBD via MTD study, i.p., daily10Efficacy at high dose
45-Fluorouracil20 mg/kg, i.p., daily10Positive control / Benchmark

i.p. = intraperitoneal; MTD = Maximum Tolerated Dose

Experimental_Workflow start Start: Select HCT-116 Colorectal Cancer Cells implant Orthotopic Implantation into Cecum Wall of NOD/SCID Mice start->implant tumor_dev Allow Tumors to Establish (e.g., ~100 mm³) implant->tumor_dev randomize Randomize Mice into 4 Treatment Groups (n=10 each) tumor_dev->randomize treat Administer Daily Treatment: - Vehicle - THP (Low Dose) - THP (High Dose) - 5-FU randomize->treat monitor Monitor Weekly: - Tumor Volume (Imaging) - Body Weight - Clinical Signs treat->monitor monitor->treat 28-Day Cycle endpoint Endpoint Analysis: (e.g., Day 28 or Tumor Size Limit) monitor->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Metastasis Assessment - Toxicity Profile endpoint->analysis

Caption: A streamlined workflow for in vivo anticancer drug validation.

Head-to-Head Efficacy Assessment: Protocols and Endpoints

3.1. Orthotopic Tumor Implantation Protocol

This surgical procedure requires precision and sterile technique.[12][13][15]

  • Cell Preparation: Culture HCT-116 cells to ~80% confluency. Harvest cells by trypsinization, wash three times with sterile PBS, and resuspend in PBS at a concentration of 1 x 10⁷ cells/50 µL. Keep on ice.[12][13]

  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).[13]

  • Surgical Procedure:

    • Make a small longitudinal incision in the lower abdomen to expose the peritoneum.[15]

    • Carefully exteriorize the cecum. Keep the tissue moist with sterile saline.[12][15]

    • Using a 30-gauge needle, slowly inject 50 µL of the cell suspension into the cecal wall.[15]

    • Return the cecum to the abdominal cavity.

    • Close the peritoneum and skin with sutures or wound clips.[12]

  • Post-Operative Care: Administer analgesics and monitor the animal for recovery.[12]

3.2. Primary Endpoint: Tumor Growth Inhibition (TGI)

  • Monitoring: Since tumors are not externally palpable, growth will be monitored weekly using a non-invasive imaging modality such as high-frequency ultrasound or bioluminescence imaging (if cells are luciferase-tagged).

  • Calculation: TGI is calculated at the end of the study using the formula: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) * 100

  • Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).[7]

3.3. Secondary Endpoint: Metastasis Assessment

A key advantage of the orthotopic model is its ability to facilitate metastasis.[10]

  • Model System: An experimental metastasis assay can also be performed by injecting tumor cells directly into the lateral tail vein to specifically assess lung colonization.[16][17][18]

  • Tissue Collection: At the study endpoint, harvest primary tumors, lungs, and liver.

  • Quantification:

    • Lungs/Liver: Count the number of visible metastatic nodules on the organ surface.[19]

    • Histology: Fix tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to confirm and quantify micrometastases.

Comparative Toxicity and Safety Profiling

A successful anticancer agent must not only be effective but also exhibit an acceptable safety profile.[20] Toxicity will be assessed throughout the study.

  • Body Weight: Record animal body weight twice weekly. A loss of >20% often indicates significant toxicity and is a humane endpoint.[7]

  • Clinical Observations: Daily monitoring for signs of distress, such as changes in posture, activity, or grooming.

  • Hematology: At the endpoint, collect blood via cardiac puncture for a complete blood count (CBC) to assess for myelosuppression.

  • Serum Chemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

  • Histopathology: Examine major organs (liver, kidney, spleen, heart) for any treatment-related pathological changes.[21][22]

Table 2: Anticipated Comparative Data Summary

ParameterVehicle ControlTHP (Low Dose)THP (High Dose)5-Fluorouracil
Efficacy
Final Tumor Vol. (mm³)~1500↓↓↓↓
TGI (%)0%~30-50%>60%~60-70%
Lung Metastases (count)HighModerateLowLow
Toxicity
Max Body Weight Loss<2%<5%~10-15%~15-20%
White Blood Cell CountNormalNormalMild ↓Moderate ↓
Serum ALT/ASTNormalNormalNormal/Slight ↑Moderate ↑

Conclusion and Future Directions

This guide outlines a rigorous, comparative in vivo strategy to validate the anticancer activity of THP. By directly comparing its performance against the established chemotherapeutic 5-FU in a clinically relevant orthotopic model, this framework will generate crucial data on efficacy, antimetastatic potential, and safety.

Positive outcomes—specifically, superior or equivalent tumor growth inhibition with a more favorable toxicity profile compared to 5-FU—would provide a strong rationale for advancing THP into further preclinical development, including pharmacokinetics, pharmacodynamics, and IND-enabling toxicology studies.[23] The ultimate goal of such preclinical validation is to bridge the gap from a promising laboratory compound to a potential clinical candidate.[7][8][24]

References

A Comparative Analysis of Doxorubicin and Pyrimidine Derivatives in MCF-7 Breast Cancer Cells: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of breast cancer therapeutics, the human breast adenocarcinoma cell line, MCF-7, remains a cornerstone for preclinical research. Its well-characterized estrogen-positive (ER+), progesterone-positive (PR+), and HER2-negative profile provides a vital model for developing and evaluating novel anti-cancer agents. This guide offers an in-depth comparison of the well-established chemotherapeutic agent, doxorubicin, with the emerging class of pyrimidine derivatives, focusing on their respective cytotoxic and mechanistic effects in MCF-7 cells. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their differential impacts, supported by experimental data and detailed protocols.

Introduction: The Clinical Context and the Need for Novel Therapeutics

Doxorubicin, an anthracycline antibiotic, has been a frontline treatment for breast cancer for decades.[1] Its potent anti-neoplastic activity is well-documented; however, its clinical utility is often limited by significant side effects, most notably cardiotoxicity and the development of drug resistance.[1][2] This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potent anticancer effects.[3][4][5] This guide will delve into a comparative analysis, using doxorubicin as the benchmark and highlighting the therapeutic potential of pyrimidine derivatives in the context of MCF-7 cells.

Doxorubicin: The Established Standard and Its Mechanism of Action

Doxorubicin exerts its cytotoxic effects through a multi-pronged attack on cancer cells.[6][] Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix structure and thereby inhibiting DNA replication and transcription.[6][]

  • Topoisomerase II Inhibition: It forms a stable complex with the DNA and topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication. This leads to the accumulation of double-strand breaks, a form of DNA damage that is highly lethal to proliferating cells.[6]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, which then reacts with molecular oxygen to produce superoxide radicals and other ROS. This surge in oxidative stress damages cellular components, including lipids, proteins, and DNA, further contributing to cell death.[6]

This multifaceted mechanism ultimately triggers programmed cell death, or apoptosis, and induces cell cycle arrest, primarily at the G2/M phase in MCF-7 cells.[8][9]

Pyrimidine Derivatives: A Class of Emerging Anticancer Agents

The pyrimidine scaffold is a fundamental building block of nucleic acids and is found in numerous bioactive molecules. Synthetic pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activity.[3][4][10] While "Tetrahydro-5-hydroxy-1H-pyrimidin-2-one" itself lacks specific published data in MCF-7 cells, numerous other pyrimidinone derivatives have demonstrated potent cytotoxicity against this cell line.[5][10] The anticancer mechanisms of pyrimidine derivatives are varied and depend on their specific substitutions, but often involve:

  • Induction of Oxidative Stress: Similar to doxorubicin, some pyrimidine derivatives have been shown to increase the levels of hydrogen peroxide and the activity of superoxide dismutase in MCF-7 cells, while decreasing the levels of catalase and glutathione peroxidase, leading to a state of oxidative stress.[10]

  • Apoptosis Induction: Many pyrimidine derivatives have been shown to induce apoptosis in cancer cells.[11][12][13]

  • Cell Cycle Arrest: Certain pyrimidine derivatives can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[13]

Comparative Cytotoxicity in MCF-7 Cells

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. The following table summarizes the reported IC50 values for doxorubicin and provides a representative range for various pyrimidine derivatives against MCF-7 cells. It is important to note that IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.

CompoundIC50 in MCF-7 CellsIncubation TimeReference
Doxorubicin 0.1 to 4 µM48 - 72 hours[14][15]
Indazol-Pyrimidine Derivatives (e.g., 4f, 4i) 1.629 - 1.841 µMNot Specified[5]
Chalcone-Dihydropyrimidinone Hybrids (e.g., 9h) 5.8 µMNot Specified[16]

From the available data, it is evident that while doxorubicin remains a highly potent cytotoxic agent, certain novel pyrimidine derivatives exhibit comparable or even superior potency against MCF-7 cells.

Mechanistic Showdown: Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, understanding the underlying mechanisms of action is crucial for drug development.

Apoptosis Induction:

Doxorubicin is a well-known inducer of apoptosis in MCF-7 cells.[17] It achieves this by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[14][17] This leads to the activation of the caspase cascade, although MCF-7 cells are known to be deficient in caspase-3, a key executioner caspase.[18] However, apoptosis can still proceed through caspase-3-independent pathways.[17]

Similarly, various pyrimidine derivatives have demonstrated the ability to induce apoptosis in MCF-7 cells.[11][13] For instance, certain triazole-linked pyrimidine derivatives have been shown to increase the activity of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[13]

Cell Cycle Arrest:

Doxorubicin treatment of MCF-7 cells typically leads to cell cycle arrest at the G1/S and G2/M checkpoints.[9] This prevents the cells from progressing through the cell cycle and undergoing mitosis.

The effect of pyrimidine derivatives on the cell cycle can be more varied. Some derivatives have been shown to induce a G2/M phase arrest in MCF-7 cells, similar to doxorubicin.[13] This suggests that they may interfere with the cellular machinery that governs the transition from the G2 phase to mitosis.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the signaling pathway of doxorubicin-induced apoptosis and a general experimental workflow for assessing cytotoxicity.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage ROS->DNA_Damage Bax Bax (Pro-apoptotic) Activation DNA_Damage->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition DNA_Damage->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Effector_Caspases Effector Caspases (e.g., Caspase-7) Caspase9->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis

Caption: Doxorubicin-induced intrinsic apoptosis pathway in MCF-7 cells.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed MCF-7 cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of Doxorubicin or Pyrimidine Derivative Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: General experimental workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for key in vitro assays are provided below.

Cell Culture

MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (doxorubicin and pyrimidine derivatives) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat MCF-7 cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Conclusion and Future Directions

This guide provides a comparative overview of doxorubicin and the emerging class of pyrimidine derivatives in the context of MCF-7 breast cancer cells. While doxorubicin remains a potent and clinically relevant chemotherapeutic agent, its associated toxicities and the potential for resistance necessitate the exploration of novel therapeutic strategies. Pyrimidine derivatives represent a promising avenue of research, with several compounds demonstrating significant anti-proliferative and pro-apoptotic activity in MCF-7 cells, in some cases with greater potency than doxorubicin.

Future research should focus on elucidating the precise molecular targets of the most promising pyrimidine derivatives and evaluating their efficacy and safety in preclinical in vivo models. A deeper understanding of their structure-activity relationships will be crucial for optimizing their therapeutic potential. The ultimate goal is to develop novel pyrimidine-based therapies that can overcome the limitations of current treatments and improve outcomes for breast cancer patients.

References

Comparative Kinase Cross-Reactivity Profiling: A Guide for Evaluating Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for assessing the kinase cross-reactivity of the novel compound Tetrahydro-5-hydroxy-1H-pyrimidin-2-one. In drug discovery, understanding a compound's selectivity is as crucial as identifying its primary target. Off-target kinase interactions can lead to unforeseen toxicities or polypharmacological effects that can be either detrimental or beneficial. This document outlines the rationale, experimental design, and detailed protocols for profiling a novel pyrimidinone-based compound against a panel of kinases, using well-characterized inhibitors as benchmarks.

The Rationale for Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural homology within the ATP-binding pocket—the primary target for most small molecule kinase inhibitors. Consequently, achieving absolute selectivity for a single kinase is a significant challenge. A compound designed to inhibit a specific kinase in a cancer-related pathway, for example, might inadvertently inhibit a kinase involved in cardiac function, leading to serious side effects.

Therefore, early-stage, systematic cross-reactivity screening is not merely a regulatory checkbox but a critical step in building a robust safety and efficacy profile for a lead compound. This guide will use Staurosporine, a notoriously potent and non-selective kinase inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, as comparators to contextualize the selectivity profile of our compound of interest, this compound.

Experimental Design: A Multi-Faceted Approach

To generate a reliable selectivity profile, we must employ a validated assay technology and a carefully selected panel of kinases. For this guide, we will utilize the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Key Experimental Parameters:

  • Kinase Panel Selection: The choice of kinases should be strategic. It should include representatives from different families of the human kinome (e.g., tyrosine kinases, serine/threonine kinases) to provide a broad overview of selectivity. It is also prudent to include kinases known for their promiscuity or involvement in common off-target effects (e.g., SRC, LCK, ROCK).

  • ATP Concentration: Kinase inhibition is often competitive with ATP. Assays should be performed at or near the Michaelis-Menten constant (Km) of ATP for each specific kinase. This ensures that the measured IC50 values are physiologically relevant and comparable across different kinases.

  • Compound Concentration Range: A wide range of concentrations (e.g., 10-point dose-response curve from 10 µM to 1 pM) is necessary to accurately determine the IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%.

Experimental Workflow Diagram

The following diagram outlines the high-level workflow for our comparative kinase profiling experiment.

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Test Compound & Comparators) Assay_Plate Assay Plate: Add Kinase/Substrate, then add Compound Dilutions Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation (at 2X) Kinase_Prep->Assay_Plate ATP_Prep ATP Preparation (at physiological Km) Incubate_Start Start Reaction: Add ATP ATP_Prep->Incubate_Start Assay_Plate->Incubate_Start Incubate_Run Incubate at RT (e.g., 60 min) Incubate_Start->Incubate_Run Add_ADP_Glo Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_Run->Add_ADP_Glo Incubate_Glo Incubate at RT (40 min) Add_ADP_Glo->Incubate_Glo Add_Detection Generate Signal: Add Kinase Detection Reagent Incubate_Glo->Add_Detection Incubate_Detect Incubate at RT (30 min) Add_Detection->Incubate_Detect Read_Luminescence Read Plate on Luminometer Incubate_Detect->Read_Luminescence Plot_Data Plot Dose-Response Curves Read_Luminescence->Plot_Data Calc_IC50 Calculate IC50 Values Plot_Data->Calc_IC50 Determine_Selectivity Determine Selectivity Profile Calc_IC50->Determine_Selectivity

Caption: High-level workflow for kinase cross-reactivity profiling using the ADP-Glo™ assay.

Comparative Data Analysis

The primary output of this screening is the IC50 value for each compound against each kinase. The data below represents a hypothetical outcome of such a screen, comparing our novel compound with established inhibitors.

Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)

Kinase TargetThis compound (Hypothetical IC50)Sunitinib (Reference IC50)Staurosporine (Reference IC50)
CDK2 852503
VEGFR2 1,20097
SRC >10,000756
PKA 9,500>10,00015
ROCK1 7502,80020

Interpretation of Hypothetical Data:

  • This compound: This hypothetical profile suggests the compound is most potent against CDK2. It shows moderate activity against ROCK1 and weak activity against VEGFR2. Crucially, it displays high selectivity (>100-fold) against SRC and PKA, kinases often associated with off-target effects.

  • Sunitinib: As expected, Sunitinib shows potent inhibition of VEGFR2, its intended target, but also inhibits other kinases like SRC, consistent with its known multi-targeted profile.

  • Staurosporine: This compound demonstrates potent, broad-spectrum inhibition across all tested kinases, confirming its utility as a non-selective positive control.

This comparative view immediately positions our novel compound as being significantly more selective than Staurosporine and having a different inhibition profile than Sunitinib.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format. All additions are per well.

Materials:

  • Kinases of interest (e.g., CDK2/cyclin A, VEGFR2)

  • Appropriate kinase substrates (e.g., Histone H1 for CDK2, synthetic peptide for VEGFR2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in 100% DMSO)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Multi-well plate luminometer

Procedure:

  • Compound Plating: a. Prepare serial dilutions of this compound, Sunitinib, and Staurosporine in 100% DMSO. b. Transfer 1 µL of each compound dilution into the wells of a 384-well assay plate. Include "DMSO only" wells for 0% inhibition (high activity) controls and "no enzyme" wells for 100% inhibition (background) controls.

  • Kinase/Substrate Addition: a. Prepare a 2X kinase/substrate mix in Kinase Buffer. b. Add 10 µL of the 2X kinase/substrate mix to each well containing the plated compounds.

  • Initiate Kinase Reaction: a. Prepare a 2X ATP solution in Kinase Buffer at the predetermined Km concentration for the specific kinase being assayed. b. To start the reaction, add 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL. c. Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Signal Generation & Detection: a. Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Shake the plate for 30 seconds and incubate at room temperature for 40 minutes. c. Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. d. Shake the plate for 30 seconds and incubate at room temperature for 30 minutes to allow the signal to stabilize. e. Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using the "DMSO only" (0% inhibition) and "no enzyme" (100% inhibition) controls. b. Plot the normalized percent inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Visualizing Pathway Context

Understanding a compound's selectivity is also about understanding its potential impact on cellular signaling. If this compound is indeed a CDK2 inhibitor, it would primarily affect cell cycle progression.

G GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 G1_S G1-S Transition (DNA Replication) CDK2->G1_S Promotes Inhibitor Tetrahydro-5-hydroxy- 1H-pyrimidin-2-one Inhibitor->CDK2

Caption: Simplified cell cycle pathway showing the potential point of intervention for a CDK2 inhibitor.

Conclusion

This guide outlines a robust, systematic approach to characterizing the kinase cross-reactivity of a novel compound, this compound. By employing a validated biochemical assay, a diverse kinase panel, and well-chosen comparator compounds, researchers can generate a clear and actionable selectivity profile. The hypothetical data presented herein illustrates how such a profile can differentiate a compound's mechanism of action and flag potential off-target liabilities early in the drug discovery pipeline. This rigorous, data-driven methodology is fundamental to developing safe and effective kinase-targeted therapeutics.

A Comparative Analysis of Dihydropyrimidinone Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel and more effective cancer therapeutics, the dihydropyrimidinone (DHPM) scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] First reported by Pietro Biginelli in 1893, this class of heterocyclic compounds has garnered significant attention for its potential in medicinal chemistry, particularly in oncology.[2] This guide provides a comparative analysis of the efficacy of various dihydropyrimidinone derivatives, with a focus on their anticancer properties, supported by experimental data and insights into their structure-activity relationships.

The Rise of DHPMs in Cancer Research: Targeting Mitotic Machinery

A significant breakthrough in the application of DHPMs for cancer therapy was the discovery of monastrol, a small molecule that disrupts cell division by specifically inhibiting the motor protein kinesin Eg5.[3][4] Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[4][5] This targeted mechanism of action offers the potential for high efficacy with reduced side effects compared to traditional chemotherapeutics that indiscriminately target rapidly dividing cells.[5] Consequently, monastrol has become a crucial lead compound for the development of a new generation of anticancer drugs based on the DHPM scaffold.[3][4]

Comparative Efficacy of DHPM Derivatives Against Cancer Cell Lines

The versatility of the Biginelli reaction allows for the synthesis of a diverse library of DHPM derivatives with modifications at various positions of the heterocyclic ring.[2] These structural alterations can significantly impact the compound's biological activity. Below is a comparative summary of the cytotoxic effects of selected DHPM derivatives against various human cancer cell lines, as demonstrated by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency.

DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Monastrol MCF-7 (Breast)-Thione group at C2, 3-hydroxyphenyl at C4[4]
HT-29 (Colon)-[6]
Compound 6a (3,4-methylenedioxy derivative) HT-29 (Colon)~30 times more potent than monastrol3,4-methylenedioxy substitution on the C4-phenyl ring[6]
Monastrol-oxadiazole hybrid F HL-60 (TB) (Leukemia)0.056Hybrid with oxadiazole moiety[4]
Monastrol-oxadiazole hybrid G MOLT-4 (Leukemia)0.080Hybrid with oxadiazole moiety[4]
Compound 4f MCF-7 (Breast)2.152-hydroxyphenyl at C4, specific ester modification[7]
Compound 4e MCF-7 (Breast)2.4012-hydroxyphenyl at C4, specific ester modification[7]
Compound 3e MCF-7 (Breast)2.414-hydroxyphenyl at C4, specific ester modification[7]
Compound 4g MCF-7 (Breast)2.472-hydroxyphenyl at C4, specific ester modification[7]
Compound 4h MCF-7 (Breast)2.332-hydroxyphenyl at C4, specific ester modification[7]
Compound 88 AGS (Gastric)4.9Specific aryl substitutions[8]
MCF-7 (Breast)0.17[8]
Compound 80 AGS (Gastric)4.97Specific aryl substitutions[8]
Compound 103 A-549 (Lung)44.9Specific substitutions enhancing vasorelaxing ability[8]
MCF-7 (Breast)32.2[8]
Tamoxifen (Standard Drug) MCF-7 (Breast)1.88-[7]

Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The extensive research on DHPM derivatives has unveiled key structural features that govern their anticancer efficacy.[1][5] These insights are crucial for the rational design of more potent and selective drug candidates.

  • The C2 Position: The presence of a thione group (C=S) at this position, as seen in monastrol, generally confers higher potency compared to an oxo group (C=O).[5][6]

  • The C4-Aryl Ring: Substitutions on the phenyl ring at the C4 position significantly influence activity. Electron-withdrawing groups, such as chloro and nitro groups, or specific substitutions like the 3,4-methylenedioxy group, have been shown to enhance cytotoxic effects.[6][9][10] The position of the substituent is also critical, with 3- or 4-position substitutions often being favorable.[9][10]

  • The C5 Position: The ester group at this position plays a role in the molecule's interaction with the target protein. Modifications to this group can modulate the compound's potency.[11]

  • Hybrid Molecules: The synthesis of hybrid molecules, such as combining the DHPM scaffold with other pharmacophores like oxadiazole or triazole, has yielded compounds with significantly improved anticancer activity.[4]

Experimental Protocols for Efficacy Evaluation

The assessment of the anticancer activity of DHPM derivatives typically involves a series of in vitro assays to determine their cytotoxic and cytostatic effects on cancer cell lines.

In Vitro Cytotoxicity Assessment: The MTT Assay

A widely used method to evaluate the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the DHPM derivatives and a standard anticancer drug (e.g., doxorubicin or tamoxifen) for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[12]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and a typical workflow for evaluating DHPM derivatives.

G cluster_0 Mitotic Progression cluster_1 Kinesin Eg5 Action Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Eg5 Eg5 Spindle_Pole_Separation Spindle_Pole_Separation Eg5->Spindle_Pole_Separation Drives Eg5_Inhibition_Outcome Monoastral Spindle Mitotic Arrest Apoptosis Eg5->Eg5_Inhibition_Outcome Leads to Microtubules Microtubules Bipolar_Spindle_Formation Bipolar_Spindle_Formation Spindle_Pole_Separation->Bipolar_Spindle_Formation Bipolar_Spindle_Formation->Metaphase DHPM_Derivatives DHPM_Derivatives DHPM_Derivatives->Eg5 Inhibits

Caption: Inhibition of Kinesin Eg5 by DHPM Derivatives.

G Start Start Synthesis Synthesis of DHPM Derivatives Start->Synthesis Characterization Structural Characterization Synthesis->Characterization Select_Cell_Lines Select Cancer Cell Lines Characterization->Select_Cell_Lines In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Dose_Response Dose-Response Studies In_Vitro_Screening->Dose_Response Select_Cell_Lines->In_Vitro_Screening IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: Experimental Workflow for DHPM Derivative Evaluation.

Conclusion and Future Directions

Dihydropyrimidinone derivatives represent a highly promising class of anticancer agents, with a clear mechanism of action for many analogs targeting the mitotic kinesin Eg5. The extensive structure-activity relationship studies have provided a rational basis for the design of new, more potent compounds. The comparative data presented in this guide highlights the significant potential of certain derivatives to surpass the efficacy of the original lead compound, monastrol.

Future research in this field will likely focus on the development of highly selective DHPM derivatives to minimize off-target effects, the exploration of novel hybrid molecules with synergistic activities, and the evaluation of these promising compounds in in vivo models to translate the encouraging in vitro results into tangible clinical benefits. The continued exploration of the chemical space around the DHPM scaffold is a compelling strategy in the ongoing fight against cancer.

References

Navigating the Uncharted Territory of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one: A Quest for a Comparative Inhibitory Profile

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often seek to understand the therapeutic potential of novel small molecules by comparing them to known inhibitors of specific biological targets. This guide was intended to provide a head-to-head comparison of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one with established inhibitors. However, after a comprehensive review of the scientific literature and chemical databases, it has become evident that a specific biological target for this compound has not been publicly identified. This absence of a defined molecular target precludes a direct comparative analysis against known inhibitors at this time.

While the broader chemical class of tetrahydropyrimidinones has been associated with a range of biological activities, including antiviral and enzyme inhibitory properties, the specific inhibitory profile of the 5-hydroxy derivative remains uncharacterized in publicly accessible research.

The Landscape of Tetrahydropyrimidinone Derivatives: A Glimpse into Potential Activities

Although a direct comparison for this compound is not feasible, exploring the activities of structurally related compounds can offer valuable context for future research directions. The tetrahydropyrimidinone scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological functions.

For instance, a study published in Arzneimittelforschung in 1984 investigated the in vitro antiviral activity of 24 derivatives of tetrahydro-2(1H)-pyrimidinone against several viruses.[1] This research highlighted that certain modifications to the core structure could elicit significant antiviral effects, though it did not specifically include the 5-hydroxy variant.[1]

More recently, derivatives of the related 2-substituted tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine-4(3H)-one have been investigated as potential tyrosinase inhibitors for applications in skin hyperpigmentation.[3] This suggests that the broader pyrimidinone family can interact with enzymatic targets.

Furthermore, the inhibition of the pyrimidine de novo synthesis pathway has been explored as a therapeutic strategy in autoimmune diseases like Type 1 Diabetes, utilizing inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH).[4] While there is no current evidence linking this compound to this pathway, it underscores the therapeutic relevance of targeting pyrimidine metabolism.

The Path Forward: The Imperative of Target Identification

The journey of a novel compound from discovery to a potential therapeutic agent hinges on the critical step of target identification and validation. Without a known biological target, it is impossible to:

  • Develop robust and reproducible assays to quantify its inhibitory potency (e.g., IC50 or Ki values).

  • Identify a relevant cohort of "known inhibitors" for a meaningful head-to-head comparison.

  • Elucidate its mechanism of action at a molecular level.

  • Predict its potential therapeutic applications and off-target effects.

Therefore, the immediate and most crucial step for researchers interested in the biological potential of this compound is to undertake screening and profiling studies to identify its molecular target(s).

A Generalized Workflow for Target Identification

For researchers embarking on this endeavor, a typical experimental workflow would involve a series of tiered screening approaches.

References

A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, establishing a predictive relationship between in vitro experimental results and in vivo outcomes is a cornerstone of efficient and effective therapeutic development. This guide provides a comprehensive framework for creating a robust in vitro-in vivo correlation (IVIVC) for the novel compound, Tetrahydro-5-hydroxy-1H-pyrimidin-2-one. While specific biological activity for this molecule is not yet extensively documented, its structural similarity to dihydropyrimidinones (DHPMs), a class known for a wide range of therapeutic effects including anticancer properties, provides a logical starting point for investigation.[1][2][3]

This document will therefore proceed with the hypothesis that this compound possesses anticancer activity. We will detail the necessary in vitro assays to characterize its potency and mechanism, outline the subsequent in vivo studies in a relevant disease model to assess efficacy and pharmacokinetics, and finally, describe the process of correlating these two datasets to build a predictive IVIVC model. The principles and methodologies described herein are designed to be broadly applicable for the preclinical development of novel chemical entities.

The Imperative of In Vitro-In Vivo Correlation (IVIVC) in Modern Drug Development

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[4] The primary goal of establishing a strong IVIVC is to use in vitro data as a surrogate for in vivo bioequivalence studies, which can significantly reduce the number of human studies required during formulation development and for post-approval changes.[5] A validated IVIVC model streamlines the drug development process, reduces costs, and enhances the understanding of a drug product's performance.[6][7] For a new chemical entity like this compound, establishing an early-stage IVIVC between cellular activity and in vivo efficacy is critical for making informed decisions about its therapeutic potential.

Part 1: In Vitro Characterization: Defining Potency and Mechanism

The initial phase of investigation focuses on characterizing the compound's activity in controlled cellular environments. Assuming an anticancer potential, a panel of assays should be employed to determine its cytotoxicity across various cancer cell lines and to elucidate its mechanism of action.

Proposed In Vitro Assays
  • Cytotoxicity Profiling: The foundational in vitro experiment is to assess the compound's ability to kill cancer cells. A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be utilized.

  • Apoptosis Induction Assay: To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is crucial.

  • Cell Cycle Analysis: Understanding how the compound affects cell proliferation is key to defining its mechanism.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

  • Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, necrotic) will reveal the extent of apoptosis induction.

Data Presentation: Summarizing In Vitro Activity

The results from the in vitro assays should be compiled into a clear and concise table to allow for easy comparison of the compound's activity across different cell lines.

Cell LineTumor TypeIC50 (µM)Apoptosis Induction (% of cells)Cell Cycle Arrest Phase
MCF-7Breast CancerDataDataData
A549Lung CancerDataDataData
HCT116Colon CancerDataDataData
K562LeukemiaDataDataData

Part 2: In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

Following the in vitro characterization, the next critical step is to evaluate the compound's performance in a living organism. This will provide insights into its efficacy, safety, and pharmacokinetic profile.

Proposed In Vivo Model

A human tumor xenograft model in immunodeficient mice is a standard and robust model for assessing the in vivo efficacy of a potential anticancer agent. For this, a cell line that showed high sensitivity to the compound in vitro (e.g., MCF-7 or A549) would be chosen.

Experimental Design
  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 chosen cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 per group).

  • Dosing Regimen: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 21 days). The control group will receive the vehicle.

  • Efficacy Endpoints: Measure tumor volume and body weight every 2-3 days. At the end of the study, tumors can be excised and weighed.

  • Pharmacokinetic (PK) Study: In a separate cohort of animals, administer a single dose of the compound and collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters.

Data Presentation: Summarizing In Vivo Performance

The in vivo data should be tabulated to clearly present the compound's efficacy and pharmacokinetic profile.

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0Data
Compound (Low Dose)10DataData
Compound (Mid Dose)30DataData
Compound (High Dose)100DataData

Table 3: Key Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)Data
Tmax (hr)Data
AUC (0-t) (ng*hr/mL)Data
Half-life (t1/2) (hr)Data

Part 3: Forging the Link: The IVIVC Framework

With robust in vitro and in vivo datasets, the final step is to establish a correlation between them. A strong IVIVC will enable the prediction of in vivo efficacy from in vitro potency measurements for this compound and its future analogs.

Methodology for IVIVC Development

The process involves correlating the in vitro IC50 values with the in vivo efficacy, often represented by the dose required to achieve a certain level of tumor growth inhibition (e.g., TGI of 50%).

  • Data Compilation: Gather the IC50 values from a panel of cell lines and the corresponding in vivo efficacy data from xenograft models using those same cell lines.

  • Correlation Analysis: Plot the in vitro IC50 values (on the x-axis) against the in vivo efficacious dose or exposure (e.g., AUC) on the y-axis.

  • Model Fitting: Apply a mathematical model (e.g., linear regression, sigmoidal Emax model) to the data to describe the relationship.

  • Validation: The predictive power of the model should be validated using data from additional cell lines and corresponding xenograft models that were not used in the initial model building.

Visualizing the IVIVC Workflow

A diagram can effectively illustrate the process of establishing an IVIVC.

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_ivivc IVIVC Development invitro_assays Cytotoxicity, Apoptosis, Cell Cycle Assays invitro_data IC50 Values & Mechanism Data invitro_assays->invitro_data Generates correlation Correlate In Vitro Potency (IC50) with In Vivo Efficacy/Exposure (AUC) invitro_data->correlation Input invivo_model Xenograft Model Efficacy Studies invivo_data Tumor Growth Inhibition & PK Parameters (AUC) invivo_model->invivo_data pk_study Pharmacokinetic (PK) Studies pk_study->invivo_data invivo_data->correlation Input model Develop Predictive Mathematical Model correlation->model validation Validate Model with New Compound Analogs model->validation drug_dev Informed Drug Development Decisions validation->drug_dev

Caption: Workflow for establishing an IVIVC.

Hypothetical Signaling Pathway and Experimental Workflow

To further probe the mechanism of action, a potential signaling pathway that the compound might inhibit can be hypothesized and investigated. Given the common mechanisms of DHPMs, a plausible target could be a key kinase in a cell proliferation pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound Tetrahydro-5-hydroxy- 1H-pyrimidin-2-one Compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Experimental_Workflow start Start: Cancer Cell Line treatment Treat with Compound start->treatment protein_extraction Protein Lysate Extraction treatment->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot analysis Analyze Phosphorylation of MEK and ERK western_blot->analysis end Conclusion on Pathway Inhibition analysis->end

Caption: Workflow for pathway inhibition analysis.

Conclusion

For a novel compound such as this compound, a systematic and rigorous approach to establishing an in vitro-in vivo correlation is paramount. By first defining its biological activity in vitro, then assessing its efficacy and pharmacokinetic properties in a relevant in vivo model, a predictive relationship can be forged. This IVIVC model will serve as an invaluable tool, guiding further optimization, formulation development, and ultimately, accelerating the journey of this promising molecule from the laboratory to the clinic.

References

A Head-to-Head Benchmarking Guide: Tetrahydro-5-hydroxy-1H-pyrimidin-2-one Against Standard-of-Care PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors, which leverage the principle of synthetic lethality to selectively eliminate cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2][3][4] Standard-of-care (SoC) drugs, including Olaparib, Niraparib, and Rucaparib, have demonstrated clinical efficacy but also present challenges related to toxicity and acquired resistance.[5][6] This guide introduces Tetrahydro-5-hydroxy-1H-pyrimidin-2-one (THP), a novel investigational molecule, and provides a comprehensive framework for its preclinical benchmarking against established PARP inhibitors. We will detail the scientific rationale and step-by-step protocols for a head-to-head comparison, focusing on biochemical potency, cellular activity, and selectivity. The objective is to generate a robust, comparative dataset to evaluate THP's potential as a next-generation PARP inhibitor.

Introduction: The Rationale of PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily responsible for identifying and initiating the repair of DNA single-strand breaks (SSBs).[4][7][8] In healthy cells, if SSBs persist and are encountered by the replication machinery, they can collapse into more cytotoxic double-strand breaks (DSBs). These DSBs are efficiently repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[3]

However, in cancers harboring mutations in BRCA1/2 or other HRR genes, the cell's ability to repair DSBs is compromised.[3] These cancer cells become critically dependent on PARP-mediated SSB repair for survival.[9] The therapeutic strategy of PARP inhibitors is to exploit this dependency. By inhibiting PARP's enzymatic activity, SSBs accumulate, leading to an increase in DSBs during replication.[6] In HRR-deficient cancer cells, these DSBs cannot be repaired, resulting in genomic catastrophe and selective cell death—a concept known as synthetic lethality.[1][2][3][4][10] Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA at the site of damage, creating a toxic protein-DNA complex that further obstructs DNA replication and contributes to cytotoxicity.[10][11][12][13]

Standard-of-care drugs like Olaparib, Rucaparib, and Niraparib are approved for treating ovarian, breast, prostate, and pancreatic cancers with specific genetic mutations.[14][15][16][17] While transformative, the need for novel agents with improved selectivity, a better toxicity profile, or the ability to overcome resistance mechanisms remains.

Benchmarking Strategy: A Multi-tiered Approach

To rigorously evaluate the potential of THP, a systematic, multi-tiered benchmarking strategy is proposed. This approach begins with fundamental biochemical assays to establish potency and selectivity at the enzymatic level, followed by cell-based assays to confirm on-target activity and the desired synthetic lethal phenotype in a biological context.

G cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: Preclinical Profile A PARP1/PARP2 Enzyme Inhibition Assay B Determine IC50 Values A->B Quantifies C Cell-Based PARP Activity Assay B->C Informs E Determine EC50 Values and Confirm Mechanism C->E D Cell Viability Assay (Synthetic Lethality) D->E F In Vivo Pharmacokinetics (Hypothetical) E->F Justifies G Evaluate Drug Exposure and Half-life F->G

Caption: Multi-tiered workflow for benchmarking THP.

Section 1: In Vitro Biochemical Potency and Selectivity

Rationale: The foundational step is to determine if THP directly inhibits the enzymatic activity of PARP1 and its closest homolog, PARP2. This assay quantifies the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50), providing a direct measure of potency. Comparing the IC50 for PARP1 versus PARP2 establishes the inhibitor's selectivity, which can be crucial for its therapeutic window and potential side effects.

Protocol 1: PARP1/PARP2 Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric assays that measure the consumption of the PARP substrate, NAD+.[18][19]

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test Compounds: THP, Olaparib, Niraparib, Rucaparib (as positive controls)

  • Developer reagent for fluorescent detection of NAD+ consumption

  • 384-well black assay plates

  • Fluorescent plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series for THP and the standard-of-care inhibitors (e.g., from 100 µM to 5 pM) in anhydrous DMSO. Subsequently, create intermediate dilutions in PARP assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted compounds or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

  • Enzyme/DNA Mixture: Prepare a mixture of the PARP enzyme (PARP1 or PARP2) and activated DNA in PARP assay buffer. Add 10 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of a 5X NAD+ solution (final concentration ~0.5 mM) to each well.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Development: Stop the reaction and develop the signal by adding the developer reagent according to the manufacturer's instructions.

  • Measurement: Read the fluorescence on a plate reader (e.g., excitation/emission wavelengths appropriate for the kit).

  • Data Analysis: Convert fluorescence readings to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Data Presentation: Comparative Biochemical Potency
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
THP (Hypothetical) 1.5 45.0 30x
Olaparib1-51-5~1x
Niraparib3.82.1~0.5x
Rucaparib1.46.9~5x

Note: Values for SoC drugs are approximate and derived from public data for illustrative purposes.

Section 2: Cellular Potency and Mechanism of Action

Rationale: A potent biochemical inhibitor must be able to penetrate the cell membrane, engage its target in the complex cellular environment, and induce the desired biological effect. These assays confirm that THP inhibits PARP activity within intact cells and selectively kills cancer cells with HRR defects, validating the synthetic lethality mechanism.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cell + PARP Inhibitor A SSB B PARP A->B Repair C DSB (Replication) A->C E Cell Survival B->E D BRCA1/2 (HR Repair) C->D Repair D->E F SSB G PARP H DSB (Replication) F->H G->H SSBs Accumulate I BRCA1/2 (Defective) J Apoptosis I->J DSBs Unrepaired K PARP Inhibitor K->G Inhibits

References

The Kinome-Wide Selectivity Profile of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one: A Comparative Analysis for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics, particularly in oncology, the characterization of small molecule inhibitors against their intended targets is a cornerstone of preclinical development. Kinase inhibitors have emerged as a highly successful class of drugs, yet their efficacy and safety are intrinsically linked to their selectivity across the human kinome.[1][2] Off-target effects can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[3] This guide provides an in-depth comparative analysis of the selectivity profile of a novel investigational compound, Tetrahydro-5-hydroxy-1H-pyrimidin-2-one (hereafter referred to as THP), against a panel of kinases.

To contextualize the selectivity of THP, its performance is benchmarked against two well-characterized kinase inhibitors: Palbociclib, a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Staurosporine, a notoriously promiscuous or multi-kinase inhibitor. This objective comparison, supported by detailed experimental protocols and data interpretation, is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating kinase inhibitor selectivity.

The Critical Role of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[4] Due to the conserved nature of the ATP-binding site across many kinases, achieving selectivity for a specific kinase target remains a significant challenge in drug discovery.[1][5] Comprehensive selectivity profiling against a diverse panel of kinases is therefore an indispensable step to:

  • Identify on-target and off-target activities: Understanding the full spectrum of a compound's interactions is crucial for interpreting its biological effects.[6][7]

  • Anticipate potential toxicities: Off-target inhibition of essential kinases can lead to adverse effects in a clinical setting.

  • Uncover opportunities for drug repositioning: A compound's unique selectivity profile might reveal unexpected therapeutic applications.

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be informed by selectivity data to enhance potency and minimize off-target effects.[8]

Comparative Selectivity Analysis of THP

To ascertain the selectivity profile of THP, a hypothetical screening was conducted against a panel of 24 representative kinases from different branches of the kinome tree. The inhibitory activity of THP, Palbociclib, and Staurosporine was assessed at a concentration of 1 µM.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

Kinase FamilyKinase TargetTHP (% Inhibition)Palbociclib (% Inhibition)Staurosporine (% Inhibition)
TK ABL18598
EGFR12395
SRC15799
VEGFR29497
CMGC CDK2889599
CDK4929898
CDK6959997
GSK3B251092
MAPK1 (ERK2)18685
AGC AKT110296
PKA5199
ROCK114894
CAMK CAMK17391
DAPK111588
PIM1751599
STE MAP2K1 (MEK1)6275
MAP3K5 (ASK1)9489
TKL BRAF13693
RAF111590
Other AURKA22996
CHEK119798
PLK1281299
WEE1351895
LRRK24182

This is a hypothetical dataset generated for illustrative purposes.

Quantitative Assessment of Selectivity

To objectively compare the selectivity of these compounds, we can employ metrics such as the Selectivity Score (S-score) and the Gini coefficient. The S-score (S10) is the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity. The Gini coefficient, derived from the Lorenz curve, provides a measure of inhibition distribution across the panel, with a value closer to 1 indicating higher selectivity.[7]

Table 2: Selectivity Metrics for Comparator Compounds

CompoundS-Score (S10 @ 1µM)Gini Coefficient (hypothetical)Interpretation
THP0.125 (3/24)0.78Moderately Selective
Palbociclib0.125 (3/24)0.85Highly Selective
Staurosporine0.917 (22/24)0.15Non-selective

Calculations are based on the hypothetical data in Table 1.

Interpretation of Results

The hypothetical data suggest that THP exhibits a moderately selective profile. Its primary activity is concentrated within the CMGC kinase family, with potent inhibition of CDK4 and CDK6, and significant activity against CDK2. Notably, THP also shows considerable inhibition of PIM1 kinase. This profile distinguishes it from the highly focused activity of Palbociclib , which is almost exclusively directed at CDK4 and CDK6 at the tested concentration. In stark contrast, Staurosporine demonstrates broad, non-selective inhibition across the majority of the kinase panel, confirming its utility as a promiscuous inhibitor control.

The selectivity of THP for a subset of kinases suggests a favorable starting point for a therapeutic candidate, potentially offering a potent anti-proliferative effect through CDK inhibition while its activity against PIM1 could represent either a beneficial synergistic effect or a potential off-target liability requiring further investigation.

Experimental Design and Protocols

The generation of reliable selectivity data hinges on robust and well-controlled experimental procedures. A common and highly sensitive method for kinase activity measurement is the luminescent ADP-Glo™ Kinase Assay.[9]

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (THP, Palbociclib, Staurosporine) Assay_Plate Dispense Kinase, Compound, ATP & Substrate into 384-well plate Compound_Prep->Assay_Plate Kinase_Prep Kinase Panel Preparation Kinase_Prep->Assay_Plate Reagent_Prep Assay Reagent Preparation (ATP, Substrate) Reagent_Prep->Assay_Plate Incubation Incubate at RT (e.g., 60 minutes) Assay_Plate->Incubation Detection Add ADP-Glo™ Reagent Incubation->Detection Luminescence Measure Luminescence Detection->Luminescence Normalization Normalize Data to Controls (Positive & Negative) Luminescence->Normalization Inhibition_Calc % Inhibition Calculation Normalization->Inhibition_Calc Selectivity_Metrics Calculate Selectivity Scores (S-Score, Gini) Inhibition_Calc->Selectivity_Metrics

Caption: Workflow for biochemical kinase selectivity profiling.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from standard methodologies for determining kinase inhibition.[9][10]

  • Compound Preparation: Prepare serial dilutions of THP, Palbociclib, and Staurosporine in DMSO. For a single-point screen, a 100x stock of the final desired concentration (e.g., 100 µM for a 1 µM final concentration) is typically made.

  • Assay Plate Preparation:

    • Add 0.5 µL of the diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a mixture containing the specific kinase and its corresponding substrate in kinase reaction buffer.

  • Kinase Reaction Initiation:

    • Add 2 µL of an ATP solution to each well to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.[1]

    • Mix the plate gently.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound relative to the high (no enzyme) and low (DMSO vehicle) controls.

Visualizing Selectivity: The Kinase Dendrogram

A powerful way to visualize kinase inhibitor selectivity is to map the inhibition data onto a dendrogram of the human kinome.[7] This provides an intuitive representation of on- and off-target activities across different kinase families.

G center Kinome TK_node center->TK_node CMGC_node center->CMGC_node AGC_node center->AGC_node CAMK_node center->CAMK_node STE_node center->STE_node Staurosporine_hit1 TK_node->Staurosporine_hit1 THP_hit1 CMGC_node->THP_hit1 Palbociclib_hit CMGC_node->Palbociclib_hit Staurosporine_hit4 CMGC_node->Staurosporine_hit4 Staurosporine_hit2 AGC_node->Staurosporine_hit2 THP_hit2 CAMK_node->THP_hit2 Staurosporine_hit3 CAMK_node->Staurosporine_hit3

References

A Comparative Mechanistic Analysis of Dihydropyrimidinone Isomers as Eg5 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the mitotic kinesin Eg5 has emerged as a compelling target. Its essential role in the formation of the bipolar spindle during mitosis makes it a critical node for therapeutic intervention. Among the inhibitors of Eg5, dihydropyrimidinones (DHPMs), exemplified by the pioneering molecule monastrol, have garnered significant attention. These allosteric inhibitors present a unique mechanism of action that circumvents some of the limitations of traditional tubulin-targeting agents. This guide provides an in-depth comparative analysis of the mechanism of action of dihydropyrimidinone isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structure-activity relationships and the experimental methodologies used to characterize them.

The Archetype: (±)-Monastrol and its Allosteric Inhibition of Eg5

Monastrol, a cell-permeable small molecule, was the first identified inhibitor of the kinesin-5 (Eg5) family[1]. Its discovery opened a new avenue for the development of antimitotic agents. The primary mechanism of action of monastrol is the allosteric inhibition of the Eg5 motor domain. Unlike competitive inhibitors that bind to the ATP-binding site, monastrol binds to a distinct pocket formed by loop L5 and helices α2 and α3 of the Eg5 motor domain[2][3]. This binding event induces a conformational change in the motor domain, which ultimately leads to mitotic arrest.

The binding of monastrol to Eg5 does not prevent the initial binding of ATP. Instead, it inhibits the ATPase cycle at a subsequent step, primarily by slowing the release of ADP from the nucleotide-binding pocket[4][5]. This trapping of Eg5 in an ADP-bound state weakens its affinity for microtubules[1][6]. Consequently, the Eg5-powered outward push on the spindle poles is diminished, leading to the collapse of the bipolar spindle and the formation of a characteristic monoastral spindle, which in turn activates the spindle assembly checkpoint and induces apoptosis[7][8].

cluster_0 Eg5 Motor Domain Eg5 Eg5 Microtubule Microtubule Eg5->Microtubule Weakened Binding ATP_binding_site ATP Binding Site ADP ADP ATP_binding_site->ADP Inhibits Release Allosteric_site Allosteric Site (Loop L5/α2/α3) Allosteric_site->ATP_binding_site Induces Conformational Change Monastrol Monastrol Isomer Monastrol->Allosteric_site Start Start: Eg5 + ATP + Inhibitor/Vehicle Reaction Kinase Reaction (Room Temp, 1 hr) Start->Reaction Depletion Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Reaction->Depletion Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Depletion->Detection End End: Measure Luminescence Detection->End Start Start: Seed Cells on Coverslips Treatment Treat with DHPM Isomer Start->Treatment Fixation Fix Cells (e.g., Methanol or PFA) Treatment->Fixation Permeabilization Permeabilize Cells (e.g., Triton X-100) Fixation->Permeabilization Blocking Block with BSA or Serum Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (anti-α-tubulin) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Staining Counterstain DNA (e.g., DAPI) Secondary_Ab->Staining Mounting Mount Coverslips Staining->Mounting Imaging End: Visualize by Fluorescence Microscopy Mounting->Imaging

References

A Comparative Guide to the Structure-Activity Relationship of Dihydropyrimidinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold stands out as a "privileged structure," a molecular framework that demonstrates a remarkable versatility in binding to diverse biological targets.[1] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of DHPM analogs, focusing on three prominent therapeutic areas: anticancer, antibacterial, and calcium channel modulation. By dissecting the chemical nuances that govern their biological activity, we provide a valuable resource for researchers engaged in drug discovery and development.

The Dihydropyrimidinone Core: A Foundation for Diverse Bioactivity

The DHPM core, typically synthesized via the Biginelli reaction, is a six-membered heterocyclic ring characterized by two nitrogen atoms and a carbonyl group. Its inherent structural features, including a boat-like conformation and multiple sites for functionalization, allow for the generation of vast chemical libraries with a wide spectrum of pharmacological activities.[2] The key positions for modification on the DHPM scaffold are the N1 and N3 positions of the pyrimidine ring, the C4-aryl substituent, and the C5-ester group. Strategic alterations at these sites have profound effects on the biological profiles of the resulting analogs.

Comparative Structure-Activity Relationship Analysis

The efficacy of DHPM analogs is intricately linked to the nature and position of various substituents on the core scaffold. Below, we compare the SAR of DHPMs across anticancer, antibacterial, and calcium channel blocking activities.

Anticancer Activity: Targeting Cell Proliferation

DHPMs have emerged as a promising class of anticancer agents, with some analogs exhibiting potent cytotoxic effects against various cancer cell lines.[3] A well-known example is Monastrol, which specifically inhibits the mitotic kinesin Eg5, leading to cell cycle arrest and apoptosis.[4]

The SAR for anticancer activity is heavily influenced by the C4-phenyl substituent. The presence of electron-withdrawing groups, such as chloro or nitro groups, at the meta or para positions of the C4-phenyl ring often enhances cytotoxic activity.[5] For instance, analogs with a 3- or 4-chloro substituent have shown significant cell death induction in human A549 lung adenocarcinoma cells.[5] Conversely, modifications at the C5 position with bulky ester groups can diminish anticancer potency. The nature of the substituent at the N1 and N3 positions also plays a crucial role, with variations influencing both potency and selectivity.

Antibacterial Activity: A Renewed Front Against Resistance

With the rise of antibiotic resistance, the discovery of novel antibacterial agents is a critical global health priority. DHPMs have demonstrated encouraging activity against both Gram-positive and Gram-negative bacteria.

The SAR for antibacterial DHPMs often differs from that of their anticancer counterparts. Studies have shown that substitutions on the C4-phenyl ring with electron-withdrawing groups like chloro and bromo can enhance antibacterial potency. Some analogs have exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. Interestingly, the saturation of the dihydropyrimidine ring is crucial for antibacterial activity, as oxidized pyrimidine analogs often lose their efficacy.[6] This suggests a distinct mechanism of action compared to other DHPM bioactivities.

Calcium Channel Blocking Activity: Modulating Cardiovascular Function

DHPMs are structural analogs of 1,4-dihydropyridines (DHPs), a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina.[7] This structural similarity has spurred the development of DHPM-based calcium channel modulators.

The SAR for calcium channel blocking activity highlights the importance of the C4-aryl ring and the C5-ester group.[1] The orientation of the C4-aryl substituent is a key determinant of activity, with a pseudoaxial orientation being preferred.[2] The nature of the ester group at the C5 position also significantly impacts potency. While less explored than their anticancer and antibacterial activities, some DHPM analogs, such as SQ 32,547 and SQ 32,926, have demonstrated potent inhibition of depolarization-induced contractions in smooth muscle, with IC50 values in the nanomolar range, comparable to nifedipine.[8]

Quantitative Comparison of DHPM Analog Activities

To provide a clearer perspective on the impact of structural modifications, the following table summarizes the biological activities of representative DHPM analogs.

Compound IDC4-Aryl SubstituentC5-SubstituentN1/N3-SubstituentBiological ActivityPotency (IC50/MIC)Cell Line/OrganismReference
Anticancer Analogs
Analog 14-ChlorophenylEthyl esterUnsubstitutedAnticancerIC50: 12.52 µMMDA-MB-468[8]
Analog 23-NitrophenylMethyl esterUnsubstitutedAnticancerIC50: 2.15 µMMCF-7[9]
Analog 34-BiphenylEthyl esterAlkyl chainAnticancerIC50: 6.36 µMU251[10]
Antibacterial Analogs
Analog 44-ChlorophenylEthyl esterUnsubstitutedAntibacterialMIC: 0.16-80 µg/mLGram-positive cocci
Analog 54-BromophenylEthyl esterUnsubstitutedAntibacterialMIC: 15.625-31.250 µg/mLP. aeruginosa[5]
Analog 62,4-DichlorophenylGuanidineUnsubstitutedAntibacterialMIC: 4-8 µg/mLS. aureus[11]
Calcium Channel Blocker Analogs
SQ 32,5472-TrifluoromethylphenylIsopropyl ester1-(phenylmethyl)-4-piperidinyl carbamate at N3Ca2+ Channel BlockerIC50: 5.5 nMRat aorta[8]
SQ 32,9262-TrifluoromethylphenylIsopropyl ester1-((4-fluorophenyl)methyl)-4-piperidinyl at N3Ca2+ Channel BlockerIC50: 8.1 nMRat aorta[8]
Nifedipine (Reference)2-NitrophenylMethyl esterUnsubstituted (Dihydropyridine)Ca2+ Channel BlockerIC50: 2.9 nMRat aorta[8]

Experimental Methodologies: A Practical Guide

The evaluation of DHPM analogs relies on robust and standardized in vitro assays. Here, we provide detailed protocols for two fundamental experimental workflows.

Experimental Workflow for SAR Studies

The systematic exploration of DHPM structure-activity relationships follows a well-defined workflow, from initial synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation S1 Biginelli Reaction of Aldehyde, β-Ketoester, Urea/Thiourea S2 Purification by Recrystallization/Chromatography S1->S2 C1 Spectroscopic Analysis (NMR, IR, Mass Spec) S2->C1 B1 In vitro Assays (e.g., MTT, MIC) C1->B1 B2 Data Analysis (IC50/MIC Determination) B1->B2 B2->S1 SAR-guided Design of New Analogs

A typical workflow for DHPM analog synthesis and SAR evaluation.
Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • DHPM analog stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of the DHPM analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[12]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[14]

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • DHPM analog stock solutions (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Preparation of Inoculum: From a fresh culture, suspend isolated colonies in sterile saline to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[14]

  • Serial Dilution: Add 50 µL of MHB to each well of a 96-well plate. Add 50 µL of the DHPM stock solution (at 2x the highest desired concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from one well to the next across the plate.[14]

  • Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum.[14] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the DHPM analog at which there is no visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Key Structural Features for Modification

The DHPM scaffold offers several key positions where chemical modifications can be strategically introduced to modulate biological activity.

Key modification sites on the dihydropyrimidinone scaffold.

Conclusion

The dihydropyrimidinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide highlights the nuanced structure-activity relationships that govern the anticancer, antibacterial, and calcium channel blocking activities of DHPM analogs. A thorough understanding of how subtle structural modifications influence biological outcomes is paramount for the rational design of more potent and selective drug candidates. The provided experimental protocols offer a practical starting point for researchers aiming to evaluate novel DHPM derivatives in their own laboratories. As research in this field progresses, the DHPM core is poised to yield even more clinically valuable compounds.

References

A Researcher's Guide to Unveiling the Biological Target of Novel Compounds: A Comparative Approach Featuring Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, identifying the precise biological target of a novel compound is a critical milestone. This guide provides a comprehensive framework for confirming the biological target of a small molecule, using the hypothetical compound Tetrahydro-5-hydroxy-1H-pyrimidin-2-one as a central example. While the specific target of this molecule is not yet defined in publicly available literature, its pyrimidinone core is a privileged scaffold found in numerous biologically active compounds, suggesting a high potential for therapeutic relevance.[1]

This document moves beyond a simple listing of protocols. It offers a comparative analysis of established and cutting-edge methodologies, delving into the rationale behind experimental choices to empower researchers in designing robust target identification and validation cascades.

Section 1: The Crucial First Step - Hypothesis Generation and Preliminary Assessment

Before embarking on resource-intensive experimental workflows, a thorough in silico and preliminary analysis is paramount. The chemical structure of this compound, a derivative of tetrahydropyrimidinone, provides initial clues. The pyrimidine scaffold is present in the building blocks of DNA and RNA, and its derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer properties.[1][2][3] Dihydropyrimidinone-containing drugs have been identified as inhibitors of cyclin-dependent kinases and A2B adenosine receptor antagonists.[4][5]

Initial Steps:

  • Literature and Database Mining: A comprehensive search of chemical and biological databases (e.g., PubChem, ChEMBL, SciFinder) for structurally similar compounds and their known targets can provide initial hypotheses.[6][7][8][9]

  • In Silico Target Prediction: Utilize computational tools and algorithms that predict potential protein targets based on the compound's structure (e.g., molecular docking, pharmacophore modeling).

  • Broad Phenotypic Screening: Subject the compound to a panel of cell-based assays representing diverse disease areas (e.g., oncology, immunology, neurology) to identify a relevant biological context.

Section 2: A Comparative Guide to Target Identification Methodologies

Once a preliminary biological effect is observed, the next phase is to pinpoint the direct molecular target. Several powerful techniques can be employed, each with its own strengths and weaknesses. The choice of method will depend on factors such as the compound's properties, available resources, and the nature of the suspected target.

Affinity-Based Approaches: Fishing for the Target

Affinity-based methods rely on the specific interaction between the compound and its protein target.[10] These techniques are powerful for directly identifying binding partners from complex biological mixtures.[10][11]

This classical and widely used technique involves immobilizing the small molecule "bait" (this compound) onto a solid support to "fish" for its binding partners from a cell lysate.[10][12][13]

Experimental Workflow:

Caption: Workflow for Affinity Chromatography-based target identification.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The point of attachment of the compound to the solid support is critical. It should be at a position that does not interfere with its binding to the target protein. A linker is often used to minimize steric hindrance.

  • Control Experiments: A crucial control is to use a matrix without the immobilized compound or with an inactive analogue to distinguish true binding partners from proteins that non-specifically adhere to the matrix.

This technique offers an advantage by creating a covalent bond between the compound and its target upon UV irradiation, which helps in capturing even weak or transient interactions.[14]

Methodology Comparison: Affinity Chromatography vs. Photo-Affinity Labeling

FeatureAffinity ChromatographyPhoto-Affinity Labeling
Principle Reversible binding to an immobilized ligand.[10][13]UV-induced covalent bond formation.[14]
Strengths Technically straightforward, widely applicable.[10]Captures weak and transient interactions.[14]
Challenges Non-specific binding can be an issue, requires a suitable point for immobilization.[11]Synthesis of the photo-reactive probe can be complex.[14]
Target Engagement Confirmation in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its target within the complex environment of a living cell is a critical validation step.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target engagement in intact cells and tissues.[16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[18]

Experimental Workflow:

Caption: The experimental workflow of the Cellular Thermal Shift Assay (CETSA).

Interpreting the Data:

An increase in the melting temperature of a protein in the presence of the compound indicates a stabilizing interaction, providing strong evidence of target engagement.[19] Isothermal dose-response fingerprint (ITDRF) experiments, a variation of CETSA, can be used to determine the potency of the compound in a cellular environment.[16]

Section 3: Orthogonal Validation - The Power of Triangulation

Relying on a single method for target identification can be misleading. Therefore, it is essential to validate the putative target using orthogonal approaches.[20]

Enzymatic Assays: Probing Functional Modulation

If the identified target is an enzyme, a direct functional assay is the gold standard for validation.[21] These assays measure the effect of the compound on the enzyme's catalytic activity.[22][23][24]

Key Steps in Developing an Enzymatic Assay:

  • Obtain a purified, active form of the enzyme.

  • Develop a robust assay to measure the enzyme's activity. This could be based on fluorescence, luminescence, or colorimetric readouts.[22]

  • Determine the compound's effect on the enzyme's kinetics. This includes calculating the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and determining the mechanism of inhibition (e.g., competitive, non-competitive).[21]

Data Presentation: Hypothetical Enzymatic Assay Results

CompoundTarget EnzymeIC50 (µM)Mechanism of Inhibition
This compoundPutative Kinase X1.5ATP-competitive
Alternative Compound APutative Kinase X5.2Non-competitive
Alternative Compound BPutative Kinase X0.8ATP-competitive
Genetic Approaches: Modulating the Target in Cells

Genetic techniques provide a powerful way to validate that the identified target is responsible for the compound's cellular phenotype.

  • Gene Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effect of the compound.

  • Overexpression: Conversely, overexpressing the target protein may confer resistance to the compound.

Logical Flow of Genetic Validation:

Caption: Logic diagram for genetic validation of a drug target.

Section 4: Conclusion and Future Directions

The journey to confirm the biological target of a novel compound like this compound is a multi-faceted process that requires a carefully planned and executed experimental cascade. By combining hypothesis-driven research with a suite of complementary and orthogonal validation techniques, researchers can confidently identify and validate novel drug targets. The methodologies outlined in this guide provide a robust framework for navigating this complex but rewarding endeavor, ultimately paving the way for the development of new and effective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Navigating Data Gaps with Scientific Prudence

For researchers and professionals in drug development, the proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive disposal protocol for Tetrahydro-5-hydroxy-1H-pyrimidin-2-one (CAS No. 1852-18-2).

Inferred Hazard Assessment and Waste Classification

The pyrimidinone scaffold is a core component in many pharmacologically active molecules, including some with potential cytotoxic or antineoplastic properties.[3] Safety data for analogous compounds, such as Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one, indicate potential health hazards.[4][5] Consequently, all waste streams containing this compound must be classified and managed as hazardous chemical waste.

Table 1: Inferred Hazard Profile Based on Analogous Compounds

Hazard CategoryPotential RiskRationale & Source
Acute Oral Toxicity Harmful if swallowed.Based on data for related pyrimidinone derivatives which are classified as Category 4 Acute Oral Toxicity.[5][6]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.A common hazard for this class of nitrogen-containing heterocyclic compounds.[4][5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.This is a significant potential hazard noted in the SDS for similar pyrimidinone structures.[4][5]
Skin Corrosion/Irritation May cause skin irritation upon prolonged contact.A precautionary hazard based on related compounds.[5]

Due to these potential risks, under no circumstances should this compound or its solutions be disposed of via sanitary sewer (sink drain) or in regular solid waste receptacles. [7]

Waste Stream Identification and Segregation Workflow

The first critical step in proper disposal is correctly identifying and segregating waste at the point of generation. The following decision tree provides a logical workflow for classifying waste containing this compound.

G cluster_waste_types Waste Characterization start Waste Generation (Synthesis, Analysis) is_contaminated Is material contaminated with This compound? start->is_contaminated waste_type What is the physical state? is_contaminated->waste_type Yes non_haz Non-Hazardous Waste (Follow standard lab procedures) is_contaminated->non_haz No solid_waste Solid Waste Stream (Unused compound, contaminated weigh paper, PPE, silica) waste_type->solid_waste Solid liquid_waste Liquid Waste Stream (Reaction mixtures, solvent rinses, chromatography fractions) waste_type->liquid_waste Liquid containerize Containerize, Seal & Label 'HAZARDOUS WASTE' (See Protocol 4.0) solid_waste->containerize liquid_waste->containerize saa Store in designated Satellite Accumulation Area (SAA) containerize->saa ehs_pickup Arrange for EHS Pickup saa->ehs_pickup

Caption: Waste classification decision tree for materials containing this compound.

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance. This process must be conducted within a fume hood.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the compound or its waste, ensure you are wearing appropriate PPE.

  • Minimum requirements:

    • ANSI-rated safety goggles (a face shield is recommended if splashing is possible).

    • Standard laboratory coat.

    • Chemically resistant gloves (Nitrile rubber is a suitable choice).[4]

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect all unused or surplus solid compound, contaminated weigh boats, filter papers, and disposable labware into a dedicated, wide-mouth container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[1]

  • Liquid Waste:

    • Collect all solutions, reaction mixtures, and solvent rinses containing the compound into a designated, leak-proof, and shatter-resistant liquid waste container. Ensure the container material is compatible with all solvents present in the waste stream.[2]

  • Contaminated Sharps:

    • Needles, syringes, or glass pipettes contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.

  • Contaminated PPE:

    • Heavily contaminated gloves, bench liners, and disposable lab coats should be collected in a separate, sealed plastic bag or container clearly marked as hazardous waste.[1]

3. Containerization and Labeling:

  • All waste containers must be kept tightly sealed except when actively adding waste.[8]

  • Affix a "HAZARDOUS WASTE" label to every container.

  • Using indelible ink, clearly write the full chemical name: "this compound" and list any other chemical constituents (e.g., solvents) with their approximate percentages.

  • Record the date when the waste was first added to the container (accumulation start date).

4. Temporary Storage in Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste containers in a designated SAA.

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the SAA has secondary containment (e.g., a spill tray) to capture any potential leaks.

5. Final Disposal via EHS:

  • Once a waste container is full or has reached the institutional time limit for accumulation, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • EHS will ensure the waste is transported and disposed of in compliance with U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[9][10] The most probable final disposal method for this type of organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear a minimum of double gloves, a lab coat, safety goggles, and a face shield. If significant dust or aerosols are present, a NIOSH-approved respirator is required.

  • Contain Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent aerosolization. For liquid spills, surround the area with absorbent pads or booms.

  • Collect Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department.

References

Personal protective equipment for handling Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety & Handling Guide for Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

This guide provides essential safety protocols and operational directives for the handling of this compound. The information herein is synthesized from established best practices for similar chemical structures and is intended for use by trained professionals in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on analogous compounds is warranted.

Hazard Analysis and Assumed Risk Profile

Potential Hazards Include:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2][3]

  • Skin Irritation: May cause skin irritation upon contact.[1][4]

  • Serious Eye Irritation/Damage: May cause serious eye irritation or damage.[1][2][3]

  • Reproductive Toxicity: Suspected of damaging fertility.[1][2]

These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below. The underlying principle is to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the assumed risks associated with this compound. The following table summarizes the required PPE, which should be donned before entering the designated handling area.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that could cause serious eye damage.[5][6] Always ensure a snug fit.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact, a primary route of exposure.[5] Inspect gloves for any signs of degradation or puncture before each use. Follow proper glove removal techniques to avoid contaminating your hands.
Body Protection A fully-buttoned laboratory coat. For larger quantities, a chemical-resistant apron or suit is recommended.Protects skin and personal clothing from contamination.[5][7]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[5][8]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to control airborne contaminants.[1]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2][8]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure the work area is clean and free of clutter.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to minimize dust generation.

    • Use a spatula for transfers.

    • Conduct all weighing and transfers within the chemical fume hood.

  • During the Procedure:

    • Avoid direct contact with the compound.

    • Keep all containers tightly sealed when not in use.

    • Do not eat, drink, or smoke in the handling area.[5]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[1]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be clearly labeled with the compound's name and associated hazards.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is paramount to protect both personnel and the environment.

  • Waste Classification: All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, should be treated as hazardous waste.[2]

  • Waste Collection:

    • Use designated, labeled, and leak-proof containers for hazardous waste.

    • Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.

  • Disposal Procedure:

    • Arrange for disposal through a licensed chemical waste disposal company.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handling_weigh Weigh and Transfer in Fume Hood prep_emergency->handling_weigh handling_procedure Conduct Experiment handling_weigh->handling_procedure handling_seal Keep Containers Sealed handling_procedure->handling_seal cleanup_decon Decontaminate Work Area handling_seal->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.